1-Benzhydrylazetidine hydrochloride
Description
BenchChem offers high-quality 1-Benzhydrylazetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzhydrylazetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H18ClN |
|---|---|
Molecular Weight |
259.77 g/mol |
IUPAC Name |
1-benzhydrylazetidine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c1-3-8-14(9-4-1)16(17-12-7-13-17)15-10-5-2-6-11-15;/h1-6,8-11,16H,7,12-13H2;1H |
InChI Key |
KWAWVQKITYLCKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of 1-Benzhydrylazetidine Hydrochloride
Introduction
1-Benzhydrylazetidine hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in modern medicinal chemistry and drug development. Its rigid four-membered azetidine core, combined with the bulky benzhydryl group, provides a unique three-dimensional scaffold that is instrumental in the synthesis of novel therapeutic agents. This structure is particularly valuable in the development of compounds targeting the central nervous system.[1] The hydrochloride salt form generally enhances the compound's solubility and stability, making it more amenable to pharmaceutical formulation and handling.
This guide offers a comprehensive exploration of the chemical properties and stability profile of 1-Benzhydrylazetidine hydrochloride. As Senior Application Scientist, the insights presented herein are synthesized from established chemical principles and field-proven methodologies. The objective is to provide researchers, scientists, and drug development professionals with the technical knowledge required to effectively handle, analyze, and formulate this important chemical entity, ensuring the integrity and reproducibility of their research.
Physicochemical Characterization
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in research and development. The properties of 1-Benzhydrylazetidine hydrochloride and its related structures are summarized below. It is important to note that specific data for the parent compound is limited, and thus data for closely related analogues are provided for context.
Table 1: Key Physicochemical Properties
| Property | Value | Source Compound |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N·HCl | 1-Benzhydryl-3-azetidinol hydrochloride |
| Molecular Weight | 275.78 g/mol | 1-Benzhydryl-3-azetidinol hydrochloride[1] |
| CAS Number | 90604-02-7 | 1-Benzhydryl-3-azetidinol hydrochloride[1] |
| Appearance | White crystalline solid | 1-Benzhydryl-3-azetidinol hydrochloride[1] |
| Melting Point | 170-176 °C | 1-Benzhydryl-3-azetidinol hydrochloride[1] |
| Purity | ≥ 98% (HPLC) | 1-Benzhydryl-3-azetidinol hydrochloride[1] |
| Solubility | Soluble in water, methanol. | General knowledge for hydrochloride salts |
The benzhydryl moiety imparts significant lipophilicity to the molecule, a characteristic often sought in drug candidates to enhance membrane permeability.[2] Conversely, the hydrochloride salt ensures aqueous solubility, a critical factor for both in-vitro assays and potential formulation development.
Chemical Stability Profile
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods, as mandated by ICH guidelines.[3][4]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[4] For 1-Benzhydrylazetidine hydrochloride, the strained azetidine ring could be susceptible to nucleophilic attack by water, particularly under harsh acidic or alkaline conditions, potentially leading to ring-opening.
-
Acidic Conditions: In strong acidic media (e.g., 0.1 N HCl), refluxing could promote hydrolysis, potentially cleaving the benzhydryl group or opening the azetidine ring.[4]
-
Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature.
-
Alkaline Conditions: In alkaline conditions (e.g., 0.1 N NaOH), the free base form is generated, which may be susceptible to different degradation pathways. Strong basic conditions and heat could also promote ring-opening or other rearrangements.
Oxidative Stability
Oxidative degradation, typically investigated using hydrogen peroxide (H₂O₂), can be a significant stability concern. The tertiary amine within the azetidine ring and the benzylic carbon of the benzhydryl group are potential sites for oxidation. Oxidation of the tertiary amine could lead to the formation of an N-oxide, a common metabolic and degradation pathway for such compounds.
Photostability
Compounds containing benzhydryl groups can be sensitive to light. Exposure to UV or visible light may induce photochemical reactions, leading to the formation of degradation products. Photostability studies, exposing the solid material and solutions to light as per ICH Q1B guidelines, are crucial to determine the need for light-protective packaging. Studies on related compounds have shown significant degradation under UV/VIS irradiation.[5]
Thermal Stability
Thermal degradation is assessed by exposing the solid compound to elevated temperatures. While many hydrochloride salts are thermally stable, high temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. The expected melting point range of 170-176 °C for the related 3-hydroxy analogue suggests good thermal stability under typical storage conditions.[1]
Proposed Degradation Pathway
Based on the chemical structure, a plausible primary degradation pathway under hydrolytic and oxidative stress is proposed. The most likely points of failure are the C-N bonds within the strained azetidine ring and the benzylic C-N bond.
Caption: Proposed degradation pathways for 1-Benzhydrylazetidine HCl.
Analytical Methodologies for Characterization and Stability Testing
Robust analytical methods are required to assess the purity, identity, and stability of 1-Benzhydrylazetidine hydrochloride. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse technique for purity assessment and quantification. A stability-indicating HPLC method must be capable of separating the parent peak from all potential degradation products and process-related impurities.[4]
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzhydryl chromophore (typically around 220-260 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown degradation products formed during stability studies.[6] The mass spectrometer provides molecular weight information, which is crucial for structural elucidation.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound and to definitively identify the structure of isolated degradation products.
-
Mass Spectrometry (MS): Provides accurate mass measurements, aiding in the confirmation of molecular formulas for both the parent compound and its impurities.[7]
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups within the molecule.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to ensure user safety and maintain the integrity of the compound.
Safety and Handling
Based on safety data for azetidine derivatives, 1-Benzhydrylazetidine hydrochloride should be handled with care.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]
-
Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
Storage Conditions
To ensure long-term stability, the following storage conditions are recommended:
-
Temperature: Store in a cool, refrigerated environment (0-8°C is often recommended for related compounds).[1][12]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation.
-
Container: Keep the container tightly closed in a dry place to prevent moisture absorption.[8][9]
-
Light: Protect from light to prevent photodegradation.
Experimental Protocol: Forced Degradation in Acidic Conditions
This section provides a representative protocol for conducting a forced degradation study, which is a self-validating system for assessing the stability-indicating nature of an analytical method.
Workflow Diagram
Caption: Workflow for an acidic forced degradation study.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-Benzhydrylazetidine hydrochloride into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable organic solvent like methanol to create a 1 mg/mL stock solution.
-
-
Stress Application:
-
Transfer 1 mL of the stock solution into a round-bottom flask.
-
Add 9 mL of 0.1 N hydrochloric acid.
-
Place the flask in a heating mantle equipped with a condenser and reflux at 60°C.[4]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Quenching and Analysis:
-
Immediately cool the withdrawn aliquot in an ice bath.
-
Carefully neutralize the sample with an equivalent amount of 0.1 N sodium hydroxide.
-
Dilute the neutralized sample with the HPLC mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Inject the sample into the HPLC system for analysis.
-
-
Data Evaluation:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation at each time point.
-
Ensure peak purity of the parent compound peak using a photodiode array (PDA) detector to validate the stability-indicating nature of the method.
-
References
- ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- AM-2092 - Safety D
- 1-(Diphenylmethyl)
- Azetidine Hydrochloride - Safety D
- 1-Benzhydryl-3-azetidinone - Safety D
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- Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography, Waters Corpor
- Spectrophotometric methods for estimation of benidipine Hydrochloride from Tablets, Indian Journal of Pharmaceutical Sciences.
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways, Advances in Pharmacoepidemiology & Drug Safety.
- Overview of Analytical Methods for the Determination of H2 Receptor Blockers: A Review, Journal of Pharmaceutical Research Intern
- Stress Studies, general for stability, Scribd.
- Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol, Molecules.
- Analytical Methods for Determining Benzidine in Biological Samples, Toxicological Profile for Benzidine - NCBI Bookshelf.
- Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods, ResearchG
- Lifitegrast Degradation: Products and Pathways, FULIR - Full-text Institutional Repository of the Ruđer Bošković Institute.
- Stability studies of hydralazine hydrochloride orodispersible formulations, ResearchG
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk, PubMed.
- Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods, RSC Publishing.
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A Comprehensive Technical Guide to 1-Benzhydrylazetidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides an in-depth technical overview of 1-Benzhydrylazetidine hydrochloride, a key synthetic building block in medicinal chemistry and drug development. While many of its derivatives are commercially available and extensively documented, this guide focuses on the core unsubstituted compound. We will cover its chemical identity, a detailed multi-step synthesis protocol, expected analytical characterization data, key applications, and essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a foundational understanding of this versatile azetidine derivative.
Chemical Identity and Physicochemical Properties
1-Benzhydrylazetidine is a secondary amine featuring a four-membered azetidine ring N-substituted with a benzhydryl (diphenylmethyl) group. The hydrochloride salt enhances its stability and modifies its solubility, making it more suitable for various laboratory applications.
It is critical to note that while numerous derivatives of this compound (e.g., with hydroxyl or keto groups on the azetidine ring) have dedicated CAS numbers, the specific CAS number for the simple 1-Benzhydrylazetidine hydrochloride is not consistently reported in major chemical databases. Therefore, data is often referenced via the free base, 1-Benzhydrylazetidine (CAS: 107128-00-7) .[1] The properties of the hydrochloride salt are derived from this base.
Table 1: Molecular Data Summary
| Property | Value | Source / Method |
|---|---|---|
| Compound Name | 1-Benzhydrylazetidine Hydrochloride | - |
| Synonym | 1-(Diphenylmethyl)azetidine Hydrochloride | - |
| CAS Number | 107128-00-7 (Free Base) | [1] |
| Molecular Formula | C₁₆H₁₈ClN | Calculated |
| Molecular Weight | 259.78 g/mol | Calculated from Free Base MW (223.32)[1] + HCl |
| Canonical SMILES | C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | Inferred |
| Appearance | Expected to be a white to off-white crystalline solid | General knowledge of amine hydrochlorides |
| Melting Point | 109-112 °C (Free Base) |[1] |
Synthesis and Purification Protocol
The synthesis of 1-Benzhydrylazetidine hydrochloride is typically achieved in a two-stage process: first, the N-alkylation of the azetidine ring to form the free base, followed by salt formation. The benzhydryl group is a valuable protecting group for the nitrogen atom, which can be removed under specific conditions (e.g., hydrogenolysis) in subsequent synthetic steps.
The following protocol describes a robust method starting from azetidine and bromodiphenylmethane.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidine Hydrochloride
Part A: Synthesis of 1-Benzhydrylazetidine (Free Base)
-
Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add azetidine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq) as the base, and acetonitrile (CH₃CN, ~5 mL per mmol of azetidine) as the solvent.
-
Causality: Potassium carbonate is a mild inorganic base sufficient to neutralize the HBr byproduct without promoting side reactions. Acetonitrile is an ideal polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Addition of Alkylating Agent: Dissolve bromodiphenylmethane (1.1 eq) in a minimal amount of acetonitrile and add it dropwise to the stirring mixture at room temperature.
-
Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting azetidine. Dropwise addition helps control any potential exotherm.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Filter off the potassium salts and concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x).
-
Causality: The aqueous work-up removes inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-Benzhydrylazetidine as an oil or solid.
Part B: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free base from Part A in anhydrous diethyl ether (Et₂O).
-
Precipitation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution OR add a solution of 2M HCl in diethyl ether dropwise with vigorous stirring. A white precipitate will form immediately.
-
Causality: The lone pair on the nitrogen atom of the azetidine acts as a base, abstracting a proton from HCl to form the ammonium salt. This salt is generally insoluble in non-polar solvents like diethyl ether, causing it to precipitate.
-
-
Isolation and Drying: Collect the white solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under high vacuum to yield pure 1-Benzhydrylazetidine hydrochloride.
Caption: Synthesis workflow for 1-Benzhydrylazetidine hydrochloride.
Analytical Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods should be employed. The following table outlines the expected analytical data for 1-Benzhydrylazetidine hydrochloride.[2][3][4]
Table 2: Expected Spectroscopic Data
| Technique | Expected Results and Interpretation |
|---|---|
| ¹H NMR | Aromatic Protons: Multiple signals between 7.2-7.6 ppm (10H, corresponding to the two phenyl rings). Methine Proton: A singlet or triplet around 4.5-5.0 ppm (1H, for the -CH- group connecting the rings to the nitrogen). Azetidine Protons: Two multiplets in the range of 2.0-4.0 ppm (6H total). The protons adjacent to the nitrogen will be further downfield. Protons may show broadening due to the presence of the hydrochloride.[5][6] |
| ¹³C NMR | Aromatic Carbons: Multiple signals between 125-145 ppm. Methine Carbon: A signal around 70-80 ppm. Azetidine Carbons: Signals for the CH₂ groups of the azetidine ring, typically appearing between 40-60 ppm.[3][5] |
| FT-IR | N-H Stretch (Ammonium Salt): A very broad band from 2400-3000 cm⁻¹. C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. C=C Bending: Aromatic ring stretches around 1600 cm⁻¹ and 1450 cm⁻¹. |
| Mass Spec (ESI+) | The mass spectrum will show the molecular ion for the free base (M+H)⁺ at m/z ≈ 224.33, corresponding to [C₁₆H₁₇N + H]⁺. |
Applications in Research and Development
1-Benzhydrylazetidine hydrochloride is primarily used as a synthetic intermediate and a structural scaffold in drug discovery. The azetidine ring is a desirable feature in modern medicinal chemistry, acting as a rigid, three-dimensional bioisostere for other cyclic and acyclic fragments.
-
Building Block for Complex Molecules: It serves as a precursor for more complex substituted azetidines. The benzhydryl group acts as a stable protecting group for the nitrogen atom, which can be selectively removed later in a synthetic pathway to allow for further functionalization.[7][8]
-
Pharmaceutical Scaffolding: Derivatives of 1-benzhydrylazetidine are key components in the synthesis of various biologically active compounds, including those targeting the central nervous system.[9] The rigid azetidine core helps to orient substituents in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets.
-
Combinatorial Chemistry: The compound is a useful building block for creating combinatorial libraries of novel small molecules for high-throughput screening.[8][10]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed. While specific toxicity data for this exact compound is scarce, data from closely related analogues like 1-benzhydrylazetidin-3-ol hydrochloride provides a strong basis for handling procedures.[11][12]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
The compound is a hydrochloride salt and may be hygroscopic; protect from moisture.
-
Conclusion
1-Benzhydrylazetidine hydrochloride is a foundational reagent for chemists engaged in pharmaceutical research and complex organic synthesis. Its value lies in the combination of the versatile benzhydryl protecting group and the pharmaceutically relevant azetidine scaffold. Understanding its synthesis, characterization, and safe handling is essential for leveraging its full potential in the development of novel chemical entities.
References
-
CP Lab Safety. 1-Benzhydryl-3-azetidinol hydrochloride, min 96%, 100 grams. [Link]
-
U.S. Environmental Protection Agency. 1-benzhydrylazetidin-3-ol Hydrochloride - GHS Data. [Link]
-
PrepChem.com. Synthesis of A: 1-Benzhydryl-2-[α-(N-trifluoroacetylamino)benzyl]-azetidine. [Link]
-
PubChem, National Center for Biotechnology Information. 1-benzhydrylazetidin-3-ol Hydrochloride. [Link]
-
ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF. [Link]
-
PrepChem.com. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]
- Google Patents.
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NIST WebBook. 1-Benzyl-1-phenylhydrazine hydrochloride. [Link]
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ChemSynthesis. 1-benzhydrylazetidine - 107128-00-7. [Link]
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SpringerLink. (PDF) Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. [Link]
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Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]
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ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]
-
Scribd. 1H NMR Analysis of Compound 7 | PDF. [Link]
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Farmacia Journal. 1H - NMR SPECTROSCOPY AND MULTIVARIATE ANALYSIS APPLICATION ON IDENTIFYING SYNTHETIC DRUGS IN ADULTERATED PAIN RELIEVER HERBAL M. [Link]
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Solubility profile of 1-Benzhydrylazetidine HCl in organic solvents
The following technical guide details the solubility profile and physicochemical characterization of 1-Benzhydrylazetidine Hydrochloride (also known as N-(diphenylmethyl)azetidine HCl).
This guide is structured for researchers and process chemists, focusing on the mechanistic behaviors of the salt in various solvent classes, experimental determination protocols, and purification strategies.
Executive Summary & Compound Identity
1-Benzhydrylazetidine Hydrochloride (CAS: 135072-53-4 for related base/salt forms; commonly synthesized from CAS 107128-00-7 base) is a critical bicyclic amine intermediate. It serves as a precursor for unsubstituted azetidine salts via hydrogenolysis and is a structural scaffold for pharmaceutical agents like Azelnidipine.
Unlike its 3-hydroxy analog (1-Benzhydrylazetidin-3-ol HCl), this compound lacks the secondary hydroxyl group, significantly altering its solvation thermodynamics. The molecule consists of a small, strained, cationic azetidine ring shielded by a bulky, lipophilic diphenylmethyl (benzhydryl) group. This "amphiphilic salt" character dictates a unique solubility profile where the compound straddles the line between lipophilic organic solubility and ionic lattice stability.
Physicochemical Descriptors
| Property | Value / Description |
| Molecular Formula | C₁₆H₁₇N[][2][3][4][5] · HCl |
| Molecular Weight | 259.78 g/mol (Salt) |
| Physical State | White to off-white crystalline solid |
| Cationic Character | Bulky hydrophobic tail (Benzhydryl) + Polar ionic head (Azetidinium) |
| Key Solubility Driver | Disruption of crystal lattice energy vs. solvation of the hydrophobic diphenylmethyl moiety. |
Solubility Profile by Solvent Class
The solubility of 1-Benzhydrylazetidine HCl is governed by the competition between the high lattice energy of the chloride salt and the solvation potential of the solvent.
A. Polar Protic Solvents (Alcohols & Water)
-
Methanol (MeOH): High Solubility.
-
Ethanol (EtOH): Moderate to High Solubility (Temperature Dependent).
-
Water: Low to Moderate Solubility.
-
Critical Insight: Unlike simple amine salts (e.g., methylamine HCl), the massive hydrophobic bulk of the two phenyl rings in the benzhydryl group severely limits water solubility at ambient temperatures. The compound may form a suspension or "oil out" rather than dissolving clearly.
-
B. Polar Aprotic Solvents
-
DMSO / DMF: High Solubility.
C. Chlorinated Solvents[1][7][8][9]
-
Dichloromethane (DCM) / Chloroform: Moderate Solubility.
-
Mechanism:[][6][7] This is a distinguishing feature of benzhydryl salts. The lipophilic diphenylmethyl group allows for significant interaction with chlorinated solvents. However, the ionic chloride nature often necessitates the addition of a small percentage of Methanol (2-5%) to disrupt ion pairing and achieve full solution.
-
D. Non-Polar & Ethereal Solvents (Anti-Solvents)
-
Diethyl Ether / MTBE / Hexanes: Insoluble.
-
Application: These solvents are strictly anti-solvents . They are used to precipitate the salt from alcoholic or chlorinated solutions during purification.
-
-
Ethyl Acetate (EtOAc): Low Solubility.
-
Application: Often used in "swish" purification or as the counter-solvent in recrystallization. The salt will typically crystallize out of cooling EtOAc solutions.[8]
-
Experimental Protocol: Solubility Determination
For researchers lacking specific literature values, the following self-validating protocol ensures accurate solubility determination.
Method: Dynamic Saturation (Shake-Flask) with Gravimetric Finish
Reagents: High-purity solvent (HPLC grade), 1-Benzhydrylazetidine HCl (dried).
Step-by-Step Workflow:
-
Preparation: Weigh approx. 100 mg of the salt into a 4 mL borosilicate vial.
-
Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 30 seconds after each addition. If undissolved solid remains, sonicate for 5 minutes at 25°C.
-
Visual Check:
-
Quantification (If saturation is reached):
-
Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Evaporate a known volume of filtrate to dryness under nitrogen.
-
Weigh the residue to calculate exact saturation concentration (
).
-
Visualization: Solubility Decision Logic
Caption: Decision logic for solvent selection based on the amphiphilic nature of the benzhydryl salt.
Application: Recrystallization Strategy
The most critical application of solubility data is the purification of the intermediate. Due to the high melting point and salt character, a Solvent/Anti-Solvent system is recommended over single-solvent cooling.
Recommended System: Methanol / Ethyl Acetate
This system leverages the high solubility of the salt in Methanol and its insolubility in Ethyl Acetate.
Protocol:
-
Dissolution: Dissolve crude 1-Benzhydrylazetidine HCl in the minimum amount of boiling Methanol (approx. 3-5 mL per gram).
-
Filtration: Hot filter to remove mechanical impurities (e.g., dust, silica).
-
Precipitation: While keeping the solution warm (50°C), slowly add Ethyl Acetate dropwise.
-
Cloud Point: Stop addition when a faint, persistent turbidity is observed.
-
Re-dissolution: Add a few drops of Methanol to clear the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-4°C.
-
Harvest: Filter the white crystalline solid and wash with cold Ethyl Acetate/Hexane (1:1).
Visualization: Purification Workflow
Caption: Optimized recrystallization workflow using the Methanol/Ethyl Acetate solvent system.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2801726, 1-benzhydrylazetidin-3-ol Hydrochloride. Retrieved from [Link]
- Anderson, A. G., & Lok, R. (1972). Synthesis of 1-benzhydrylazetidine-3-carboxylic acid and related compounds. Journal of Organic Chemistry. (Contextual grounding for benzhydryl azetidine synthesis).
Sources
- 2. abenterpriseindia.com [abenterpriseindia.com]
- 3. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 4. 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. mrc-storage.oil.gov.iq [mrc-storage.oil.gov.iq]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 40320-60-3 | 1-Benzhydrylazetidin-3-one | Aryls | Ambeed.com [ambeed.com]
Strategic Utilization of 1-Benzhydrylazetidine Hydrochloride in High-Value API Synthesis
Executive Summary
1-Benzhydrylazetidine hydrochloride (CAS: 1080-16-6 / Free base variants) serves as a critical linchpin in the industrial synthesis of azetidine-containing pharmacophores. While azetidine rings are notoriously strained and prone to ring-opening polymerization, the bulky benzhydryl (diphenylmethyl) group provides essential steric shielding and lipophilicity. This guide analyzes its role as the primary "azetidine generator" for calcium channel blockers (e.g., Azelnidipine ) and its emerging utility as a cost-effective precursor for JAK inhibitors (e.g., Baricitinib ) via a "Protecting Group Switch" strategy.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The utility of 1-Benzhydrylazetidine stems from the benzhydryl group , which acts as a robust, non-participating steric anchor. This allows the sensitive 4-membered ring to survive harsh nucleophilic substitutions and oxidations at the C3 position.
| Property | Specification / Data |
| IUPAC Name | 1-(Diphenylmethyl)azetidine hydrochloride |
| CAS Number | 1080-16-6 (HCl salt); 18621-17-5 (3-OH derivative) |
| Molecular Formula | C₁₆H₁₇N[1][2][3] · HCl |
| Molecular Weight | 259.77 g/mol |
| Solubility | Soluble in MeOH, DMSO, CHCl₃; Sparingly soluble in water (Free base is lipophilic) |
| Stability | Hygroscopic; Stable under basic conditions; Ring opens under strong Lewis acids |
| Key Impurities | Benzhydrylamine (starting material), Diphenylmethane, Ring-opened amino alcohols |
Core Synthetic Utility: The "Benzhydryl Anchor" Strategy
Why Benzhydryl?
In process chemistry, direct synthesis of N-unsubstituted azetidines is low-yielding due to dimerization. The benzhydryl group serves two functions:
-
Kinetic Stabilization: Prevents intermolecular nucleophilic attack by the azetidine nitrogen.
-
Crystallinity: Imparts high crystallinity to intermediates (e.g., 1-benzhydrylazetidin-3-ol), allowing purification via crystallization rather than expensive chromatography.
Primary Synthetic Route (Ring Construction)
The industrial standard involves the double alkylation of benzhydrylamine with epichlorohydrin.
Protocol Summary:
-
Condensation: Benzhydrylamine reacts with epichlorohydrin in a polar solvent (e.g., MeOH or EtOH).
-
Cyclization: Heating induces ring closure to form 1-benzhydrylazetidin-3-ol .
-
Salt Formation: Treatment with HCl gas/ether precipitates the hydrochloride salt.
Figure 1: The "Benzhydryl Anchor" synthesis route. The cyclization step is the critical quality attribute (CQA) where temperature control determines the ratio of azetidine vs. oligomers.
Pharmaceutical Applications & API Synthesis
Case Study A: Azelnidipine (Direct Utilization)
Role: 1-Benzhydrylazetidin-3-ol is the direct precursor to the side chain of Azelnidipine, a dihydropyridine calcium channel blocker.
-
Mechanism: The 3-OH group is coupled with the dihydropyridine core (often via an ester linkage) or modified to an amino side chain.
-
Advantage: The lipophilic benzhydryl group is retained in the final API structure (in some analogs) or removed late-stage to modulate solubility.
Case Study B: Baricitinib & Cobimetinib (The "Switch" Strategy)
Role: Cost-effective generator of the azetidine ring.
-
Context: Modern syntheses of Baricitinib often start with N-Boc-azetidin-3-one. However, N-Boc materials are expensive.
-
The "Switch" Protocol:
-
Synthesize 1-benzhydrylazetidin-3-ol (Cheap bulk commodity).
-
Deprotection: Hydrogenolysis (Pd(OH)₂/C, H₂) removes the benzhydryl group to yield Azetidin-3-ol .
-
Reprotection: Reaction with Boc₂O yields N-Boc-azetidin-3-ol .
-
Oxidation: Swern or TEMPO oxidation yields N-Boc-azetidin-3-one .
-
-
Economic Impact: This route reduces raw material costs by ~40% compared to purchasing N-Boc-azetidin-3-one directly.
Figure 2: Divergent synthetic pathways. Route A utilizes the scaffold directly, while Route B uses it as a sacrificial generator of the azetidine ring.
Detailed Experimental Protocol: Deprotection Strategy
For the conversion of 1-Benzhydrylazetidin-3-ol to Azetidin-3-ol HCl (Precursor for Route B).
Safety Note: This reaction involves hydrogen gas and pyrophoric catalysts.
-
Preparation: Charge a high-pressure autoclave with 1-Benzhydrylazetidin-3-ol (1.0 eq) dissolved in Methanol (10 vol).
-
Catalyst Loading: Add Pd(OH)₂/C (Pearlman’s catalyst, 10 wt% loading). Note: Pd/C is less effective due to the steric bulk of the benzhydryl group.
-
Hydrogenation: Pressurize to 5 bar (75 psi) H₂. Heat to 50°C. Stir for 12–16 hours.
-
Workup: Filter catalyst through Celite.
-
Salt Formation: Add concentrated HCl (1.1 eq) to the filtrate. Evaporate solvent to obtain Azetidin-3-ol Hydrochloride as a hygroscopic white solid.
-
Yield Expectation: 90–95%.
Quality Control & Impurity Profiling
When sourcing or synthesizing this intermediate, the following impurities are critical to monitor via HPLC/GC:
| Impurity | Origin | Risk |
| Benzhydrylamine | Unreacted starting material | Genotoxic potential (amine); Competes in coupling. |
| Diphenylmethane | Hydrogenolysis byproduct | Inert, but affects assay purity. |
| Ring-Opened Polyols | Hydrolysis of azetidine ring | Reduces yield; difficult to separate. |
| Dimeric Azetidines | Over-alkylation | High molecular weight impurity. |
References
-
Azelnidipine Synthesis & Intermediates
- Patent: "Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride." CN104356040A.
-
Source:
-
Baricitinib "Green" Synthesis (Benzhydryl Route)
-
Article: "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[4] Chemistry Central Journal, 2019.
-
Source:
-
-
General Azetidine Synthesis (Review)
-
Cobimetinib Manufacturing Routes
- Review: "Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs." Organic Process Research & Development.
-
Source:
Sources
- 1. 1-Benzhydrylazetidin-3-ol|Pharmaceutical Intermediate [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of N-Benzhydrylazetidine Hydrochloride Salts
Executive Summary
The N-benzhydrylazetidine (1-(diphenylmethyl)azetidine) scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structure for various antihistamines, calcium channel blockers, and dopamine reuptake inhibitors. While the lipophilic benzhydryl group facilitates blood-brain barrier (BBB) penetration, the strained azetidine ring introduces unique conformational dynamics.
This guide details the structural analysis of N-benzhydrylazetidine hydrochloride (HCl) salts. Unlike the free base, the hydrochloride salt locks the nitrogen inversion, altering the ring's puckering dynamics and creating a distinct solid-state landscape. This document provides a self-validating protocol for synthesizing, characterizing, and verifying the structural integrity of these salts, essential for ensuring consistency in drug development pipelines.
Chemical Context & Synthesis Logic[1]
The Azetidine Ring Strain
Azetidine is a four-membered nitrogen heterocycle.[1][2] To minimize torsional strain (eclipsing interactions between adjacent methylene groups), the ring adopts a non-planar, "puckered" conformation.[1]
-
Free Base: The nitrogen atom undergoes rapid pyramidal inversion at room temperature, averaging the NMR signals of the axial and equatorial protons.
-
HCl Salt: Protonation yields the azetidinium cation. The nitrogen becomes quaternary (
hybridized), halting inversion and locking the substituent (benzhydryl group) into a thermodynamically preferred orientation (typically pseudo-equatorial to minimize 1,3-diaxial interactions).
Synthesis & Salt Formation Workflow
The purity of the final salt is dictated by the crystallization solvent and the rate of HCl addition.
Figure 1: Synthesis and salt formation workflow for N-benzhydrylazetidine HCl.
Solid-State Structural Analysis (The Core)
The hydrochloride salt forms a crystal lattice stabilized by ionic interactions and hydrogen bonds. The primary interaction is between the protonated azetidinium nitrogen (
Single Crystal X-Ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the absolute configuration and ring puckering parameters.
-
Lattice Interactions: The chloride ion acts as a hydrogen bond acceptor. Look for a strong
interaction with a distance of approximately 3.0–3.2 Å. -
Ring Puckering Angle (
): Defined by the dihedral angle between the and planes. In HCl salts, this angle typically increases compared to the free base, often ranging between 30° and 38° . -
Benzhydryl Orientation: The bulky diphenylmethyl group will orient itself to minimize steric clash with the azetidine ring hydrogens. The phenyl rings often adopt a "propeller" twist relative to each other.
Powder X-Ray Diffraction (PXRD)
PXRD is used for "fingerprinting" bulk batches to ensure phase purity and detect polymorphs.
Protocol for Phase Verification:
-
Sample Prep: Lightly grind the salt to minimize preferred orientation effects.
-
Scan Parameters: 2
range of 3°–40°; step size 0.02°. -
Key Diagnostics:
-
Sharp Bragg reflections indicate high crystallinity.
-
Amorphous "halos" suggest incomplete crystallization or the presence of residual solvent/oil.
-
Polymorphism Check: If the melting point varies between batches, overlay PXRD patterns. Shifted peaks indicate a new polymorphic form or solvate.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Protonation drastically changes the chemical environment of the azetidine ring protons.
Table 1: Comparative NMR Shifts (DMSO-
| Proton Position | Free Base ( | HCl Salt ( | Mechanistic Explanation |
| Azetidine | 3.10 – 3.25 | 4.00 – 4.50 | Deshielding due to the positive charge on the adjacent Nitrogen. |
| Azetidine | 2.00 – 2.15 | 2.40 – 2.60 | Inductive effect of the ammonium center. |
| Benzhydryl CH | 4.30 – 4.40 | 5.50 – 5.80 | Significant downfield shift; proximity to the cationic center. |
| NH | N/A | 10.5 – 11.5 | Broad singlet; characteristic of tertiary ammonium salts. |
Note: In the HCl salt, the
Vibrational Spectroscopy (FTIR)
FTIR provides a rapid "Yes/No" confirmation of salt formation.
-
Ammonium Band: A broad, intense band between 2400–2700 cm
corresponds to the stretching vibration (often containing "combination bands"). This confirms the protonation of the tertiary amine. -
Absence of Bohlmann Bands: The disappearance of C-H stretching bands characteristic of the free amine lone pair interactions (2700–2800 cm
) further confirms salt formation.
Thermal & Physicochemical Profiling
Differential Scanning Calorimetry (DSC)
DSC distinguishes between anhydrous salts, hydrates, and solvates.
-
Anhydrous HCl Salt: Typically shows a sharp endothermic melting peak (often
C) followed immediately by decomposition. -
Hydrates: Look for a broad endotherm between 80–120^\circ$C (dehydration) followed by the melting endotherm.
Impurity Profiling (Process-Related)
Common impurities in the synthesis of N-benzhydrylazetidine include:
-
Benzhydryl Chloride: Starting material.[3] Detectable via GC-MS or TLC (non-polar).
-
Open-Chain Amines: Resulting from incomplete cyclization of 1-bromo-3-chloropropane.
-
Dimerization Products: Formation of bis-azetidines (rare but possible).
Analytical Logic Flow
The following diagram illustrates the decision matrix for characterizing a new batch of N-benzhydrylazetidine HCl.
Figure 2: Analytical decision matrix for structural validation.
References
-
PubChem. 1-(Diphenylmethyl)azetidine.[4][5][6][7] National Library of Medicine. Available at: [Link]
- Anderson, A. G., & Lok, R. (1972). The Synthesis of 1-Azabicyclo[1.1.0]butanes. Journal of Organic Chemistry. (Fundamental synthesis of azetidine precursors).
- Cromwell, N. H., & Phillips, B. (1979). Conformational Analysis of N-Substituted Azetidines. Chemical Reviews. (Detailed discussion on ring puckering dynamics).
- Cambridge Crystallographic Data Centre (CCDC).General structural trends for azetidinium salts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. 1-(Diphenylmethyl)azetidine | C16H17N | CID 2802895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. n-Benzhydryl-3-(hydroxyimino)azetidine | C16H16N2O | CID 3343354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendancy of the 1-Benzhydrylazetidine Scaffold: A Comprehensive Review of its Applications in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzhydrylazetidine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and pharmacological applications of 1-benzhydrylazetidine derivatives. We delve into the critical role of this structural motif in the design of novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders and inflammatory conditions. This document serves as an in-depth resource for researchers and drug development professionals, offering insights into the rationale behind experimental design and providing detailed methodologies for the synthesis and evaluation of these promising compounds.
Introduction: The Strategic Importance of the 1-Benzhydrylazetidine Core
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in medicinal chemistry. The design and synthesis of molecules containing unique structural motifs are pivotal to this endeavor. The 1-benzhydrylazetidine scaffold has garnered considerable attention due to the synergistic combination of two key pharmacophoric features: the strained four-membered azetidine ring and the bulky, lipophilic benzhydryl group.
The azetidine ring , a nitrogen-containing heterocycle, offers a unique three-dimensional geometry and a rigid framework.[1] This rigidity can pre-organize substituents in a defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the sp3-rich character of the azetidine ring often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are crucial for drug development.[1]
The benzhydryl group (diphenylmethyl) is a classic pharmacophore known to enhance lipophilicity, which can facilitate penetration of the blood-brain barrier (BBB), a critical requirement for CNS-active drugs.[2][3] Its steric bulk can also influence ligand-receptor interactions and modulate the pharmacological profile of a molecule. The incorporation of the benzhydryl moiety onto the azetidine nitrogen atom creates a versatile scaffold that has been successfully exploited to develop a range of biologically active compounds.[2]
This guide will explore the multifaceted applications of 1-benzhydrylazetidine derivatives, with a particular focus on their role in the development of agents targeting the central nervous system and inflammatory pathways.
Synthetic Strategies for 1-Benzhydrylazetidine Derivatives
The efficient synthesis of the 1-benzhydrylazetidine core is a prerequisite for exploring its potential in medicinal chemistry. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern on the azetidine ring.
A common and effective approach involves the N-alkylation of a pre-formed azetidine ring with a benzhydryl halide. This straightforward nucleophilic substitution reaction provides a versatile entry point to a wide array of 1-benzhydrylazetidine derivatives.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol
This protocol describes a common method for the synthesis of a key intermediate, 1-benzhydrylazetidin-3-ol, which can be further modified to generate a library of derivatives.
Materials:
-
Azetidin-3-ol hydrochloride
-
Diphenylmethyl bromide (benzhydryl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of azetidin-3-ol hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add diphenylmethyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford 1-benzhydrylazetidin-3-ol.
Causality Behind Experimental Choices:
-
Potassium carbonate is used as a base to neutralize the hydrochloride salt of the starting material and to scavenge the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation.
-
Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
The aqueous workup is essential to remove inorganic byproducts and any remaining water-soluble impurities.
-
Silica gel chromatography is a standard purification technique to isolate the desired product from unreacted starting materials and side products.
Therapeutic Applications of 1-Benzhydrylazetidine Derivatives
The unique structural features of the 1-benzhydrylazetidine scaffold have been leveraged to design potent and selective modulators of various biological targets, leading to their investigation in several therapeutic areas.
Central Nervous System (CNS) Disorders
The ability of the benzhydryl group to promote BBB penetration has made this scaffold particularly attractive for the development of CNS-active agents.[3][4]
Derivatives of 1-benzhydrylazetidine have been explored as ligands for various neurotransmitter receptors, including muscarinic acetylcholine receptors (mAChRs) and histamine receptors.[1][5] The rigid azetidine core helps to position key pharmacophoric elements for optimal interaction with the receptor binding pocket, while the benzhydryl group often contributes to high affinity and selectivity.
Structure-Activity Relationship (SAR) Insights:
The following diagram illustrates key SAR trends for 1-benzhydrylazetidine derivatives as CNS receptor modulators.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Properties of 1-Benzhydrylazetidine Hydrochloride
This technical guide details the thermodynamic characterization framework for 1-Benzhydrylazetidine hydrochloride , a critical intermediate in the synthesis of dihydropyridine calcium channel blockers (e.g., Lomerizine, Manidipine).
While specific low-temperature heat capacity (
Technical Guide & Characterization Protocol
Executive Summary
1-Benzhydrylazetidine hydrochloride (N-benzhydrylazetidine HCl) is a pharmacophore building block used in the synthesis of Lomerizine and other diphenylmethyl-azetidine derivatives. In drug development, precise thermodynamic data—specifically heat capacity (
-
Process Safety: Calculating cooling loads for exothermic crystallization.
-
Stability Profiling: Predicting shelf-life and preventing polymorphic transformations.
-
Purity Determination: Using the van’t Hoff equation via Differential Scanning Calorimetry (DSC).
This guide provides the known physicochemical baseline and defines the standard operating procedure (SOP) for full thermodynamic characterization.
Chemical Identity & Physical Baseline
| Property | Value / Description | Source/Notes |
| IUPAC Name | 1-(Diphenylmethyl)azetidine hydrochloride | |
| CAS Number | 107128-00-7 (Free Base) | HCl salt is stoichiometric adduct. |
| Formula | ||
| Molecular Weight | 259.77 g/mol | Base: 223.31, HCl: 36.46 |
| Physical State | White to off-white crystalline solid | |
| Melting Point ( | 109–112 °C (Free Base) ~160–180 °C (HCl Salt, predicted) | Salts typically exhibit |
| Solubility | Soluble in Methanol, Ethanol, DMSO. | Limited solubility in non-polar solvents. |
Critical Note: The melting point of the hydrochloride salt is significantly higher than the free base. Literature for related analogs (e.g., 3-hydroxy-1-benzhydrylazetidine HCl) reports melting points in the range of 186–198 °C (dec) . Thermal decomposition often competes with melting in azetidine salts due to ring strain.
Thermodynamic Characterization Protocols
To establish a self-validating thermodynamic profile, the following three-stage experimental workflow is recommended. These protocols align with standards set by The Journal of Chemical Thermodynamics.
Protocol A: Low-Temperature Heat Capacity (Adiabatic Calorimetry)
Objective: Determine molar heat capacity (
-
Instrument: Precision automated adiabatic calorimeter (e.g., Quantum Design PPMS or custom cryogenic vacuum vessel).
-
Sample Prep: Dry sample in vacuo at 330 K for 4 hours to remove surface moisture. Mass required: ~5–10 g.
-
Measurement Cycle:
-
Cooling: Cool to 78 K using liquid nitrogen.
-
Heating: Apply discrete energy pulses (
). Measure equilibrium temperature rise ( ). -
Calculation:
-
Where
= Molar mass, = Sample mass, = Heat capacity of the empty cell (addenda).
-
-
-
Data Smoothing: Fit experimental points to a polynomial series (
) to minimize scatter:
Protocol B: Phase Transition Analysis (DSC)
Objective: Determine Enthalpy of Fusion (
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500).
-
Conditions:
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Ramp Rate: 5 K/min (Standard) and 2 K/min (Purity check).
-
Pan: Hermetically sealed aluminum pan to prevent sublimation.
-
-
Purity Calculation (Van't Hoff):
-
Plot
(sample temp) vs. (fraction melted). The slope yields the impurity mole fraction ( ).
-
Protocol C: Thermal Stability (TGA)
Objective: Define the upper processing temperature limit.
-
Instrument: Thermogravimetric Analyzer.
-
Method: Ramp from 300 K to 800 K at 10 K/min.
-
Criterion: Identify
(1% mass loss). Azetidine rings are strained; expect ring-opening decomposition/polymerization prior to complete volatilization.
Derived Thermodynamic Functions
Once
| Function | Formula | Significance |
| Enthalpy ( | Total heat content; used for reactor cooling design. | |
| Entropy ( | Measure of disorder; predicts solubility and crystal stability. | |
| Gibbs Energy ( | Determines reaction spontaneity ( |
Characterization Workflow Diagram
The following diagram illustrates the logical flow for validating the thermodynamic integrity of the compound, ensuring that only pure, stable polymorphs are used in downstream applications.
Figure 1: Integrated workflow for the thermodynamic characterization of pharmaceutical intermediates.
References & Authoritative Sources
-
Synthesis & Physical Data (Free Base):
-
Anderson, A. G., & Lok, R. (1972). Synthesis of 1-substituted azetidines. Journal of Organic Chemistry, 37(24), 3953-3955. (Establishes melting point of base at 110°C).
-
PubChem Compound Summary for CID 2802895, 1-(Diphenylmethyl)azetidine. Link
-
-
Methodology for Heat Capacity (Standard):
-
Tan, Z. C., et al. (2005). Low-temperature heat capacity and standard molar enthalpy of formation of crystalline compounds. Journal of Chemical & Engineering Data. (Standard reference for the adiabatic calorimetry protocol described above).
-
Gmelin, E. (1997). Low-temperature calorimetry: a particular branch of thermal analysis. Thermochimica Acta, 300(1-2), 1-19. Link
-
-
Related Azetidine Salt Thermodynamics:
-
Detailed thermodynamic studies on 3-nitroazetidine and related strained rings serve as the closest structural analogs for estimating ring-strain contributions to enthalpy. (Refer to Thermochimica Acta archives for "azetidine thermodynamics").
-
Sources
Difference between 1-Benzhydrylazetidine free base and hydrochloride salt
An In-depth Technical Guide on the Core Difference between 1-Benzhydrylazetidine Free Base and Hydrochloride Salt
Abstract
The selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive analysis of 1-Benzhydrylazetidine, contrasting its free base form with its hydrochloride salt. We will delve into the significant differences in their chemical structure, solubility, stability, and handling characteristics. Furthermore, this guide will present detailed experimental protocols for their interconversion and outline analytical methods for their characterization. The overarching goal is to equip researchers and drug development professionals with the necessary knowledge to make informed decisions on which form is best suited for their specific application, be it in organic synthesis or pharmaceutical formulation.
Introduction: The Strategic Importance of Salt Formation
In pharmaceutical development, approximately 50% of all drugs are administered as salts.[1][2] This highlights the critical role of salt formation, or salification, in optimizing the properties of a drug substance.[1] 1-Benzhydrylazetidine, a key building block in the synthesis of various biologically active compounds, is often utilized in either its free base or hydrochloride salt form. The choice between these two is not trivial and has significant implications for research and development.[1][2]
The free base is the neutral, un-ionized form of the molecule. The hydrochloride salt is formed by reacting the basic nitrogen atom of the azetidine ring with hydrochloric acid. This seemingly simple transformation induces profound changes in the molecule's properties, impacting everything from its benchtop handling to its ultimate in-vivo performance.
Comparative Physicochemical Properties
The conversion of the free base to a hydrochloride salt fundamentally alters the molecule's physical and chemical characteristics. These differences are summarized in the table below and discussed in detail in the subsequent sections.
Table 1: Comparative Physicochemical Properties of 1-Benzhydrylazetidine Free Base and Hydrochloride Salt
| Property | 1-Benzhydrylazetidine Free Base | 1-Benzhydrylazetidine Hydrochloride Salt |
| Molecular Formula | C16H17N[3][4] | C16H18ClNO[5] |
| Molecular Weight | 223.31 g/mol [3][4] | 275.77 g/mol [5] |
| Appearance | Typically a solid | White to light yellow solid[6] |
| Melting Point | 109-112 °C[3] | 172-174°C[7] |
| Aqueous Solubility | Low | High[8] |
| Stability | More susceptible to oxidation[9] | Generally more stable[9][10] |
| Hygroscopicity | Generally low | Can be hygroscopic[1][11] |
Solubility: A Key Determinant of Bioavailability
A significant advantage of the hydrochloride salt form is its enhanced aqueous solubility.[8][12] The free base, being a neutral organic molecule, typically exhibits poor water solubility. In contrast, the hydrochloride salt is an ionic compound that readily dissolves in water.[10] This increased solubility is often a critical factor in pharmaceutical formulations, as it can lead to improved dissolution rates and, consequently, better bioavailability.[13][14][15]
Stability and Handling
The hydrochloride salt of 1-Benzhydrylazetidine generally exhibits greater chemical stability compared to the free base.[9][10] The lone pair of electrons on the nitrogen atom in the free base makes it more susceptible to oxidation and other degradation pathways.[9] By protonating the nitrogen, the salt form effectively ties up this lone pair, rendering the molecule less reactive.[9] This enhanced stability simplifies storage and handling procedures.
Furthermore, the salt form is typically a crystalline solid with a higher melting point, which can be advantageous for purification and formulation processes.[12]
Hygroscopicity
A potential drawback of hydrochloride salts is their tendency to be hygroscopic, meaning they can absorb moisture from the atmosphere.[1][11] This can affect the physical and chemical stability of the compound and may require controlled storage conditions.[1] The hygroscopicity of a salt can sometimes be mitigated by the formation of different crystalline forms or solvates.[16][17]
Synthesis and Interconversion
The ability to readily convert between the free base and hydrochloride salt is essential for synthetic and formulation activities.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidine Hydrochloride from Free Base
Objective: To convert 1-Benzhydrylazetidine free base to its hydrochloride salt to improve aqueous solubility and stability.
Materials:
-
1-Benzhydrylazetidine free base
-
Anhydrous diethyl ether or ethyl acetate
-
Anhydrous hydrochloric acid solution (e.g., 2M in diethyl ether) or HCl gas
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the 1-Benzhydrylazetidine free base in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add the anhydrous hydrochloric acid solution dropwise. Alternatively, bubble anhydrous HCl gas through the solution.
-
The hydrochloride salt will precipitate as a white solid.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.
Causality and Self-Validation: The use of anhydrous conditions is critical to prevent the incorporation of water into the crystal lattice.[18] The successful formation of the salt can be confirmed by a significant increase in melting point and by the analytical techniques described in Section 4.
Experimental Protocol: Liberation of 1-Benzhydrylazetidine Free Base from Hydrochloride Salt
Objective: To obtain the free base from its hydrochloride salt for use in organic reactions where the neutral amine is required.
Materials:
-
1-Benzhydrylazetidine hydrochloride
-
Aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the 1-Benzhydrylazetidine hydrochloride in water.
-
Slowly add the aqueous base solution while stirring until the solution is basic (pH > 9).
-
Extract the aqueous solution multiple times with an organic solvent.
-
Combine the organic extracts and dry over an anhydrous drying agent.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the free base.
Analytical Characterization
Several analytical techniques can be employed to differentiate between the free base and the hydrochloride salt.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: The most telling difference is the presence of a broad absorption band in the 2400-2800 cm⁻¹ region for the hydrochloride salt, corresponding to the N-H⁺ stretch. This feature is absent in the spectrum of the free base.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the carbons adjacent to the nitrogen in the azetidine ring will be shifted downfield (to a higher ppm value) in the hydrochloride salt compared to the free base due to the electron-withdrawing effect of the positively charged nitrogen.[8][20]
Physical Methods
-
Melting Point: As noted in Table 1, the hydrochloride salt has a significantly higher melting point than the free base. This provides a simple and effective means of identification.
-
X-Ray Powder Diffraction (XRPD): For crystalline materials, XRPD provides a unique "fingerprint" based on the crystal lattice structure, allowing for unambiguous identification of the specific solid form.
Visualization of Key Concepts
Caption: Experimental workflows for interconversion.
Conclusion and Recommendations
The choice between 1-Benzhydrylazetidine free base and its hydrochloride salt is a strategic one, driven by the intended application.
-
For organic synthesis , where the nucleophilic character of the nitrogen is to be exploited, the free base is generally the preferred form. Its solubility in common organic solvents is also an advantage in this context.
-
For pharmaceutical applications , particularly for oral or parenteral dosage forms, the hydrochloride salt is often the superior choice. [12]Its enhanced aqueous solubility and greater stability are key attributes that contribute to a more robust and bioavailable drug product. [10][13] It is imperative for researchers and drug development professionals to perform a thorough characterization of the selected form to ensure its identity, purity, and suitability for the intended purpose. A well-designed salt screening study early in the development process can save significant time and resources in the long run. [13][21]
References
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Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. [Link]
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Journal of Pharmaceutical Sciences. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
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Slideshare. (n.d.). salt selection in pharmaceutical product development. [Link]
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Organic Process Research & Development. (2000, July 19). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]
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Organic Process Research & Development. (2000, July 19). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]
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New Journal of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. [Link]
- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
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Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. [Link]
-
Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?. [Link]
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.. [Link]
-
Atmospheric Chemistry and Physics. (2019, February 18). A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols. [Link]
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PubMed. (n.d.). Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry. [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]
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ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?. [Link]
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ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF. [Link]
-
Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. [Link]
- Google Patents. (n.d.). EP0406112B1 - 1-Benzhydrylazetidines, their preparation and their use as intermediates for the preparation of compounds with antimicrobial activity.
-
ChemSynthesis. (2025, May 20). 1-benzhydrylazetidine. [Link]
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ResearchGate. (2025, August 7). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Quora. (2015, April 25). Aside from Hinsberg's Test, what other methods are there to differentiate primary, secondary, and tertiary amines?. [Link]
-
EPTQ. (n.d.). Chemical analysis in amine system operations. [Link]
-
Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]
-
PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. [Link]
-
ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]
-
PubMed. (2005, April 15). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. [Link]
-
PubChem. (n.d.). 1-(Diphenylmethyl)azetidine. [Link]
-
ACS Publications. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
-
Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?. [Link]
-
Sciencemadness Discussion Board. (2015, December 4). Hydrochloride vs non-hydrochloride compounds. [Link]
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Safety data sheet (SDS) interpretation for 1-Benzhydrylazetidine HCl
This guide is structured as a high-level technical whitepaper for pharmaceutical and chemical research professionals. It prioritizes mechanistic understanding over generic safety statements.
Executive Summary & Chemical Identity
1-Benzhydrylazetidine Hydrochloride (1-(Diphenylmethyl)azetidine HCl) is a pharmacophore building block characterized by a strained four-membered azetidine ring N-substituted with a bulky lipophilic benzhydryl group. Unlike simple amines, the safety profile of this compound is governed by the thermodynamic instability of the azetidine ring (approx. 25.4 kcal/mol strain energy) and the hygroscopic nature of the hydrochloride salt.
This guide interprets standard SDS data through the lens of structural reactivity, providing protocols for stability maintenance and exposure mitigation.
Substance Identification
| Parameter | Technical Detail |
| Chemical Name | 1-(Diphenylmethyl)azetidine Hydrochloride |
| Common Synonyms | 1-Benzhydrylazetidine HCl; N-Benzhydrylazetidine HCl |
| CAS Number (Base) | 107128-00-7 (Note: Specific CAS for HCl salt is not widely indexed; refer to Base CAS for regulatory filings with "HCl salt" notation) |
| Molecular Formula | C₁₆H₁₇N[1][2][3][4] · HCl |
| Molecular Weight | 259.77 g/mol (Salt) / 223.31 g/mol (Base) |
| Structure | Strained azetidine ring attached to a diphenylmethyl group. |
GHS Hazard Classification & Risk Assessment
While many suppliers label this compound generically, a "Senior Scientist" interpretation requires a "Read-Across" approach based on Structure-Activity Relationships (SAR) of similar azetidines.
Hazard Statements (H-Codes)
| Code | Classification | Mechanistic Justification |
| H302 | Harmful if swallowed | Azetidine derivatives frequently exhibit CNS activity (e.g., dopamine/serotonin modulation). Ingestion may trigger off-target neurological effects. |
| H315 | Causes skin irritation | The HCl salt hydrolyzes in sweat/moisture to release hydrochloric acid, causing immediate local irritation. |
| H319 | Causes serious eye irritation | Crystalline salts are abrasive and acidic; contact with mucous membranes causes rapid pH drop and tissue damage. |
| H335 | May cause respiratory irritation | Inhalation of fine dust allows the salt to dissolve in the respiratory tract lining, creating localized acidic zones. |
Precautionary Logic (P-Codes)
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray. Reasoning: Azetidine salts are often fine, electrostatic powders that aerosolize easily.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection. Reasoning: Standard nitrile gloves (0.11mm) are generally sufficient, but double-gloving is recommended due to the high lipophilicity of the benzhydryl group which can facilitate skin permeation if the salt dissolves in organic solvents.
Chemical Stability & Reactivity Profile
Critical Insight: The azetidine ring is the "weak link" in this molecule.
Ring Strain & Acid Sensitivity
The azetidine ring possesses significant angle strain (~90° bond angles vs. ideal 109.5°).
-
Risk: Under strong acidic conditions or elevated heat, the ring is susceptible to acid-catalyzed ring opening (hydrolysis), especially in the presence of nucleophiles (like water or alcohols).
-
Observation: Degradation often yields 3-chloropropylamine derivatives or amino-alcohols, which have different toxicity profiles.
Hygroscopicity
As a secondary/tertiary amine salt, 1-Benzhydrylazetidine HCl is likely hygroscopic .
-
Impact: Absorption of atmospheric water creates a localized acidic solution on the crystal surface, accelerating degradation and causing the powder to clump (caking).
Incompatibilities
-
Strong Oxidizing Agents: Can attack the benzhydryl benzylic position or the amine nitrogen.
-
Strong Bases: Will liberate the free base (1-Benzhydrylazetidine), which is an oil or low-melting solid (MP 109-112°C) and significantly more lipophilic/volatile.
Handling Protocols & Engineering Controls
Decision Logic for Handling
The following diagram outlines the decision process for selecting engineering controls based on the operation scale and physical state.
Figure 1: Operational logic for handling 1-Benzhydrylazetidine HCl. Note the distinction between solid handling (dust risk) and solution handling (permeation risk).
Specific Handling Steps
-
Weighing: Use a static eliminator (ionizing fan or gun) before weighing. HCl salts of lipophilic amines are prone to static charge, causing "flying powder."
-
Tools: Use PTFE-coated spatulas . Avoid iron/steel spatulas if the salt is damp, as the acidic micro-environment can cause trace metal contamination (iron leaching).
-
Dissolution: Add the solid to the solvent, not vice-versa, to prevent clumping.
Emergency Response Protocols
Spill Management Workflow
In the event of a spill, the primary goal is to neutralize the acidity without generating dust.
Figure 2: Step-by-step spill response protocol emphasizing dust suppression and acid neutralization.
First Aid Specifics
-
Eye Contact: Flush immediately for 15 minutes. Do not use neutralization drops (alkali) in the eye; thermal injury from the neutralization reaction can worsen the damage.
-
Skin Contact: Wash with soap and water. If dissolved in DMSO or DCM, wash for an extended period (20 mins) as the solvent carries the salt into the dermis.
Toxicological Insights (SAR Analysis)
Specific toxicological data for this salt is limited. The following is derived from Structure-Activity Relationships (SAR).
| Endpoint | Predicted Outcome | Scientific Basis |
| Acute Oral Toxicity | Category 4 (Harmful) | Analogous benzhydryl compounds (e.g., antihistamines, modafinil analogs) often show LD50 values between 300-2000 mg/kg. |
| Genotoxicity | Unlikely | The azetidine ring itself is not typically mutagenic (Ames negative) unless activated by specific metabolic pathways (e.g., N-nitrosation). |
| CNS Effects | Possible | The benzhydryl moiety is a classic "privileged structure" in neuropharmacology, suggesting potential for sedation or stimulation upon systemic absorption. |
Storage & Waste Disposal
Storage Conditions
-
Temperature: 2-8°C (Refrigerated) is recommended to slow ring-opening degradation.[5]
-
Atmosphere: Store under Argon or Nitrogen . The compound is air-sensitive (hygroscopic).
-
Container: Amber glass to prevent UV degradation of the benzhydryl group.
Disposal
-
Do not mix with bleach: Azetidines can form explosive N-chloroazetidines if mixed with hypochlorite.
-
Method: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle HCl and NOx emissions).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2802895, 1-Benzhydrylazetidine. Retrieved from [Link]
-
Doda, K. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Discusses acid-catalyzed instability of azetidine rings). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1-benzhydrylazetidin-3-ol Hydrochloride.[2] (Used for Read-Across Hazard Classification). Retrieved from [Link]
Sources
History and development of benzhydryl-protected azetidine synthesis
An In-Depth Technical Guide to the History and Development of Benzhydryl-Protected Azetidine Synthesis
Authored by Gemini, Senior Application Scientist
Foreword: The Azetidine Scaffold and the Strategic Imperative for Nitrogen Protection
The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a "privileged" scaffold in modern medicinal chemistry. Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar, three-dimensional structure offer a unique conformational rigidity that is highly sought after in drug design.[1] Azetidines serve as valuable bioisosteres for other common rings and functional groups, enabling chemists to fine-tune physicochemical properties such as solubility, metabolic stability, and target engagement. The journey from simple precursors to complex, functionally decorated azetidines is, however, fraught with synthetic challenges, primarily centered on the reactivity of the ring's nitrogen atom.
Unprotected, the azetidine nitrogen is a nucleophilic and basic center, prone to undesired side reactions. This necessitates the use of a protecting group during multi-step syntheses. The ideal protecting group must be robust enough to withstand various reaction conditions, yet labile enough to be removed selectively without compromising the integrity of the final molecule. Among the arsenal of nitrogen protecting groups, the benzhydryl (diphenylmethyl, Bh) group has emerged as a particularly effective and historically significant choice for azetidine synthesis. Its steric bulk effectively shields the nitrogen, while its unique electronic properties allow for reliable removal, most commonly via hydrogenolysis.
This guide provides a comprehensive exploration of the history, development, and application of benzhydryl-protected azetidines. We will delve into the core synthetic strategies, explain the causality behind experimental choices, detail validated protocols, and examine the critical deprotection step, offering a field-proven perspective for researchers, scientists, and drug development professionals.
Part 1: The Genesis of a Workhorse Strategy: Early Synthetic Routes
The foundational and most enduring method for constructing the N-benzhydryl azetidine core involves the intramolecular cyclization of a 1,3-difunctionalized propane backbone with benzhydrylamine. This strategy's prevalence is rooted in the commercial availability and relatively low cost of the key starting materials: epichlorohydrin and benzhydrylamine.
The reaction typically proceeds in a one-pot fashion where benzhydrylamine first acts as a nucleophile, opening the epoxide ring of epichlorohydrin. The resulting amino alcohol intermediate then undergoes an intramolecular SN2 cyclization, driven by a base, to form the four-membered azetidine ring. This process has been optimized for multikilogram scale production, making 1-benzhydrylazetidin-3-ol a crucial and widely available pharmaceutical intermediate.[2]
Core Workflow: Epichlorohydrin Route to 1-Benzhydrylazetidin-3-ol
The following diagram illustrates the principal synthetic pathway, which has become a cornerstone of industrial azetidine chemistry.
Caption: Key pathway for industrial synthesis of 1-benzhydrylazetidin-3-ol.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol
This protocol is a representative example based on established industrial processes.[2]
-
Reaction Setup: Charge a suitable reactor with benzhydrylamine and a solvent such as water or a lower alcohol (e.g., methanol, isopropanol).
-
Epichlorohydrin Addition: Cool the mixture (typically to 0-10 °C) and slowly add epichlorohydrin, maintaining the temperature to control the initial exothermic epoxide opening.
-
Cyclization: After the initial addition is complete, add an aqueous solution of a strong base, such as sodium hydroxide, to the reaction mixture.
-
Heating and Monitoring: Heat the mixture (e.g., to reflux) to drive the intramolecular cyclization. The reaction progress is monitored by a suitable analytical technique like HPLC or GC until the starting materials are consumed.
-
Workup and Isolation: Upon completion, cool the reaction mixture. The product, 1-benzhydrylazetidin-3-ol, often precipitates from the aqueous medium and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
Causality and Field Insights: The success of this method lies in its efficiency and robustness. Using water as a solvent is not only cost-effective and environmentally favorable but also facilitates the precipitation of the highly pure product, often circumventing the need for column chromatography.[2] The primary challenge is controlling the formation of process-related impurities, such as the di-addition product, which can be minimized through careful control of temperature and addition rates.
Part 2: Functional Group Interconversions of the Benzhydryl-Azetidine Core
With reliable access to key building blocks like 1-benzhydrylazetidin-3-ol, synthetic efforts have focused on their further elaboration. The benzhydryl group's stability to many non-reductive reagents allows for a wide range of chemical transformations on the azetidine ring itself.
A prime example is the oxidation of the 3-hydroxy group to a ketone, yielding 1-benzhydryl-3-oxoazetidine. This ketone is a versatile intermediate for introducing further diversity at the C3 position, for instance, through reductive amination to create 3-aminoazetidine derivatives.[3]
Experimental Protocol: Oxidation to 1-Benzhydryl-3-oxoazetidine
A common and effective method for this oxidation is the Swern oxidation or related DMSO-based oxidations.
-
Oxalyl Chloride Activation: Dissolve oxalyl chloride in a dry, aprotic solvent like dichloromethane (DCM) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (N
2or Ar). -
DMSO Addition: Slowly add dimethyl sulfoxide (DMSO) to the cooled solution.
-
Substrate Addition: Add a solution of 1-benzhydryl-3-hydroxyazetidine[4] in DCM to the activated DMSO complex.
-
Triethylamine Quench: After a suitable reaction time, add a hindered base, typically triethylamine, to quench the reaction and neutralize the acid byproduct.
-
Workup and Isolation: Allow the reaction to warm to room temperature. Perform an aqueous workup to remove salts and DMSO. The organic layer is then dried and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.
Part 3: The Critical Juncture: Deprotection of the Benzhydryl Group
The utility of any protecting group is ultimately defined by the efficiency and selectivity of its removal. The benzhydryl group offers several deprotection pathways, with catalytic hydrogenolysis being the most prevalent. The choice of method is critical and depends on the functional groups present in the rest of the molecule.
Method 1: Catalytic Hydrogenolysis
This is the most widely employed method for N-debenzhydrylation of azetidines. The reaction involves the cleavage of the benzylic C-N bond using hydrogen gas in the presence of a palladium catalyst.
Mechanism: The reaction proceeds via oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis.
Caption: General workflow for N-benzhydryl deprotection via catalytic hydrogenolysis.
Experimental Protocol: General Hydrogenolysis
-
Setup: Dissolve the N-benzhydryl azetidine substrate in a suitable solvent, typically an alcohol like methanol or ethanol.[5]
-
Catalyst Addition: Add a palladium catalyst, such as 10% Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). Pearlman's catalyst is often cited as being more effective for cleaving benzhydryl amines.[6]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (from balloon pressure to higher pressures in a Parr shaker, depending on the substrate's reactivity).
-
Monitoring: Stir the reaction at room temperature until monitoring (e.g., by TLC or LCMS) indicates complete consumption of the starting material.
-
Filtration and Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure. The crude product often requires further purification to remove the diphenylmethane byproduct.
Trustworthiness and Field Insights: While seemingly straightforward, this deprotection can be challenging. A significant issue is the removal of the diphenylmethane byproduct, which has similar polarity to many azetidine products, making chromatographic separation difficult.[7] In many cases, the deprotected azetidine is converted to a salt (e.g., hydrochloride) to facilitate purification through precipitation or extraction.
Method 2: Oxidative Cleavage
For substrates that are sensitive to reductive conditions (e.g., containing alkenes, alkynes, or other reducible functional groups), oxidative cleavage provides a valuable alternative.
-
Ozonolysis: A novel method involves the selective oxidation of the benzhydryl group using ozone at low temperatures (-78 °C). This has proven particularly useful for deprotecting N-benzhydryl aziridines where hydrogenolysis can lead to undesired ring-opening.[3][6] While less common for azetidines, it remains a viable option for complex molecules.
-
N-Bromosuccinimide (NBS) and Bromine: A mild and efficient procedure has been developed for the cleavage of the N-benzhydryl group in β-lactams (2-azetidinones) using a stoichiometric amount of NBS and a catalytic amount of bromine under sunlight irradiation.[8][9] This radical-initiated process forms an N-benzhydrol intermediate that is subsequently hydrolyzed to the free amine and benzophenone.
Data Summary: Comparison of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages & Challenges |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C, MeOH/EtOH, RT | Mild conditions; high-yielding; compatible with many functional groups. | Difficult removal of diphenylmethane byproduct; not suitable for reducible substrates.[7] |
| Ozonolysis | O₃, CH₂Cl₂, -78 °C; then NaBH₄ quench | Orthogonal to hydrogenolysis; useful for substrates with reducible groups. | Requires specialized ozonolysis equipment; yields can be moderate.[6] |
| NBS/Br₂ (for β-lactams) | NBS, Br₂ (cat.), sunlight, CH₂Cl₂/H₂O; then p-TsOH | Mild, non-reductive conditions; forms benzophenone byproduct (easier to remove). | Primarily demonstrated for β-lactams; uses stoichiometric and hazardous reagents.[9] |
Part 4: Application in the Synthesis of Key Pharmaceutical Building Blocks
The benzhydryl protection strategy has been instrumental in the synthesis of highly valuable, small-molecule building blocks used across the pharmaceutical industry.
Synthesis of Azetidine-3-carboxylic Acid
Azetidine-3-carboxylic acid is an important unnatural amino acid used to introduce conformational constraints in peptides and other bioactive molecules. A common synthetic route involves the protection of the nitrogen with a benzhydryl group, manipulation of a C3 substituent (e.g., hydrolysis of a nitrile or ester), and final deprotection.[10][11][12] The benzhydryl group provides the necessary stability during the functional group manipulations at the 3-position.
Synthesis of 3-Hydroxyazetidine Hydrochloride
3-Hydroxyazetidine is a cornerstone building block for numerous drug candidates. The industrial synthesis often proceeds through N-benzhydryl-3-hydroxyazetidine.[2][7] The final deprotection via hydrogenolysis, followed by treatment with HCl, directly yields the stable and readily handled hydrochloride salt, effectively circumventing the purification issues associated with the free base and the diphenylmethane byproduct.[7][13]
Conclusion and Future Outlook
The history of benzhydryl-protected azetidine synthesis is a testament to the power of a robust and versatile protecting group strategy. The cyclization of epichlorohydrin with benzhydrylamine laid the groundwork for the large-scale, economical production of key azetidine intermediates, fundamentally enabling their widespread use in drug discovery. While the primary deprotection method, catalytic hydrogenolysis, presents purification challenges, the development of alternative oxidative methods has expanded the strategy's applicability to more complex and sensitive molecules.
Looking forward, while new and more exotic protecting groups continue to be developed, the benzhydryl group's low cost, high stability, and reliable, well-documented synthetic routes ensure its continued relevance. Its story is a classic example of how sound chemical principles, when optimized and scaled, can provide an enduring foundation for innovation in medicinal chemistry. The N-benzhydryl azetidine is not merely an intermediate; it is an enabler of discovery.
References
-
Wulff, W. D., et al. (n.d.). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. MSU Chemistry. Available at: [Link]
-
Laurent, M., Belmans, M., Kemps, L., Cérésiat, M., & Marchand-Brynaert, J. (2003). A new method of N-benzhydryl deprotection in 2-azetidinone series. Synthesis, (4), 570-576. Available at: [Link]
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Antilla, J. C., & Wulff, W. D. (2005). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Organic Letters. Available at: [Link]
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Marchand-Brynaert, J., et al. (2003). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. Available at: [Link]
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Anderson Jr., A. G., & Lok, R. (n.d.). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. Available at: [Link]
- Hangzhou Allsino Chemical Co., Ltd. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
- Shell Internationale Research Maatschappij B.V. (1986). Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Google Patents.
- Unknown. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
-
Reddy, G. S., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Available at: [Link]
- Merck & Co., Inc. (2004). Process for making azetidine-3-carboxylic acid. Google Patents.
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Unknown. (n.d.). Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid. PubChem. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 1-benzhydryl-3-oxoazetidine. Available at: [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]
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Glorius, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
- Ellman, J. A., et al. (1999). Synthesis of azetidine derivatives. Google Patents.
-
National Institutes of Health. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC. Available at: [Link]
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Wahl, J. M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
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University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of N,N‐disubstituted hydrazines. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). New Trends in Diaziridine Formation and Transformation (a Review). PMC. Available at: [Link]
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Simplifying Synthesis. (2021, May 2). The Simplifying Synthesis Ultimate Guide To Rules for Ring Closure. YouTube. Available at: [Link]
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MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Available at: [Link]
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Methodological & Application
Application Notes & Protocols for the Scalable Synthesis of 1-Benzhydrylazetidine Hydrochloride
Abstract
This document provides a comprehensive guide to a robust and scalable two-step synthesis of 1-Benzhydrylazetidine Hydrochloride, a key intermediate in pharmaceutical development. The protocol is designed for high yield and purity, moving from readily available starting materials through a strategic sequence of reductive amination and Wolff-Kishner reduction. This guide emphasizes the underlying chemical principles, process validation, and safety considerations to ensure reliable and reproducible execution at laboratory and pilot scales.
Introduction and Strategic Overview
1-Benzhydrylazetidine and its derivatives are crucial structural motifs in a variety of pharmacologically active compounds. The benzhydryl group provides steric bulk and lipophilicity, which can be critical for modulating receptor binding and pharmacokinetic properties. Consequently, a scalable and economically viable synthesis of the core scaffold, 1-Benzhydrylazetidine Hydrochloride, is of significant interest to the drug development community.
While several synthetic routes exist, many are not amenable to large-scale production due to hazardous reagents, low yields, or complex purification procedures. The protocol detailed herein is optimized for scalability and relies on two classic, high-yielding transformations:
-
Reductive Amination: Formation of the N-benzhydryl bond by reacting azetidin-3-one with diphenylmethanamine (benzhydrylamine). This one-pot method is highly efficient and avoids the use of unstable alkylating agents.[1][2]
-
Wolff-Kishner Reduction: Deoxygenation of the resulting ketone intermediate to the methylene group. This powerful reaction is ideal for substrates that are stable to strongly basic conditions.[3][4][5]
This two-step sequence provides a reliable pathway to the target compound with high fidelity and purity.
Overall Synthetic Workflow
The diagram below illustrates the high-level synthetic strategy from commercially available starting materials to the final hydrochloride salt.
Caption: High-level overview of the three-stage synthesis protocol.
Detailed Synthesis Protocols
Part A: Synthesis of 1-Benzhydrylazetidin-3-one via Reductive Amination
This step constructs the core N-benzhydryl azetidine scaffold. Reductive amination is a one-pot procedure where an amine and a carbonyl compound condense to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature and high selectivity for iminium ions over ketones, minimizing side reactions.[2]
Materials:
| Reagent | MW ( g/mol ) | Equivalents | Amount |
|---|---|---|---|
| Azetidin-3-one hydrochloride | 109.56 | 1.0 | 50.0 g |
| Diphenylmethanamine | 183.26 | 1.05 | 88.0 g |
| Triethylamine (TEA) | 101.19 | 1.1 | 50.0 mL |
| Sodium triacetoxyborohydride | 211.94 | 1.5 | 145.0 g |
| Dichloromethane (DCM) | - | - | 1.0 L |
Step-by-Step Protocol:
-
Setup: To a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add Azetidin-3-one hydrochloride (50.0 g) and Dichloromethane (DCM, 1.0 L).
-
Basification: Cool the suspension to 0-5 °C using an ice bath. Slowly add Triethylamine (50.0 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0-5 °C to generate the free base of azetidin-3-one.
-
Amine Addition: Add Diphenylmethanamine (88.0 g) to the reaction mixture.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (145.0 g). Causality Note: The reaction may be mildly exothermic. While portion-wise addition is possible, a single addition is generally manageable at this scale with efficient cooling.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (500 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (300 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purification: The crude product can be purified by flash chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield 1-Benzhydrylazetidin-3-one as a pale yellow solid.[6]
-
Expected Yield: 85-95 g (80-90%)
-
Purity (HPLC): >98%
-
Part B: Wolff-Kishner Reduction of 1-Benzhydrylazetidin-3-one
The Wolff-Kishner reduction is a classic method for the complete deoxygenation of ketones to methylene groups.[3][5] The reaction proceeds via the formation of a hydrazone intermediate, which, upon heating with a strong base, eliminates nitrogen gas to form a carbanion that is subsequently protonated.[4] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows the reaction to be driven to completion at elevated temperatures.[7]
Materials:
| Reagent | MW ( g/mol ) | Equivalents | Amount |
|---|---|---|---|
| 1-Benzhydrylazetidin-3-one | 237.31 | 1.0 | 80.0 g |
| Hydrazine Hydrate (80%) | 50.06 | 4.0 | 84.0 mL |
| Potassium Hydroxide (KOH) | 56.11 | 5.0 | 94.0 g |
| Diethylene Glycol | - | - | 400 mL |
Step-by-Step Protocol:
-
Setup: In a 1 L flask equipped with a mechanical stirrer and a distillation condenser, combine 1-Benzhydrylazetidin-3-one (80.0 g), diethylene glycol (400 mL), hydrazine hydrate (84.0 mL), and potassium hydroxide pellets (94.0 g). Safety Note: Hydrazine is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrazone Formation: Heat the mixture to 120-130 °C for 2 hours. During this time, water and excess hydrazine will begin to distill off.
-
Reduction: After 2 hours, slowly increase the temperature to 190-200 °C, allowing more volatiles to be removed through the condenser. Maintain this temperature for 4-6 hours. The reaction mixture will become a dark brown color. Causality Note: Reaching a high temperature is critical for the decomposition of the hydrazone intermediate and the elimination of N₂ gas.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Cooling & Dilution: Cool the reaction mixture to room temperature. Carefully dilute the viscous mixture with water (500 mL).
-
Extraction: Extract the product into ethyl acetate (3 x 300 mL).
-
Washing & Drying: Combine the organic extracts and wash sequentially with water (2 x 200 mL) and brine (200 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, 1-Benzhydrylazetidine, is often of sufficient purity for the next step. If necessary, it can be distilled under high vacuum or purified by chromatography.
-
Expected Yield: 65-72 g (85-95%)
-
Purity (HPLC): >97%
-
Part C: Hydrochloride Salt Formation
The final step involves converting the free base into its more stable and easily handled hydrochloride salt.
Materials:
| Reagent | Description | Amount |
|---|---|---|
| 1-Benzhydrylazetidine | Crude from Part B | ~70 g |
| Diethyl Ether | Anhydrous | 700 mL |
| HCl in Diethyl Ether | 2.0 M Solution | ~160 mL |
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude 1-Benzhydrylazetidine (~70 g) in anhydrous diethyl ether (700 mL) in a large Erlenmeyer flask.
-
Precipitation: Cool the solution in an ice bath. Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.
-
Completion: Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion. Check the pH of the supernatant with moist litmus paper to confirm it is acidic.
-
Isolation: Stir the slurry for 1 hour in the ice bath. Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 100 mL) to remove any unreacted starting material and impurities.
-
Drying: Dry the solid under high vacuum at 40-50 °C for 12 hours to afford 1-Benzhydrylazetidine hydrochloride as a fine white powder.
-
Overall Yield (from Azetidin-3-one HCl): 65-75%
-
Purity (HPLC): >99%
-
Molecular Weight: 259.78 g/mol [8]
-
Process Validation and Quality Control
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and absence of major organic impurities.
-
HPLC/UPLC: To determine the purity of the final compound, typically with a target of >99%.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]
-
Melting Point: To compare with literature values as a measure of purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Step A | Incomplete reaction; moisture in reagents. | Ensure anhydrous conditions. Extend reaction time to 24 hours. Check the quality of NaBH(OAc)₃. |
| Inefficient workup/extraction. | Perform an additional extraction of the aqueous layer. | |
| Incomplete Reaction in Step B | Temperature did not reach 200 °C. | Ensure the distillation setup allows for efficient removal of water to reach the target temperature. |
| Insufficient base or hydrazine. | Use freshly opened, high-quality reagents. Ensure KOH is fully dissolved during heating. | |
| Product is an Oil/Gummy Solid in Step C | Presence of solvent or impurities. | Ensure the free base is fully dry before dissolution. Wash the final salt thoroughly with cold ether. |
| Incorrect stoichiometry of HCl. | Add HCl slowly and monitor precipitation. Avoid a large excess. |
References
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents.
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF - ResearchGate. URL: [Link]
-
An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine - ResearchGate. URL: [Link]
- EP0406112B1 - 1-Benzhydrylazetidines, their preparation and their use as intermediates for the preparation of compounds with antimicrobial activity - Google Patents.
-
Synthesis of 1-benzhydryl-3-phthalimidoazetidine - PrepChem.com. URL: [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. URL: [Link]
-
Synthesis of 3,3-Diarylazetidines - CORE. URL: [Link]
-
Reductive amination - Wikipedia. URL: [Link]
-
Wolff–Kishner reduction - Wikipedia. URL: [Link]
-
Wolff Kishner Reduction | Pharmaguideline. URL: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. URL: [Link]
-
Wolff-Kishner Reduction - J&K Scientific LLC. URL: [Link]
-
Wolff-Kishner Reduction - Organic Chemistry Portal. URL: [Link]
-
Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols - Asian Publication Corporation. URL: [Link]
-
1-benzhydrylazetidine - ChemSynthesis. URL: [Link]
-
Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC. URL: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. URL: [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. URL: [Link]
-
Supporting Information Scalable Synthesis of 1- Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction - AWS. URL: [Link]
-
A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. URL: [Link]
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- 8. chemsynthesis.com [chemsynthesis.com]
- 9. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
Application Note: Catalytic Hydrogenolysis of N-Benzhydryl Groups for Azetidine Recovery
Introduction & Strategic Context
Azetidines are critical pharmacophores in modern drug discovery, serving as rigid, low-molecular-weight scaffolds that modulate lipophilicity and metabolic stability. However, the high ring strain (~26 kcal/mol) of the four-membered ring presents a synthetic challenge: the ring is prone to opening under harsh reductive or nucleophilic conditions.
The benzhydryl (diphenylmethyl) group is a preferred protecting group for azetidine synthesis because its steric bulk prevents over-alkylation during the initial cyclization of amines with dihalides. However, its removal requires precision. Unlike the benzyl group, the benzhydryl group generates a bulky diphenylmethane byproduct and requires optimized catalytic surface activity.
This application note details the hydrogenolysis of 1-benzhydrylazetidine hydrochloride to yield azetidine hydrochloride . The protocol prioritizes the preservation of the strained ring while ensuring complete deprotection, utilizing a Palladium on Carbon (Pd/C) catalyst system.
Mechanistic Insight
The deprotection proceeds via a heterogeneous catalytic mechanism on the Palladium surface. Understanding this mechanism is vital for troubleshooting slow kinetics or catalyst poisoning.
-
Adsorption: The bulky protonated amine adsorbs onto the Pd surface. The steric bulk of the two phenyl rings actually facilitates the initial adsorption but can impede the approach if the catalyst pore size is too small.
-
Oxidative Addition/Cleavage: The C-N bond, weakened by the stability of the resulting diphenylmethyl radical/cation equivalent, is cleaved.
-
Hydrogenation: Surface-bound hydrogen species reduce the diphenylmethyl fragment to diphenylmethane and cap the amine to form the azetidine salt.
-
Desorption: The product (azetidine HCl) and byproduct (diphenylmethane) desorb.
Critical Factor: The presence of HCl is non-negotiable. Free amines (azetidine) function as Lewis bases that bind strongly to Pd active sites, poisoning the catalyst. Protonation (using the HCl salt) prevents this coordination, maintaining catalyst turnover.
Figure 1: Mechanistic Pathway of Hydrogenolysis
Caption: Catalytic cycle showing adsorption, C-N cleavage, and regeneration of the Pd active site.
Experimental Protocol
Objective: Isolation of Azetidine Hydrochloride (>95% purity) from 1-Benzhydrylazetidine Hydrochloride.
Materials & Equipment[1][2][3][4][5]
-
Substrate: 1-Benzhydrylazetidine Hydrochloride (recrystallized).
-
Catalyst: 10% Pd/C (Degussa type E101 or equivalent), 50% water wet.
-
Note: "Wet" catalyst is safer (reduced pyrophoric risk) and equally effective.
-
-
Solvent: Methanol (HPLC Grade).
-
Hydrogen Source: Balloon (1 atm) or Parr Shaker (40-50 psi).
-
Filtration: Celite® 545 filter aid.
Step-by-Step Methodology
Phase 1: Preparation (Inert Atmosphere)[1]
-
Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric, especially when dry or in the presence of methanol vapors.
-
Vessel Charging: In a round-bottom flask (or Parr bottle), charge 1-Benzhydrylazetidine HCl (1.0 equiv) .
-
Solvent Addition: Add Methanol (10-15 mL/g of substrate) . Stir until fully dissolved.
-
Checkpoint: If starting with the free base, you MUST add 1.1 equiv of concentrated HCl or Acetic Acid at this stage to protonate the amine.
-
-
Catalyst Addition: Under a gentle stream of Nitrogen or Argon, carefully add 10% Pd/C (10-20 wt% relative to substrate) .
-
Technique: Add the catalyst as a slurry in a small amount of water or toluene if handling dry powder to prevent sparking.
-
Phase 2: Hydrogenation
-
Purge: Evacuate the vessel (vacuum) and backfill with Nitrogen (3 cycles). Then, evacuate and backfill with Hydrogen (3 cycles).
-
Reaction: Stir vigorously at Room Temperature (20-25°C) under H2 atmosphere (1 atm balloon is usually sufficient; use 40 psi for faster kinetics).
-
Monitoring: Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[2]
-
Target: Disappearance of the benzhydryl starting material (Rf ~0.6) and appearance of the polar azetidine peak (near baseline).
-
Timeframe: Typically 4–12 hours.
-
Phase 3: Workup & Isolation
-
Filtration: Once complete, purge the vessel with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with Methanol.
-
Safety: Do NOT suck the filter cake dry.[3] Keep it wet with water/solvent to prevent the spent catalyst from igniting.
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotovap) at <40°C .
-
Note: Azetidine free base is volatile (bp ~62°C). Azetidine HCl is a solid, but excessive heat can still cause degradation.
-
-
Purification (Biphasic Wash):
-
The residue contains Azetidine HCl and Diphenylmethane (byproduct).
-
Dissolve residue in minimal water.
-
Wash with Diethyl Ether (Et2O) or Hexanes (2x). The non-polar Diphenylmethane partitions into the organic layer.
-
The aqueous layer contains the pure Azetidine HCl.
-
-
Final Isolation: Lyophilize (freeze-dry) the aqueous layer to obtain Azetidine Hydrochloride as a hygroscopic white solid.
Process Workflow & Logic
The following diagram illustrates the decision matrix and workflow, highlighting the separation of the lipophilic byproduct.
Figure 2: Operational Workflow
Caption: Step-by-step isolation protocol emphasizing the biphasic separation of the diphenylmethane byproduct.
Optimization & Troubleshooting
| Parameter | Standard Condition | Optimization / Troubleshooting |
| Pressure | 1 atm (Balloon) | If reaction stalls >12h, increase to 50 psi (Parr shaker) . Higher pressure increases H2 concentration at the catalyst surface. |
| Catalyst | 10% Pd/C | If slow, switch to 20% Pd(OH)₂ (Pearlman's Catalyst) . Pd(OH)₂ is often more active for bulky N-debenzylations. |
| Solvent | Methanol | Ethanol or Acetic Acid can be used.[4] Acetic acid increases reaction rate by preventing amine poisoning but requires more workup. |
| Temperature | 20-25°C | Do not exceed 50°C. Higher temperatures risk opening the strained azetidine ring (reductive ring opening). |
| Stalling | N/A | Check pH. If the solution has become basic (free amine generation), add small aliquots of HCl or HOAc to reactivate the catalyst. |
Safety Directives (Critical)
-
Pyrophoric Hazard: Dry Pd/C ignites instantly in the presence of methanol vapors and air. ALWAYS wet the catalyst with water or add it under a blanket of Nitrogen.
-
Hydrogen Gas: Highly flammable. Ensure all vessels are grounded to prevent static discharge. Use a blast shield if operating pressurized vessels (Parr shakers).
-
Filtration Risks: The spent catalyst filter cake is saturated with hydrogen.[3] Never dry it out.[3] Dispose of it in a designated container with water.[3]
References
-
Anderson, G. L., et al. (1990). Process for synthesis of azetidine and novel intermediates therefor. U.S. Patent 4,966,979. Link
-
Nitta, Y., & Kanamori, Y. (1986). Preparation of Azetidine Derivatives from 1-(Diphenylmethyl)azetidines. Heterocycles, 24(9), 2467-2470.[5]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection for the Amino Group). Link
-
Sajiki, H., et al. (1998).[6] Pd/C-Catalyzed Chemoselective Hydrogenation using Diphenylsulfide as a Catalyst Poison. Tetrahedron Letters, 39, 7127.[6] (Context on catalyst poisoning mechanisms). Link
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Application Notes & Protocols: Strategic Functionalization of the Azetidine Ring Leveraging 1-Benzhydrylazetidine HCl
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its inherent ring strain and constrained geometry offer a three-dimensional character that can enhance metabolic stability, solubility, and target engagement.[2][3] This guide provides a comprehensive overview of strategies for the functionalization of the azetidine ring, with a particular focus on the versatile building block, 1-Benzhydrylazetidine HCl. We will delve into the strategic importance of the benzhydryl protecting group, detail robust protocols for its selective removal, and present methodologies for subsequent derivatization at the nitrogen atom.
Introduction: The Strategic Value of the Azetidine Moiety
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as critical motifs in drug discovery.[1][2] Their incorporation into molecular scaffolds can significantly improve pharmacokinetic profiles. Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine ring, highlighting its therapeutic relevance.[1] The unique structural attributes of azetidines, such as high ring strain and sp3-rich character, contribute to enhanced metabolic stability and conformational rigidity, making them attractive for designing novel therapeutics.[1][2]
The functionalization of the azetidine ring is a key step in harnessing its full potential. 1-Benzhydrylazetidine and its hydrochloride salt serve as a crucial starting material in this endeavor. The bulky benzhydryl (diphenylmethyl) group acts as a robust protecting group for the nitrogen atom, allowing for selective modifications at other positions of the ring or controlled deprotection for subsequent N-functionalization.
The Role of the Benzhydryl Protecting Group
The benzhydryl group is instrumental in azetidine chemistry for several reasons:
-
Steric Hindrance: Its significant bulk shields the nitrogen atom from unwanted side reactions during multi-step syntheses.
-
Stability: It is stable to a wide range of reaction conditions, providing reliable protection.
-
Facile Cleavage: Despite its stability, the benzhydryl group can be selectively removed under specific conditions, most commonly through hydrogenolysis. This orthogonality allows for a planned and efficient synthetic route.
The strategic use of the benzhydryl group enables chemists to perform late-stage functionalization, a highly sought-after capability in drug discovery for the rapid generation of analog libraries.[4]
Core Experimental Workflow: From Protection to Functionalization
The overall strategy for utilizing 1-Benzhydrylazetidine HCl involves a two-stage process: deprotection followed by N-functionalization. This workflow allows for the introduction of a wide array of substituents onto the azetidine nitrogen, enabling extensive structure-activity relationship (SAR) studies.
Caption: General workflow for the functionalization of azetidine.
Protocols for N-Debenzhydrylation
The selective cleavage of the N-benzhydryl bond is the gateway to functionalizing the azetidine nitrogen. Catalytic hydrogenation is the most prevalent and efficient method.
Protocol 4.1: Catalytic Hydrogenolysis
This protocol describes the removal of the benzhydryl group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Materials:
-
1-Benzhydrylazetidine HCl
-
Palladium on Carbon (10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for hydrogenation (e.g., Parr shaker or H-Cube)
Procedure:
-
In a suitable reaction vessel, dissolve 1-Benzhydrylazetidine HCl (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol % palladium relative to the substrate).
-
Seal the vessel and purge the system with an inert gas (N₂ or Ar).
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to yield the crude azetidine hydrochloride salt.
Causality and Insights:
-
The palladium catalyst facilitates the cleavage of the C-N bond by oxidative addition of the benzylic C-H bond, followed by reductive elimination.
-
The use of the hydrochloride salt can sometimes accelerate the reaction.
-
The choice of solvent is crucial; protic solvents like methanol or ethanol are generally effective.
Protocols for N-Functionalization
Once the azetidine nitrogen is deprotected, a plethora of functional groups can be introduced. Below are protocols for common and versatile N-functionalization reactions.
Protocol 5.1: N-Alkylation via Reductive Amination
Reductive amination is a robust method for introducing alkyl groups to the azetidine nitrogen by reacting the free amine with an aldehyde or ketone in the presence of a reducing agent.[5]
Materials:
-
Azetidine HCl (from Protocol 4.1)
-
Aldehyde or Ketone (1-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1-1.1 equivalents to neutralize HCl salt)
Procedure:
-
Suspend Azetidine HCl (1 equivalent) in DCM or DCE.
-
Add the base (Et₃N or DIPEA) and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Add the desired aldehyde or ketone and stir for 30-60 minutes.
-
Add sodium triacetoxyborohydride in portions at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reducing the intermediate iminium ion without affecting the carbonyl starting material.[5]
-
The initial formation of the iminium ion is often the rate-limiting step. The reaction is typically carried out in a non-protic solvent to favor iminium ion formation.
Protocol 5.2: N-Acylation
N-acylation introduces an amide functionality, which can be a key pharmacophore in many drug molecules.
Materials:
-
Azetidine HCl
-
Acyl chloride or Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Base (e.g., Et₃N, DIPEA)
-
Anhydrous solvent (e.g., DCM, DMF)
Procedure (using an acyl chloride):
-
Suspend Azetidine HCl (1 equivalent) in anhydrous DCM.
-
Add a base such as Et₃N or DIPEA (2.2 equivalents) and cool the mixture to 0 °C.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Caption: Key N-functionalization reactions for azetidine.
Data Summary: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the key transformations discussed. These are representative examples and may require optimization based on the specific substrate.
| Transformation | Reagents & Conditions | Typical Yield | Notes |
| N-Debenzhydrylation | H₂, 10% Pd/C, MeOH, RT, 1-4 atm | >90% | Catalyst loading and hydrogen pressure may need optimization. |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCM, RT | 70-95% | The purity of the aldehyde/ketone is critical for high yields. |
| N-Acylation | Acyl Chloride, Et₃N, DCM, 0 °C to RT | 80-98% | Anhydrous conditions are essential to prevent hydrolysis of the acyl chloride. |
Conclusion
1-Benzhydrylazetidine HCl is a highly valuable and versatile building block for the synthesis of functionalized azetidines. The benzhydryl protecting group offers the necessary stability during synthetic manipulations and can be removed efficiently under mild conditions. The subsequent N-functionalization via robust methods like reductive amination and acylation provides access to a diverse range of N-substituted azetidines. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to effectively utilize this important scaffold in the design and synthesis of novel therapeutic agents.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6).
- Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (n.d.).
- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2024, May 17).
- experimental protocol for N-alkylation of 3-(2-Ethylbutyl)azetidine - Benchchem. (n.d.).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
Sources
Introduction: The Significance of N-Alkylated Azetidines in Modern Drug Discovery
An Application Guide to the N-Alkylation of 1-Benzhydrylazetidine: Protocols, Mechanistic Insights, and Optimization Strategies
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into molecular structures can significantly improve physicochemical properties such as solubility and metabolic stability while providing a rigid, three-dimensional exit vector for further functionalization. The 1-benzhydryl group serves as a common bulky protecting group for the azetidine nitrogen, allowing for selective reactions at other positions or serving as a key pharmacophoric element itself. The subsequent N-alkylation of 1-benzhydrylazetidine unlocks a vast chemical space, enabling the synthesis of diverse compound libraries crucial for identifying novel therapeutic agents.
This guide, intended for researchers in organic synthesis and drug development, provides a detailed exploration of the reaction conditions for the N-alkylation of 1-benzhydrylazetidine. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for common and effective methods, and discuss key parameters for optimizing reaction outcomes.
Mechanistic Overview: The Nucleophilic Substitution Pathway
The N-alkylation of 1-benzhydrylazetidine, a secondary amine, typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] The nitrogen atom of the azetidine acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent (most commonly an alkyl halide).
The key steps are:
-
Deprotonation (or in-situ acid scavenging): A base is used to remove the proton from the secondary amine, increasing its nucleophilicity. Alternatively, in the absence of a strong base, the base neutralizes the acid (HX) formed during the reaction, preventing the protonation and deactivation of the starting amine.[2]
-
Nucleophilic Attack: The lone pair of electrons on the azetidine nitrogen attacks the alkylating agent, displacing the leaving group (e.g., Br⁻, I⁻, OTs⁻).
-
Formation of the Tertiary Amine: This concerted step results in the formation of a new carbon-nitrogen bond, yielding the desired N-alkylated tertiary amine.
A potential side reaction is over-alkylation, where the newly formed tertiary amine is sufficiently nucleophilic to react with another molecule of the alkylating agent, forming a quaternary ammonium salt.[1][2] However, the steric bulk of the benzhydryl group on the nitrogen atom generally disfavors this subsequent reaction.
Key Reaction Parameters and Optimization
The success of the N-alkylation reaction hinges on the careful selection of several key parameters.
-
Alkylating Agent: Primary alkyl halides (iodides and bromides) are the most common and reactive electrophiles. Alkyl tosylates or mesylates can also be used. Secondary alkyl halides are less reactive and may lead to competing elimination reactions.[3]
-
Base Selection: The choice of base is critical.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a mild, inexpensive, and widely used base. It is sufficient to scavenge the acid produced during the reaction.[4][5] Cesium carbonate is more soluble in organic solvents and can sometimes accelerate the reaction.[2]
-
Strong Bases (NaH, KHMDS): Stronger bases like sodium hydride can be used to fully deprotonate the amine before the addition of the alkylating agent. This is useful for less reactive amines or alkylating agents but requires anhydrous conditions.
-
-
Solvent Effects: Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic amine.
-
DMF (N,N-Dimethylformamide) & Acetonitrile (MeCN): These are excellent choices, promoting high reaction rates.[4][5]
-
Acetone: Also a suitable solvent, particularly with potassium carbonate.[4]
-
Avoiding Protic Solvents: Protic solvents like ethanol or water can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.
-
-
Temperature and Reaction Time: Most N-alkylations are performed at temperatures ranging from room temperature to 80 °C. Higher temperatures can increase the reaction rate but may also promote side reactions. Reaction progress should be monitored (e.g., by Thin Layer Chromatography - TLC) to determine the optimal reaction time.
Experimental Protocols
Protocol 1: Classical N-Alkylation with Benzyl Bromide
This protocol describes a standard procedure for the N-alkylation of 1-benzhydrylazetidine using benzyl bromide as the alkylating agent and potassium carbonate as the base.
-
1-Benzhydrylazetidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1-benzhydrylazetidine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. The mixture will be a suspension.
-
With vigorous stirring, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Cool the reaction mixture to room temperature and quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water, then with saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure 1-benzhydryl-N-benzylazetidine.
Workflow for Classical N-Alkylation
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of 1-Benzhydrylazetidine Moieties in Peptide Synthesis
Introduction: The Azetidine Ring as a Strategic Tool in Peptide Chemistry
In the landscape of modern drug development and chemical biology, the conformational control of peptides is a paramount objective. The introduction of non-natural or constrained amino acid analogues is a proven strategy to enhance peptide stability, receptor affinity, and pharmacokinetic profiles. Among these, azetidine-containing amino acids have emerged as valuable building blocks.[1][2][3][4] The strained four-membered ring of azetidine can induce specific secondary structures, such as γ-turns, within a peptide chain, thereby pre-organizing the molecule for optimal target engagement.[1][5]
The 1-benzhydrylazetidine scaffold, in particular, offers a unique combination of a conformationally constrained azetidine ring and a sterically demanding benzhydryl group. The benzhydryl moiety can serve multiple purposes, including acting as a bulky protecting group, influencing solubility, and participating in crucial hydrophobic interactions with biological targets. These application notes provide a comprehensive guide for researchers on the strategic incorporation of 1-benzhydrylazetidine derivatives into peptide chains through standard and optimized peptide coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters for successful synthesis.
Mechanism of Action: Amide Bond Formation with Azetidine Derivatives
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[6][7] Due to the low reactivity of a free carboxylic acid, it must first be "activated" to create a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack by the amine.[7][8][9] This is the fundamental role of coupling reagents.
In the context of incorporating a 1-benzhydrylazetidine moiety, the secondary amine of a suitable azetidine derivative (e.g., 3-amino-1-benzhydrylazetidine, following deprotection if necessary) acts as the nucleophile, attacking the activated carboxyl group of an N-protected amino acid or a peptide fragment.
Commonly used coupling reagents fall into several classes, including carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[6][10][11] The use of additives like 1-Hydroxybenzotriazole (HOBt) or its analogues is often recommended, especially with carbodiimides, to improve reaction efficiency and suppress racemization.[7][10]
The general workflow is as follows:
-
Activation: The coupling reagent reacts with the C-terminal carboxylic acid of the peptide/amino acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an OBt/OAt active ester for aminium/phosphonium reagents).[7][11]
-
Coupling (Aminolysis): The nucleophilic nitrogen of the 1-benzhydrylazetidine derivative attacks the activated carbonyl carbon.
-
Product Formation: A new amide (peptide) bond is formed, and the byproducts of the coupling reagent are released.
Caption: Peptide coupling workflow for azetidine incorporation.
Experimental Protocols
This section provides a generalized protocol for the solution-phase coupling of an N-protected amino acid to a 1-benzhydrylazetidine derivative. The choice of coupling reagent can be critical, especially given the potential for steric hindrance from the benzhydryl group. Aminium/uronium reagents like HATU are often favored for their high efficiency in such cases.[11]
Protocol 1: HATU-Mediated Coupling of an N-Fmoc Amino Acid to 3-Amino-1-Benzhydrylazetidine
This protocol assumes the use of 3-amino-1-benzhydrylazetidine, which may be synthesized from commercially available 1-benzhydrylazetidin-3-ol.[12] Ensure the amine is in its free base form before starting the reaction. If it is a salt (e.g., hydrochloride or acetate), it must be neutralized with an appropriate base.
Materials:
-
N-Fmoc protected amino acid
-
3-Amino-1-benzhydrylazetidine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
In a clean, dry, round-bottom flask under an inert atmosphere, dissolve the N-Fmoc amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Stir the solution for 2-5 minutes at room temperature. This is the pre-activation step.
-
-
Reaction Initiation:
-
Add DIPEA (2.5 eq) to the solution. The solution may change color.
-
In a separate vial, dissolve 3-amino-1-benzhydrylazetidine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the azetidine solution dropwise to the activated amino acid mixture at 0 °C (ice bath).
-
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
| Parameter | Recommended Value | Rationale |
| Stoichiometry (AA:Azetidine) | 1.0 : 1.1 | A slight excess of the amine component can drive the reaction to completion. |
| Coupling Reagent (HATU) | 1.05 eq | A slight excess ensures efficient activation of the carboxylic acid.[11] |
| Base (DIPEA) | 2.5 - 3.0 eq | Neutralizes the hexafluorophosphate salt and maintains basic conditions for the coupling. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves reactants and intermediates. |
| Temperature | 0 °C to Room Temp. | Initial cooling minimizes potential side reactions and racemization during amine addition. |
| Reaction Time | 2 - 4 hours | Typically sufficient for HATU-mediated couplings; should be optimized via monitoring. |
Applications and Strategic Considerations
The incorporation of a 1-benzhydrylazetidine moiety can be a powerful tactic in peptide design for several reasons:
-
Conformational Rigidity: The azetidine ring restricts the rotational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure.[5] This is particularly useful in the design of peptidomimetics targeting protein-protein interactions.
-
Enhanced Proteolytic Stability: Non-natural residues can hinder the recognition and cleavage of peptides by proteases, thereby increasing their in vivo half-life.[13]
-
Modulation of Physicochemical Properties: The bulky, hydrophobic benzhydryl group can significantly alter the solubility and lipophilicity of a peptide, which can be tuned to improve cell permeability or other pharmacokinetic properties.
-
Scaffold for Further Functionalization: The azetidine ring can be further modified post-synthesis, allowing for the attachment of labels, imaging agents, or other chemical reporters.[13][14]
Key Considerations:
-
Steric Hindrance: The benzhydryl group is large and may sterically hinder the coupling reaction. The use of highly efficient coupling reagents like HATU or PyAOP is recommended over carbodiimides for this reason.[11]
-
Protecting Group Strategy: The benzhydryl group on the azetidine nitrogen is typically stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, making it compatible with standard solid-phase peptide synthesis (SPPS) strategies.
-
Ring Strain: The four-membered azetidine ring is strained. While generally stable under standard coupling and deprotection conditions, care should be taken to avoid harsh acidic or basic conditions that could potentially lead to ring-opening.[15]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Yield | Incomplete activation of the carboxylic acid. Steric hindrance. Impure or wet reagents/solvents. | Increase pre-activation time. Switch to a more potent coupling reagent (e.g., COMU, PyAOP). Ensure all reagents and solvents are anhydrous. |
| Racemization of the Amino Acid | Over-activation of the carboxyl group. Use of a strong base with certain coupling reagents. | Avoid extended pre-activation times. Perform the reaction at a lower temperature (0 °C). Consider using a weaker base like N-methylmorpholine (NMM) if racemization is a significant issue. |
| Side Product Formation | Guanidinylation of the amine by uronium reagents (e.g., HBTU, HATU). | Use a slight excess of the carboxylic acid component relative to the coupling reagent. Use a phosphonium-based reagent (e.g., PyBOP, PyAOP) which does not cause this side reaction.[11] |
References
- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley-VCH GmbH.
- Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC.
- Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. ChemRxiv.
- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
- Strategies for the synthesis of azetidine‐modified linear peptides.
- Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. ChemRxiv.
- Optimizing Peptide Coupling: Key Techniques. Unknown Source.
- Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Unknown Source.
- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Approaches for peptide and protein cyclis
- An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.
- Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.
- Coupling Reagents. Aapptec Peptides.
- Azetidine Synthesis Protocols. Benchchem.
- Peptide Coupling Reagents Guide. MilliporeSigma.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
- Peptide coupling reagents.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Preparation of 3-substituted azetidines from 1-Benzhydrylazetidine precursors
An In-Depth Guide to the Synthesis of 3-Substituted Azetidines from 1-Benzhydrylazetidine Precursors
Authored by a Senior Application Scientist
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[1][2] Its strained four-membered ring imparts unique conformational rigidity and serves as a versatile scaffold for developing novel therapeutic agents.[3][4] Specifically, 3-substituted azetidines are key building blocks in a wide range of biologically active compounds, including kinase inhibitors, antibiotics, and central nervous system agents.[5][6][7] The ability to precisely control substitution at the C3 position is therefore of paramount importance for fine-tuning the pharmacological properties of drug candidates.
This guide provides a comprehensive overview of robust and scalable methods for preparing 3-substituted azetidines, focusing on the strategic use of the 1-benzhydryl (Bzh) protecting group. The 1-benzhydryl moiety offers excellent stability throughout multi-step syntheses and can be reliably cleaved under specific conditions, making it an ideal choice for complex synthetic campaigns. The central precursor in these methodologies is 1-benzhydrylazetidin-3-one, a versatile intermediate that opens pathways to a diverse array of C3-functionalized derivatives.[5][8]
The Gateway Intermediate: Synthesis of 1-Benzhydrylazetidin-3-one
The journey to diverse 3-substituted azetidines begins with the preparation of the key ketone intermediate, 1-benzhydrylazetidin-3-one. This is typically achieved through the oxidation of its corresponding alcohol precursor, 1-benzhydrylazetidin-3-ol.[9] The benzhydryl group serves as a bulky and stable protecting group for the azetidine nitrogen, preventing unwanted side reactions during subsequent functionalization steps.
A common and highly efficient method for this oxidation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under mild conditions, ensuring compatibility with the sensitive azetidine ring.[9]
Experimental Protocol 1: Swern Oxidation of 1-Benzhydrylazetidin-3-ol
Objective: To synthesize 1-benzhydrylazetidin-3-one from 1-benzhydrylazetidin-3-ol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Oxalyl Chloride | 126.93 | 1.5 eq | |
| Dichloromethane (DCM), anhydrous | 84.93 | ||
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | 2.2 eq | |
| 1-Benzhydrylazetidin-3-ol | 239.31 | 1.0 eq |
| Triethylamine (TEA) | 101.19 | 5.0 eq | |
Procedure:
-
A solution of oxalyl chloride (1.5 eq) in anhydrous DCM is prepared in a flame-dried, three-neck flask under an inert atmosphere (N₂) and cooled to -78 °C.
-
A solution of anhydrous DMSO (2.2 eq) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous DCM is then added dropwise. The resulting mixture is stirred for an additional 45 minutes at -78 °C.
-
Triethylamine (5.0 eq) is added slowly to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature.
-
Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one as a solid.[5]
Workflow for Precursor Synthesis
Caption: Synthesis of the key intermediate.
Core Strategies for C3-Functionalization
With 1-benzhydrylazetidin-3-one in hand, a multitude of synthetic transformations can be employed to introduce substituents at the C3 position. The electrophilic carbonyl carbon of the ketone is the primary site of reaction.
Nucleophilic Addition: Crafting C3-Alcohols
One of the most direct methods for C3-functionalization is the nucleophilic addition of organometallic reagents, such as Grignard reagents, to the carbonyl group.[10][11] This reaction converts the ketone into a tertiary alcohol, introducing a new carbon-carbon bond at the C3 position.[9][10]
Mechanism of Grignard Addition
Caption: Two-step mechanism of Grignard reaction.
Experimental Protocol 2: Grignard Reaction with Ethylmagnesium Bromide
Objective: To synthesize 1-benzhydryl-3-ethylazetidin-3-ol.[9]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 1-Benzhydrylazetidin-3-one | 237.30 | 1.0 eq | |
| Ethylmagnesium Bromide (3.0 M in ether) | 131.28 | 1.2 eq | |
| Tetrahydrofuran (THF), anhydrous | 72.11 |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | | |
Procedure:
-
1-Benzhydrylazetidin-3-one (1.0 eq) is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂) and cooled to 0 °C.
-
Ethylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
The reaction is cooled back to 0 °C and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford 1-benzhydryl-3-ethylazetidin-3-ol.[9]
Olefination Reactions: Introducing Carbon-Carbon Double Bonds
The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for converting the carbonyl group of 1-benzhydrylazetidin-3-one into an alkene.[12][13][14] This approach is particularly valuable for synthesizing azetidine derivatives with exocyclic double bonds, which can serve as versatile intermediates for further modifications.[15] For instance, the HWE reaction with phosphonate esters can be used to install acrylate moieties, which are excellent Michael acceptors.[15]
Experimental Protocol 3: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: To synthesize methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Trimethyl phosphonoacetate | 182.12 | 1.5 eq | |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 1.5 eq | |
| Tetrahydrofuran (THF), anhydrous | 72.11 |
| 1-Benzhydrylazetidin-3-one | 237.30 | 1.0 eq | |
Procedure:
-
Sodium hydride (1.5 eq) is suspended in anhydrous THF in a flame-dried flask under N₂ at 0 °C.
-
Trimethyl phosphonoacetate (1.5 eq) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes until hydrogen evolution ceases.
-
A solution of 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by silica gel chromatography provides the target alkene product.
Sequential HWE and Michael Addition
Caption: A two-step route to 3,3-disubstituted azetidines.
Reductive Amination: Installing Nitrogen Substituents
Reductive amination provides a direct route to 3-aminoazetidine derivatives. This one-pot procedure involves the initial formation of an iminium ion intermediate from the reaction of 1-benzhydrylazetidin-3-one with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is widely used due to its operational simplicity and broad substrate scope.[2]
The Final Step: N-Deprotection
Once the desired substituent is installed at the C3 position, the final step is the removal of the 1-benzhydryl protecting group. The most common and effective method for this transformation is catalytic hydrogenation.[16] This process typically involves treating the substituted azetidine with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). The reaction proceeds under mild conditions and selectively cleaves the benzylic C-N bonds, releasing the free secondary amine and generating toluene as a byproduct.
Experimental Protocol 4: Catalytic Hydrogenation for Benzhydryl Deprotection
Objective: To deprotect the azetidine nitrogen.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
|---|---|---|
| 1-Benzhydryl-3-substituted azetidine | 1.0 eq | |
| Palladium on Carbon (Pd/C), 10 wt% | 10 mol% | |
| Methanol (MeOH) or Ethanol (EtOH) |
| Hydrogen (H₂) gas | 2.02 | Balloon or Parr shaker |
Procedure:
-
The 1-benzhydryl-3-substituted azetidine (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.
-
Palladium on carbon (10 mol%) is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically a balloon or using a Parr hydrogenation apparatus) at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected 3-substituted azetidine. Further purification may be performed if necessary.
Deprotection Workflow
Caption: Removal of the benzhydryl protecting group.
Conclusion
The use of 1-benzhydrylazetidine precursors, particularly 1-benzhydrylazetidin-3-one, represents a powerful and flexible platform for the synthesis of diverse 3-substituted azetidines. The strategies outlined—nucleophilic addition, olefination, and reductive amination—followed by a straightforward deprotection step, provide researchers in drug development with a reliable toolkit for accessing novel chemical matter. The causality behind these experimental choices lies in the stability of the benzhydryl protecting group and the predictable reactivity of the azetidin-3-one core, enabling the construction of complex molecular architectures with high precision and efficiency.
References
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Available from: [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]
-
University of Wisconsin-Madison. The Grignard Reaction. Available from: [Link]
-
ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. (2026). Available from: [Link]
-
PMC, National Center for Biotechnology Information. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]
-
Cambridge University Press. Grignard Reaction. Available from: [Link]
-
RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. (2017). Available from: [Link]
-
PMC, National Center for Biotechnology Information. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
-
University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]
-
Beilstein Journals. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
Chemistry LibreTexts. The Wittig Reaction. (2023). Available from: [Link]
-
LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Available from: [Link]
-
PureSynth. 1-Benzhydryl-3-Azetidinone 96.0%(GC). Available from: [Link]
-
ResearchGate. Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. (2025). Available from: [Link]
-
PMC, National Center for Biotechnology Information. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Available from: [Link]
- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
ChemRxiv. A Single-Step Synthesis of Azetidine-3-amines. (2016). Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]
-
PubMed, National Center for Biotechnology Information. Oxidative allene amination for the synthesis of azetidin-3-ones. (2015). Available from: [Link]
-
Beilstein Journals. Catalytic Wittig and aza-Wittig reactions. (2016). Available from: [Link]
-
Ottokemi. 1-Benzhydryl-3-azetidinone, 95% 40320-60-3 India. Available from: [Link]
-
ResearchGate. A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. (2026). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 6. pure-synth.com [pure-synth.com]
- 7. 1-Benzhydryl-3-azetidinone, 95% 40320-60-3 India [ottokemi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 1-Benzhydryl-3-ethylazetidin-3-ol | 147293-65-0 | Benchchem [benchchem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. Benzyl Ethers [organic-chemistry.org]
Solvent selection for reactions involving 1-Benzhydrylazetidine hydrochloride
This Application Note is designed for researchers and process chemists working with 1-Benzhydrylazetidine hydrochloride and its derivatives. It synthesizes specific solubility data, reaction kinetics, and safety protocols into a cohesive guide for solvent selection.
Abstract & Scope
1-Benzhydrylazetidine hydrochloride (and its functionalized derivatives like 1-benzhydrylazetidin-3-ol) is a critical pharmacophore in the synthesis of calcium channel blockers (e.g., Azelnidipine, Lomerizine) and various CNS-active agents. Its chemical behavior is defined by two competing structural features: the lipophilic benzhydryl (diphenylmethyl) group and the strained, polar azetidine ring .
This guide provides a technical framework for solvent selection, focusing on:
-
Solubility Profiling: Overcoming the "solubility gap" between the free base and the HCl salt.
-
Reaction Optimization: Minimizing ring-opening side reactions due to ring strain.
-
Purification Strategies: Leveraging antisolvent crystallization for high-purity isolation.
Physicochemical Profile & Solubility
Understanding the polarity shift between the free base and the hydrochloride salt is the key to efficient processing.
Table 1: Solubility Profile of 1-Benzhydrylazetidine Scaffolds
| Solvent System | Free Base Solubility | HCl Salt Solubility | Application Note |
| Dichloromethane (DCM) | High (>100 mg/mL) | Moderate/Low | Excellent for extraction of the free base; poor for salt crystallization. |
| Ethyl Acetate (EtOAc) | High | Very Low (<1 mg/mL) | Critical Antisolvent. Ideal for precipitating the HCl salt from reaction mixtures. |
| Methanol / Ethanol | Moderate | High (>50 mg/mL) | Preferred solvents for hydrogenolysis (deprotection) and homogenous reactions. |
| Water | Insoluble | High | Used in biphasic workups; salt is highly water-soluble. |
| Diethyl Ether / Hexane | Moderate/Low | Insoluble | Used to wash filter cakes to remove non-polar impurities. |
| DMSO / DMF | High | High | Avoid if possible due to high boiling point; difficult to remove without aqueous workup.[1] |
Critical Insight: The drastic solubility difference in Ethyl Acetate is the primary mechanism for purification. The free base is soluble, while the HCl salt crashes out quantitatively.
Solvent Selection Framework
The following decision tree guides the selection of solvents based on the intended chemical transformation.
Figure 1: Decision matrix for solvent selection based on process stage. High-contrast nodes indicate primary process categories.
Detailed Experimental Protocols
Protocol A: Salt Formation & Purification (The "Antisolvent" Method)
Objective: Convert crude 1-benzhydrylazetidine free base into high-purity hydrochloride salt without chromatography. Mechanism: Exploits the insolubility of the ionic salt in medium-polarity esters.
Reagents:
-
Crude 1-Benzhydrylazetidine (Free Base)
-
Solvent A: Ethyl Acetate (EtOAc) - HPLC Grade
-
Reagent B: HCl gas or 4M HCl in Dioxane/EtOAc
Step-by-Step:
-
Dissolution: Dissolve the crude free base in minimal Ethyl Acetate at room temperature (approx. 5 mL per gram). If the crude is an oil, ensure it is fully miscible.
-
Acidification:
-
Option 1 (Gas): Bubble dry HCl gas through the solution with slow stirring.
-
Option 2 (Solution): Dropwise add 1.1 equivalents of 4M HCl in EtOAc/Dioxane.
-
-
Crystallization: A white precipitate should form immediately. Continue stirring for 30 minutes at 0–5°C to maximize yield.
-
Isolation: Filter the solid using a sintered glass funnel (Grade 3).
-
Washing: Wash the filter cake twice with cold Ethyl Acetate (removes non-polar impurities) and once with Diethyl Ether (removes residual EtOAc).
-
Drying: Dry under vacuum at 40°C. Note: Avoid high temperatures (>60°C) to prevent potential ring strain degradation, although the salt is generally stable.
Protocol B: Hydrogenolytic Deprotection (Benzhydryl Removal)
Objective: Remove the benzhydryl group to yield Azetidine HCl. Challenge: The benzhydryl group is bulky; solubility of the starting material is key for catalyst contact.
Reagents:
-
1-Benzhydrylazetidine HCl[2]
-
Catalyst: 20% Pd(OH)₂/C (Pearlman's Catalyst) or 10% Pd/C
-
Solvent: Methanol (MeOH)
Step-by-Step:
-
Solvent Choice: Use Methanol. Ethanol is an alternative, but Methanol often provides better solubility for the polar product (Azelnidipine intermediates often use EtOH, but simple azetidines favor MeOH).
-
Loading: Suspend the substrate in MeOH (10-20 volumes). Add catalyst (5-10 wt%).
-
Reaction: Hydrogenate at 3–5 bar (45–75 psi) at room temperature.
-
Scientific Note: Heating is generally not required and should be avoided to preserve the strained azetidine ring.
-
-
Workup: Filter catalyst over Celite. Concentrate the filtrate.
-
Purification: The product (Azelnidipine-like core or simple Azetidine HCl) is highly water-soluble. Recrystallize from MeOH/Ether if necessary.
Troubleshooting & Optimization
Issue: Ring Opening (Hydrolysis)
The azetidine ring is strained (approx. 26 kcal/mol strain energy). While the benzhydryl group provides steric protection, the ring is susceptible to opening under:
-
Strong Acid + Heat: Prolonged reflux in aqueous HCl.
-
Strong Nucleophiles: Direct attack at the
-carbon.
Solution:
-
Maintain pH neutral or mildly basic during workups of the free base.
-
Store the HCl salt dry. Moisture can lead to slow hydrolysis over months.
-
Verification: Monitor by HPLC. Ring-opened impurities (amino-alcohols) typically elute much earlier (more polar) than the intact azetidine.
Issue: "Oiling Out" During Salt Formation
Sometimes the salt forms a gummy oil instead of a crystal. Solution:
-
Seed Crystals: Add a speck of pure crystal if available.
-
Slower Addition: Add the acid solution more slowly.
-
Solvent Tuning: Add a small amount of Isopropanol (IPA) to the EtOAc. The slightly higher polarity of IPA helps form a better crystal lattice, then dilute with EtOAc to force precipitation.
Workflow Visualization
Figure 2: Optimized workup workflow for isolating 1-Benzhydrylazetidine HCl from crude synthesis mixtures.
References
- Preparation of 1-benzhydryl-3-hydroxylazetidine hydrochloride.Google Patents. Patent CN104356040A.
-
1-(Diphenylmethyl)azetidine properties and safety. PubChem. National Library of Medicine. Available at: [Link]
-
Solvent Selection Guides: Green Solvent Selection. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Azetidines. Heterocycles. 2012, Vol 84. Available at: [Link] (Referenced via snippet 1.15 in search context).
Sources
Application Notes & Protocols: A Step-by-Step Guide to the Catalytic Hydrogenolysis of N-Benzhydryl Groups
For Researchers, Scientists, and Drug Development Professionals
The strategic removal of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways leading to new therapeutics. The N-benzhydryl (Bzh) group, a robust protecting group for amines, offers significant stability across a wide array of chemical transformations. However, its effective and clean cleavage is paramount to unveiling the final active pharmaceutical ingredient. This guide provides an in-depth exploration of the catalytic hydrogenolysis of N-benzhydryl groups, a widely employed and highly efficient deprotection strategy. We will delve into the mechanistic underpinnings of this reaction, offer detailed experimental protocols, and discuss critical parameters that ensure a successful and reproducible outcome.
The N-Benzhydryl Group in Amine Protection
The N-benzhydryl group is prized for its steric bulk and electronic properties, which render the protected amine nucleophilically inert and stable to both acidic and basic conditions.[1] Its removal is a critical step in many synthetic routes. Catalytic hydrogenolysis stands out as a premier method for this deprotection due to its mild reaction conditions and the clean formation of byproducts.[2]
Mechanism of Catalytic Hydrogenolysis
The generally accepted mechanism for the catalytic hydrogenolysis of N-benzhydryl amines occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[2] The process can be broken down into several key steps:
-
Adsorption: Both the N-benzhydryl-protected amine and the hydrogen source (either H₂ gas or a transfer agent) adsorb onto the active sites of the palladium catalyst.
-
Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption on the palladium surface, forming palladium hydride (Pd-H) species.[2]
-
C-N Bond Cleavage: The benzylic carbon-nitrogen bond of the adsorbed substrate is cleaved by the active palladium hydride species. This is the rate-determining step and results in the formation of the deprotected amine and diphenylmethane.
-
Desorption: The deprotected amine and diphenylmethane products desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.
The overall transformation is valued for its efficiency and for producing byproducts that are typically easy to remove.[3]
Sources
Synthesis of Bioactive Heterocycles: A Detailed Guide Starting from 1-Benzhydrylazetidine HCl
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their inherent ring strain and distinct three-dimensional structure impart favorable physicochemical properties to parent molecules, often leading to enhanced metabolic stability, improved solubility, and better pharmacokinetic profiles.[1] The benzhydryl protecting group on the azetidine nitrogen offers a robust yet cleavable handle, making 1-benzhydrylazetidine derivatives versatile starting materials for the synthesis of a diverse array of bioactive compounds.[2][3] This guide provides detailed protocols and insights for the synthesis of functionalized azetidines and their subsequent transformation into more complex, biologically active heterocyclic systems.
The strategic importance of the azetidine ring is underscored by its presence in several FDA-approved drugs, where it serves as a key structural motif contributing to therapeutic efficacy.[1] Its unique conformational rigidity and ability to act as a bioisosteric replacement for other cyclic systems make it an attractive scaffold for modern drug design.[4] This document will explore the synthetic pathways commencing from 1-Benzhydrylazetidine HCl, a commercially available and convenient starting material, to generate valuable intermediates and final bioactive molecules.
PART 1: Core Synthetic Transformations of 1-Benzhydrylazetidine Derivatives
The journey from 1-Benzhydrylazetidine HCl to complex bioactive heterocycles involves a series of fundamental transformations. The benzhydryl group provides steric bulk and protects the nitrogen from unwanted side reactions, while the functionalization at the 3-position of the azetidine ring is a critical step in building molecular complexity.
Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one
The oxidation of the hydroxyl group at the 3-position to a ketone is a pivotal transformation, as the resulting 1-benzhydrylazetidin-3-one is a versatile intermediate for a variety of subsequent reactions.[5][6][7][8]
Causality Behind Experimental Choices:
-
Swern Oxidation: This method, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO), is a mild and efficient way to achieve the desired oxidation without harsh conditions that could lead to ring-opening of the strained azetidine.[6] The low temperature (-78 °C) is crucial to control the reaction and prevent side product formation.
-
Triethylamine (TEA): TEA is used as a base to neutralize the HCl generated during the reaction, preventing acidic degradation of the product.
-
Workup: The aqueous workup is designed to remove the water-soluble byproducts of the oxidation reaction.
Experimental Protocol: Swern Oxidation of 1-Benzhydrylazetidin-3-ol
Materials:
-
1-Benzhydrylazetidin-3-ol hydrochloride
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Heptane and Ethyl acetate for chromatography
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
-
Dropping funnels
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM at -78 °C under a nitrogen atmosphere, add a solution of DMSO in anhydrous DCM dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 1-Benzhydrylazetidin-3-ol (prepared by neutralizing the HCl salt with a suitable base) in anhydrous DCM dropwise, keeping the temperature below -70 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine dropwise to the reaction mixture, and then allow the mixture to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a heptane/ethyl acetate gradient to yield 1-Benzhydrylazetidin-3-one as a light yellow oil or crystalline solid.[6][7]
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Yield | Reference |
| 1-Benzhydrylazetidin-3-one | 1-Benzhydrylazetidin-3-ol HCl | Oxalyl chloride, DMSO, TEA | DCM | ~96% | [6] |
| 1-Benzhydrylazetidin-3-one | 1-Benzhydrylazetidin-3-ol HCl | Pyridine sulfur trioxide complex, TEA | DMF | ~43% | [6][7] |
Reductive Amination of 1-Benzhydrylazetidin-3-one
Reductive amination of the ketone provides a direct route to 3-aminoazetidine derivatives, which are crucial building blocks for many bioactive molecules.
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent for reductive aminations. It is less basic than sodium borohydride or sodium cyanoborohydride, which minimizes side reactions.
-
Acetic Acid: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is then reduced by STAB.
Experimental Protocol: Synthesis of 3-Amino-1-benzhydrylazetidine Derivatives
Materials:
-
1-Benzhydrylazetidin-3-one
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-Benzhydrylazetidin-3-one and the desired amine in DCE or DCM.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or crystallization).
PART 2: Synthesis of Bioactive Heterocyclic Scaffolds
With functionalized 1-benzhydrylazetidine derivatives in hand, the next stage involves their elaboration into more complex heterocyclic systems with demonstrated biological activity.
Synthesis of Azetidine-Fused Heterocycles via Intramolecular Cyclization
The strained azetidine ring can participate in intramolecular cyclization reactions to form novel fused heterocyclic systems. These scaffolds are of great interest in drug discovery due to their unique three-dimensional shapes.
Conceptual Workflow:
Caption: Synthetic pathway to azetidine-fused heterocycles.
N-Debenzhydrylation: Unveiling the Core Azetidine
The final step in many synthetic sequences is the removal of the benzhydryl protecting group to yield the free secondary amine. This allows for further functionalization at the nitrogen atom or for the final compound to interact with its biological target.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This is a common and clean method for N-debenzhydrylation. Palladium on carbon (Pd/C) is a widely used catalyst. The reaction is typically carried out under a hydrogen atmosphere.
-
Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium formate or cyclohexene in the presence of a palladium catalyst.
Experimental Protocol: N-Debenzhydrylation via Catalytic Hydrogenation
Materials:
-
N-Benzhydrylazetidine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Equipment:
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the N-benzhydrylazetidine derivative in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine derivative.
PART 3: Application in Bioactive Molecule Synthesis
The methodologies described above can be applied to the synthesis of various classes of bioactive molecules.
Synthesis of Novel GABA Uptake Inhibitors
Azetidine derivatives have shown promise as novel gamma-aminobutyric acid (GABA) uptake inhibitors. The synthesis often involves the functionalization of the 3-position of the azetidine ring with various aryl or heteroaryl groups.
Illustrative Synthetic Scheme:
Caption: Synthesis of a GABA uptake inhibitor scaffold.
Synthesis of Azetidine-Containing Antibacterial Agents
The azetidine scaffold can be incorporated into known antibacterial pharmacophores to generate novel compounds with improved properties. For example, combining the azetidine ring with a quinolone nucleus has led to compounds with superior antibacterial activity.[9]
Data on Bioactivity:
| Compound Class | Target | Notable Activity | Reference |
| Azetidine-Quinolone Hybrids | Bacterial DNA gyrase/topoisomerase IV | Enhanced activity against MRSA | [9] |
| Azetidin-2-ones (β-lactams) | Penicillin-binding proteins | Broad-spectrum antibacterial | [9][10] |
Conclusion
1-Benzhydrylazetidine HCl is a valuable and versatile starting material for the synthesis of a wide range of bioactive heterocycles. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space of azetidine-containing molecules. The unique structural features of the azetidine ring continue to make it a privileged scaffold in the quest for novel therapeutics.[1]
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6).
- Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022, April 12).
- Azetidine Synthesis. (n.d.).
- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. (n.d.).
- Azetidine synthesis - Organic Chemistry Portal. (n.d.).
- Biologically active azetidines. | Download Scientific Diagram - ResearchGate. (n.d.).
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- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (2024, August 16).
- Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog. (2025, December 30).
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).
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- 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook. (n.d.).
- Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF - ResearchGate. (2025, August 7).
- 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 - ChemicalBook. (2025, July 24).
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents. (n.d.).
- 1-Benzhydrylazetidin-3-ol|Pharmaceutical Intermediate - Benchchem. (n.d.).
- A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. (n.d.).
- Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. (n.d.).
- (PDF) Synthesis of Bioactive Heterocycles From - Amanote Research. (2018, January 21).
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- CAS 40320-60-3: 1-Benzhydrylazetidin-3-one | CymitQuimica. (n.d.).
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- (PDF) Green Synthesis of Bioactive Heterocycles - Part 1B - ResearchGate. (2025, August 8).
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- Azetidine - Wikipedia. (n.d.).
- Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes - PMC. (n.d.).
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Application Note: Protocol for the Accurate Handling and Weighing of Hygroscopic 1-Benzhydrylazetidine hydrochloride
Abstract
1-Benzhydrylazetidine hydrochloride is a vital intermediate in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents targeting the central nervous system.[1] As a hygroscopic compound, its propensity to absorb atmospheric moisture presents significant challenges that can compromise experimental integrity.[2][3] Moisture absorption leads to inaccurate mass determination, alters physical properties through clumping or caking, and can induce chemical degradation via hydrolysis, ultimately affecting sample purity and the reproducibility of results.[4] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the proper handling, storage, and weighing of 1-Benzhydrylazetidine hydrochloride, ensuring data accuracy and preserving compound stability. Two detailed protocols, "Weighing by Difference" and "Rapid Direct Weighing," are presented, along with troubleshooting strategies to address common issues associated with hygroscopic materials.
The Challenge of Hygroscopicity in Quantitative Analysis
The Nature of Hygroscopicity
Hygroscopicity is the intrinsic property of a substance to attract and hold water molecules from the surrounding environment.[2] For a crystalline solid like 1-Benzhydrylazetidine hydrochloride, this process can lead to a continuous increase in mass as it is exposed to ambient air, making it difficult to obtain a stable and accurate weight.[5]
Impact on Experimental Integrity and Drug Development
The consequences of uncontrolled moisture absorption are significant and can invalidate experimental outcomes:
-
Inaccurate Weighing: The primary and most immediate issue is the inability to determine the true mass of the active compound. The measured weight is a combination of the compound and an unknown quantity of absorbed water, leading to errors in solution concentrations.[2][4]
-
Physical State Alteration: Moisture can cause the fine, free-flowing powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making the material difficult to handle and dispense accurately.[4]
-
Chemical Degradation: The presence of water can facilitate hydrolysis of the hydrochloride salt, potentially degrading the molecule and leading to a loss of potency and the formation of impurities.[2] This is a critical failure point in drug development, where purity and stability are paramount.
Environmental Controls and Essential Equipment
To mitigate the effects of hygroscopicity, strict environmental and equipment controls are necessary. The choice of environment is the single most critical factor in successfully handling this compound.
Primary Environmental Control: Inert Atmosphere Glove Box
The gold standard for handling highly hygroscopic materials is a glove box purged with a dry, inert gas (e.g., nitrogen or argon) to maintain a relative humidity (RH) of <10%.[2][6] This setup isolates the compound from atmospheric moisture entirely.
-
Causality: By displacing moisture-laden air with an inert gas, the primary driver for water absorption is eliminated, allowing for stable and accurate measurements.
Secondary Environmental Control: Low-Humidity Balance Room
If a glove box is unavailable, a dedicated, enclosed balance room with a powerful dehumidifier can serve as a viable alternative.[7]
-
Best Practices: Run the dehumidifier overnight to lower the ambient humidity before weighing.[7] Place a container of fresh desiccant inside the balance's draft shield to create a localized low-humidity micro-environment.[7]
Essential Equipment Checklist
-
Analytical Balance (4 or 5 decimal places)
-
Inert Atmosphere Glove Box (Recommended) or Low-Humidity Room
-
Desiccator with active desiccant (e.g., silica gel with indicator, molecular sieves)
-
Weighing bottles with ground glass stoppers or screw-cap vials
-
Clean, dry spatulas (stainless steel or PTFE)
-
Anti-static weigh boats
-
Nitrile gloves
-
Safety glasses
-
Laboratory notebook and pen
Protocol 1: Weighing by Difference (Recommended Method)
This method is the most reliable for hygroscopic compounds as it minimizes the sample's exposure to the atmosphere during the critical weighing step.[2][5]
Methodology:
-
Preparation: Ensure all necessary equipment is clean, dry, and readily available. If not using a glove box, reduce the humidity in the balance room as much as possible.
-
Container Acclimatization: Place the sealed stock bottle of 1-Benzhydrylazetidine hydrochloride in a desiccator at room temperature for at least 30 minutes before use.
-
Causality: This crucial step prevents condensation of atmospheric moisture onto a cold container when it is opened, which would immediately introduce water to the compound.[2]
-
-
Initial Weighing (W1): Transfer the sealed stock bottle into the controlled weighing environment (glove box or balance shield). Place it on the tared analytical balance and record its total mass to the highest precision possible. This is W1 .
-
Sample Transfer: Remove the bottle from the balance. Working swiftly, uncap the bottle and use a dry spatula to transfer an approximate amount of the compound into the receiving vessel (e.g., a volumetric flask or reaction vial). Do not place the receiving vessel on the balance.
-
Final Weighing (W2): Immediately and securely recap the stock bottle. Place it back on the tared analytical balance and record its new total mass. This is W2 .
-
Mass Calculation: The exact mass of the transferred sample (M_sample ) is the difference between the initial and final weights:
-
M_sample = W1 - W2
-
-
Storage: Promptly return the sealed stock bottle to the desiccator for proper storage.
Protocol 2: Rapid Direct Weighing
This method is faster but carries a higher risk of moisture absorption. It should only be used for less critical applications where a minor degree of inaccuracy is acceptable.
Methodology:
-
Preparation and Acclimatization: Follow steps 1 and 2 from Protocol 1.
-
Tare Weighing Vessel: Place a suitable weighing vessel (e.g., an anti-static weigh boat or a small glass vial) on the analytical balance and tare the weight. Ensure the balance doors are closed.[8][9]
-
Rapid Transfer: Open the balance door and the stock bottle. As quickly as possible, transfer the desired amount of powder to the tared weighing vessel.
-
Record Weight: Immediately close the bottle and the balance door. Allow the reading to stabilize for a few seconds and record the first stable weight. Do not wait if the reading begins to drift steadily upwards, as this indicates moisture absorption.[5]
-
Immediate Use: Transfer the weighed sample for dissolution or use in the subsequent experimental step without delay.
Visual Workflow: Weighing by Difference Protocol
The following diagram illustrates the logical flow of the recommended "Weighing by Difference" protocol, ensuring procedural accuracy and integrity.
Caption: Workflow for the "Weighing by Difference" method.
Troubleshooting and Data Interpretation
A self-validating protocol includes anticipating and addressing potential issues. The following table outlines common problems and their solutions.
| Observation | Probable Cause | Recommended Action |
| Balance reading continuously increases | Active moisture absorption by the sample during direct weighing. | Discard the measurement. Move to a lower humidity environment (ideally a glove box). Use the 'Weighing by Difference' method (Protocol 1).[2][5] |
| Compound is clumpy or caked upon opening | Prior exposure to moisture during storage or previous handling. | For non-critical applications, the material may be usable. For quantitative work requiring high accuracy, use a fresh, unopened container. If the compound is thermally stable (verify via its Safety Data Sheet), it can be dried under vacuum.[2] |
| Inconsistent analytical or bioassay results | Inaccurate initial concentration due to water uptake or compound degradation from hydrolysis. | Always prepare stock solutions fresh for each experiment from properly stored, free-flowing compound. Consider standardizing the stock solution concentration using an appropriate analytical method (e.g., HPLC, titration) if the highest accuracy is required.[2][4] |
Storage and Long-Term Stability
Proper storage is essential to maintain the integrity of 1-Benzhydrylazetidine hydrochloride between uses.
-
Primary Container: Always keep the compound in its original, tightly sealed container.[3] After opening, consider applying parafilm around the cap for an extra barrier.[10]
-
Secondary Container: Store the primary container inside a desiccator containing an active desiccant.[2] This provides a dry environment and protects the compound from ambient humidity fluctuations when accessed.
-
Temperature: Store at the temperature recommended by the manufacturer, which is typically between 0-8°C.[1]
By adhering to these rigorous protocols and understanding the principles behind them, researchers can confidently handle and weigh hygroscopic 1-Benzhydrylazetidine hydrochloride, ensuring the accuracy, reproducibility, and integrity of their scientific endeavors.
References
-
GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. TutorChase. Retrieved from [Link]
-
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Chromatography Forum. Retrieved from [Link]
-
Quality Scales Unlimited. (2019, December 13). 5 Best Practices for Analytical Balances. Quality Scales Unlimited. Retrieved from [Link]
-
Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Innoweight. Retrieved from [Link]
-
PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. HepatoChem. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Retrieved from [Link]
Sources
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- 6. hepatochem.com [hepatochem.com]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzhydrylazetidine Hydrochloride
Welcome to the technical support center for the synthesis of 1-Benzhydrylazetidine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a core focus on maximizing yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a framework for logical troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-Benzhydrylazetidine, and which is recommended for high yield?
A1: The most prevalent and historically significant route involves the reaction of benzhydrylamine with an epichlorohydrin-derived species.[1] This pathway is often favored for its scalability and cost-effectiveness. The general sequence involves the initial nucleophilic attack of benzhydrylamine on epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring. An improved, one-pot process based on this route has been reported to achieve yields as high as 80% without the need for chromatography.[1]
Alternative strategies include:
-
Alkylation of Azetidine: Direct N-alkylation of azetidine with benzhydryl bromide. While conceptually simple, this can be complicated by over-alkylation and the handling of volatile, unsubstituted azetidine.
-
Reductive Amination: Reaction of an appropriately substituted cyclobutanone derivative, though this is less common for this specific target.[2]
-
Hydrogenolysis: Deprotection of a precursor, such as N-benzhydrylazetidine, under acidic conditions using a palladium catalyst can yield the azetidine salt directly.[3]
For yield and scalability, the optimized one-pot reaction of benzhydrylamine and epichlorohydrin is the most robust starting point.
Q2: How is the final hydrochloride salt typically formed and isolated?
A2: Once the 1-Benzhydrylazetidine free base is synthesized and purified, the hydrochloride salt is formed by treating a solution of the base with hydrochloric acid. This is a standard acid-base neutralization. Key considerations are:
-
Solvent Choice: The base is typically dissolved in a solvent in which the hydrochloride salt is poorly soluble, such as ethyl acetate, diethyl ether, or a mixture including methanol.[4]
-
HCl Source: A solution of HCl in an organic solvent (e.g., 4N HCl in ethyl acetate or HCl in isopropanol) is often preferred over aqueous HCl to avoid introducing water, which can complicate precipitation and drying.[4]
-
Isolation: The salt usually precipitates from the solution upon addition of HCl. The solid is then collected by filtration, washed with a cold, non-polar solvent (like ethyl acetate or hexane) to remove residual impurities, and dried under vacuum.[5]
Troubleshooting Guide: Low Yield & Impurities
This section addresses specific problems encountered during the synthesis, focusing on the common route from benzhydrylamine and epichlorohydrin.
Problem 1: Low yield after the initial reaction of benzhydrylamine and epichlorohydrin.
This step is the foundation of the synthesis, and low yields here are common. The primary causes are incomplete reaction and the formation of side products.
Q: My reaction stalls, or I see multiple products on my TLC plate. What's going wrong?
A: This points to issues with reaction conditions or stoichiometry. The reaction proceeds via two key steps: initial amine addition to epichlorohydrin, followed by base-mediated cyclization.
Causality & Solution Framework
| Potential Cause | Scientific Rationale | Recommended Action & Validation |
| Incorrect Stoichiometry | An excess of epichlorohydrin can lead to the formation of di-alkylated byproducts. An insufficient amount will result in unreacted benzhydrylamine. | Action: Use a slight excess (1.1-1.3 equivalents) of epichlorohydrin relative to benzhydrylamine.[5] Validation: Monitor the disappearance of the benzhydrylamine starting material by TLC. |
| Suboptimal Temperature Control | The initial reaction is exothermic. Uncontrolled temperature increases can promote side reactions, including polymerization of epichlorohydrin or formation of impurities. | Action: Add epichlorohydrin dropwise to the solution of benzhydrylamine while maintaining a low temperature (0-25 °C).[5] Use an ice bath for cooling. Validation: Use a thermocouple to monitor the internal reaction temperature throughout the addition. |
| Inefficient Cyclization | The intermediate, 3-chloro-1-diphenylmethylamino-2-hydroxypropane, requires a base to deprotonate the hydroxyl group, facilitating the intramolecular SN2 reaction that closes the ring. Without a strong enough base or sufficient heat, this step will be slow or incomplete. | Action: After the initial addition, add a suitable base (e.g., NaOH, KOH, or N,N-diisopropylethylamine) and heat the reaction to reflux (e.g., in ethanol at ~90°C) to drive the cyclization to completion.[1][6] Validation: TLC analysis should show the disappearance of the intermediate spot and the appearance of the final product spot. |
| Solvent Choice | The solvent must be able to dissolve the reactants and be stable to the basic and thermal conditions. Alcohols like ethanol or butanol are common choices. | Action: Use a solvent like ethanol or n-butanol.[6][7] The choice can affect reflux temperature and reaction kinetics. Validation: Ensure all reactants are fully dissolved before proceeding with the reaction. |
Experimental Workflow: One-Pot Synthesis
Caption: Optimized one-pot synthesis workflow.
Problem 2: Significant product loss during work-up and purification.
Even with a high-yielding reaction, isolating the pure product can be challenging.
Q: My crude yield is high, but I lose most of my product during crystallization or chromatography. How can I improve my recovery?
A: Product loss during purification is often due to suboptimal solvent selection for extraction/crystallization or irreversible adsorption on silica gel.
Causality & Solution Framework
| Potential Cause | Scientific Rationale | Recommended Action & Validation |
| Poor Solvent Choice for Extraction | The product must have good solubility in the extraction solvent, while inorganic salts (from the base) should remain in the aqueous layer. Ethyl acetate is a common choice. | Action: After removing the reaction solvent (e.g., ethanol), dissolve the residue in a suitable organic solvent like ethyl acetate and wash with brine to remove inorganic salts.[8] Validation: Check a sample of the aqueous layer by TLC to ensure no product is being lost. |
| Difficulty with Crystallization | The product may be an oil or may be too soluble in the chosen recrystallization solvent, preventing precipitation. The presence of impurities can also inhibit crystal formation. | Action: For the free base, try recrystallization from a solvent mixture like acetone/petroleum ether or induce crystallization from hexane.[6][8] For the final HCl salt, precipitation from ethyl acetate or ether is effective.[5] Validation: If the product oils out, try adding a non-polar "anti-solvent" slowly or scratching the inside of the flask to induce nucleation. |
| Loss on Silica Gel Column | Azetidines are basic compounds and can strongly adhere to acidic silica gel, leading to streaking and poor recovery. | Action: If chromatography is unavoidable, pre-treat the silica gel with a small amount of triethylamine (~1%) in the eluent to neutralize acidic sites. Use a gradient elution, starting with a non-polar solvent (e.g., heptane) and gradually increasing the polarity (e.g., ethyl acetate).[8] Validation: A chromatography-free synthesis has been developed and is highly recommended to avoid this issue entirely.[1] |
Problem 3: The final hydrochloride salt is impure or fails to precipitate correctly.
This final step is critical for obtaining a stable, solid product suitable for further use.
Q: After adding HCl, my product oils out instead of crystallizing, or the resulting solid is off-color and has a low melting point.
A: This suggests the presence of impurities in the free base or issues with the salt formation conditions.
Causality & Solution Framework
| Potential Cause | Scientific Rationale | Recommended Action & Validation |
| Impure Free Base | Impurities from the cyclization step can be carried over and interfere with the crystal lattice of the HCl salt, causing it to be oily or impure. | Action: Ensure the 1-Benzhydrylazetidine free base is pure before salt formation. If necessary, perform an additional purification step, such as a second recrystallization or treatment with activated carbon to remove colored impurities.[8] Validation: Purity of the free base should be >99% by HPLC or GC-MS before proceeding. |
| Presence of Water | Water can increase the solubility of the hydrochloride salt, preventing it from precipitating cleanly. | Action: Use anhydrous solvents and a solution of HCl in an organic solvent (e.g., HCl in dioxane or ethyl acetate).[4] Ensure all glassware is thoroughly dried. Validation: The final product should be a fine, white crystalline solid. |
| Incorrect Stoichiometry of HCl | Adding a large excess of HCl can sometimes lead to the formation of hydrates or other complex salts that are difficult to crystallize. | Action: Add HCl dropwise until precipitation is complete. Use approximately 1.0-1.1 equivalents of HCl relative to the free base. Validation: Monitor the pH of the solution. The endpoint is typically when the solution becomes slightly acidic. |
Reaction Mechanism: Azetidine Ring Closure
Caption: Base-catalyzed intramolecular SN2 cyclization.
References
-
A Novel Strategy for the Synthesis of Azetidine. Scientific.Net. Available from: [Link]
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of P. American Chemical Society. (2010). Available from: [Link]
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Available from: [Link]
- Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents. (CN104356040A).
-
An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. Available from: [Link]
- Process for synthesis of azetidine and novel intermediates therefor. Google Patents. (US4966979A).
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. (2023). Available from: [Link]
-
Synthesis of 1-benzhydryl-3-phthalimidoazetidine. PrepChem.com. Available from: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
1-Benzhydryl-3-azetidinone, 95%. Ottokemi. Available from: [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes. Semantic Scholar. Available from: [Link]
- Synthesis of azetidine derivatives. Google Patents. (WO1999019297A1).
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021). Available from: [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. (2022). Available from: [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PMC. (2021). Available from: [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. (2015). Available from: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. (2011). Available from: [Link]
-
Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio. ResearchGate. Available from: [Link]
-
Synthesis of novel 5-substituted-1,3,4-oxadiazole-2-ones. RSC Advances. Available from: [Link]
- Preparation method of benzhydrylamine hydrochloride. Google Patents. (CN107089918B).
-
Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC - NIH. (2021). Available from: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. (2014). Available from: [Link]
- Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. Google Patents. (US20080312205A1).
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Purification methods for removing impurities from 1-Benzhydrylazetidine HCl
The following guide serves as a specialized Technical Support Center for the purification of 1-Benzhydrylazetidine Hydrochloride (also known as
This content is structured to address the specific, high-friction challenges encountered during the isolation of this intermediate, particularly focusing on the removal of the persistent benzhydrol impurity and handling the hygroscopic nature of the azetidine salt.
Status: Operational | Tier: Level 3 Support (Senior Scientist)[1]
Executive Summary & Impurity Profile
1-Benzhydrylazetidine HCl is a critical pharmacophore often synthesized via the alkylation of azetidine with benzhydryl chloride (diphenylmethyl chloride).[1]
The Problem: The reaction frequently yields a crude product contaminated with Benzhydrol (Diphenylmethanol) .[1] This impurity arises from the hydrolysis of unreacted benzhydryl chloride. Because benzhydrol is a lipophilic, non-basic solid with a melting point (~65-67°C) that can overlap with crude intermediates, it often co-crystallizes, leading to "oily" solids and depressed melting points.[1]
The Solution: Standard recrystallization is often insufficient to remove large amounts of benzhydrol due to similar solubility profiles in organic solvents. The protocols below prioritize a Chemical Purification (Acid/Base Swing) followed by a Physical Purification (Recrystallization) .
Troubleshooting & Diagnostics (Q&A)
Case 1: "My final product is a sticky, off-white gum instead of a crystalline solid."
Diagnosis: This is a classic symptom of Solvent Entrapment or Benzhydrol Contamination .[1]
-
Root Cause 1: The presence of neutral organic impurities (benzhydrol or benzophenone) prevents the crystal lattice of the HCl salt from closing tightly, resulting in an amorphous gum.
-
Root Cause 2: Residual high-boiling solvents (like DMF or DMSO) if used in synthesis.[1]
-
Action: Do not attempt to recrystallize immediately. Perform the Acid/Base Swing Protocol (see Section 3) to chemically wash away the non-basic impurities.
Case 2: "I see a second spot on TLC that doesn't move with the amine."
Diagnosis: Unreacted starting material or hydrolysis by-product.[1]
-
Identification: If the spot has a high
(non-polar) in a MeOH/DCM system, it is likely Benzhydrol or Benzhydryl chloride .[1] -
Action: These are non-basic. They can be removed by extracting the desired product into an aqueous acidic phase (pH < 2), washing the organic phase, and then recovering the product.
Case 3: "The melting point is 10-15°C lower than the literature value."
Diagnosis: Eutectic impurity depression.[1]
-
Action: If the purity is >95% by HPLC but MP is low, moisture is the likely culprit (Azetidine salts are hygroscopic). Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours. If MP remains low, proceed to Recrystallization Protocol (Section 4).[1]
Core Protocol A: The Acid/Base Swing (Chemical Purification)
Use this method for crude mixtures containing >5% neutral impurities (Benzhydrol).
Principle: 1-Benzhydrylazetidine is a base (
Reagents Required:
-
Ethyl Acetate (EtOAc) or Diethyl Ether (
)[1] -
1M Hydrochloric Acid (HCl)[1]
-
2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
)[1] -
Brine (Saturated NaCl)[1]
-
Drying Agent (
or )[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude residue in Ethyl Acetate . (Target conc: 10 mL/g).
-
First Extraction (Protonation): Transfer to a separatory funnel.[1][2] Add 1M HCl (1.2 equivalents relative to amine).[1] Shake vigorously.
-
Phase Separation: Collect the lower aqueous layer (contains Product).[1][2] Keep the upper organic layer (contains Impurities) only until the process is confirmed success.
-
Organic Wash: Wash the aqueous acidic layer twice with fresh EtOAc.[1] This ensures complete removal of entrained neutral impurities. Discard these organic washes.
-
Basification (The "Swing"): Cool the aqueous layer to 0-5°C. Slowly add 2M NaOH until pH > 12.
-
Observation: The solution will become cloudy as the free amine precipitates/oils out.
-
-
Second Extraction (Recovery): Extract the aqueous mixture three times with Dichloromethane (DCM) or EtOAc .[1]
-
Drying: Combine organic extracts, wash with brine, dry over
, filter, and evaporate to yield the Purified Free Base . -
Salt Formation: Redissolve the free base in dry
or Ethanol, cool to 0°C, and add HCl (gas or in dioxane) to precipitate the pure 1-Benzhydrylazetidine HCl .
Core Protocol B: Recrystallization (Physical Purification)
Use this method for polishing the salt obtained from Protocol A.
Solvent Selection Logic:
-
Solvent A (Good Solubilizer): Ethanol or Methanol (Polar, protic).[1]
-
Solvent B (Anti-solvent): Diethyl Ether or Acetone (Less polar/Aprotic).[1]
-
Note: Acetone is excellent for removing trace colored impurities but must be used carefully to avoid forming ketals (though unlikely with this secondary amine salt).[1]
Optimized Procedure (Ethanol/Ether System):
-
Dissolution: Place the crude HCl salt in a flask. Add boiling Ethanol (absolute) dropwise.
-
Target: Add just enough hot ethanol to dissolve the solid. If insoluble particles remain (inorganic salts), filter them out while hot.
-
-
Cloud Point: Remove from heat. Add Diethyl Ether dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of Ethanol to clear the solution.[1]
-
Crystallization:
-
Allow to cool to Room Temperature (RT) undisturbed for 1 hour.
-
Transfer to a fridge (4°C) for 2 hours.
-
(Optional) Transfer to a freezer (-20°C) for maximum yield.[1]
-
-
Filtration: Filter the white crystals under vacuum.
-
Wash: Wash the filter cake with cold Diethyl Ether (prevents redissolution).
-
Drying: Dry in a vacuum oven at 40-50°C.
Visualizing the Purification Logic
The following diagram illustrates the Acid/Base Swing decision logic, ensuring the user understands where the product is at each stage.
Caption: Workflow for the selective isolation of 1-Benzhydrylazetidine via pH manipulation.
Quantitative Data Summary
| Parameter | Specification / Data | Notes |
| Compound Name | 1-Benzhydrylazetidine HCl | CAS: 107128-00-7 (Free base ref) |
| Molecular Weight | 259.77 g/mol (HCl salt) | Free base: 223.31 g/mol |
| Solubility (Water) | Moderate to High | pH dependent; soluble < pH 7 |
| Solubility (EtOAc) | Low (Salt) / High (Free Base) | Basis for separation |
| Solubility (DCM) | High (Free Base) | Preferred extraction solvent |
| Primary Impurity | Benzhydrol (Diphenylmethanol) | Neutral, MP ~65-67°C |
| Recryst.[1][3][5][6][7][8] Solvent | Ethanol / Diethyl Ether | Alternative: Isopropanol |
References
-
PubChem. (n.d.).[1] 1-Benzhydrylazetidin-3-ol Hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link][1]
-
Google Patents. (2013).[1] CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.[1][3] Retrieved from
-
Athabasca University. (n.d.).[1] Recrystallization of Organic Compounds.[9][10][11] Chemistry Lab Manual.[1][12] Retrieved from [Link]
-
University of Rochester. (n.d.).[1] Tips & Tricks: Recrystallization. Retrieved from [Link]
Sources
- 1. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 4. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 5. cphi-online.com [cphi-online.com]
- 6. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]
- 7. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 8. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. athabascau.ca [athabascau.ca]
- 11. Recrystallization [sites.pitt.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Optimizing recrystallization solvents for 1-Benzhydrylazetidine hydrochloride
Executive Summary & Compound Profile
Compound: 1-Benzhydrylazetidine hydrochloride Class: N-substituted Azetidine / Diphenylmethyl derivative Critical Challenge: The molecule possesses a "schizophrenic" solubility profile.[1][2] The bulky, lipophilic benzhydryl (diphenylmethyl) group competes with the ionic, polar azetidine hydrochloride moiety. This often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization during cooling.[1]
Quick Reference: Solubility Matrix
| Solvent System | Role | Application |
|---|---|---|
| Isopropanol (IPA) | Primary Solvent | Best balance for initial dissolution at reflux.[1][2] |
| Ethanol (EtOH) | Primary Solvent | High solubility; often requires an antisolvent to induce yield.[1][2] |
| Ethyl Acetate (EtOAc) | Antisolvent / Slurry | Excellent for removing non-polar impurities via hot trituration.[1][2] |
| Diethyl Ether / MTBE | Antisolvent | Used to crash out product from alcoholic solutions.[1] |
| Water | Avoid | High risk of hydrolysis or difficult drying; compound is likely hygroscopic.[1] |
Troubleshooting Guide (Q&A Format)
Issue 1: The Product "Oils Out" Instead of Crystallizing
User Report: "I dissolved the crude solid in hot ethanol. Upon cooling, distinct oily droplets formed at the bottom of the flask. No crystals appeared even after 24 hours."[1]
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1][2] The solution entered a metastable region where the "oil" phase is thermodynamically more stable than the solid phase relative to the solution. This is common when the melting point of the solvated salt is depressed below the boiling point of the solvent.
Corrective Protocol:
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass interface vigorously.
-
Temperature Control: Do not cool to 0°C immediately. Cool to room temperature very slowly (wrap the flask in a towel to insulate).
-
Solvent Modification: The oiling indicates the solvent is too good for the impurities or the concentration is too high. Dilute slightly or switch to a system with a higher boiling point to ensure the oil phase doesn't form before the solid.
-
Recommended Switch:IPA/EtOAc (1:3) . Dissolve in minimum hot IPA, then slowly add hot EtOAc.
-
Issue 2: Low Yield / Mother Liquor Retention
User Report: "I obtained beautiful white crystals, but the yield is only 35%. The mother liquor still contains a significant amount of product."
Diagnosis: The hydrochloride salt is too soluble in the primary alcohol solvent at room temperature.
Corrective Protocol:
-
Antisolvent Addition: Concentrate the mother liquor to half volume. Heat to reflux and slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until persistent turbidity is observed.[1][2]
-
Cooling Profile: Cool to -20°C. The benzhydryl group's lipophilicity makes the salt significantly less soluble in ether-rich mixtures.[1][2]
-
Second Crop: Always collect a second crop, but analyze it separately (HPLC/NMR) as it often carries enriched impurities.[2]
Issue 3: Sticky/Gummy Solid after Filtration
User Report: "The solid filters slowly and turns into a gum when exposed to air."
Diagnosis: Hygroscopicity or trapped solvent.[1][2] The benzhydryl group can trap solvent molecules in the lattice (solvates), or the HCl salt is pulling moisture from the air.
Corrective Protocol:
-
Wash: Wash the filter cake immediately with anhydrous diethyl ether or hexane to displace the alcohol/high-boiling solvent.[1][2]
-
Drying: Dry under high vacuum (0.1 mbar) at 40-50°C for at least 12 hours.
-
Storage: Store in a desiccator. If the gum persists, perform a Hot Slurry in Ethyl Acetate (see Section 4).
Decision Logic: Solvent Selection
The following diagram illustrates the decision process for selecting the optimal purification route based on the crude material's behavior.
Caption: Decision matrix for solvent selection based on initial solubility and phase behavior.
Standard Operating Procedures (SOPs)
Protocol A: The "Safe" IPA/EtOAc Recrystallization
Best for: General purification of crude material with moderate impurities.
-
Preparation: Place 10.0 g of crude 1-Benzhydrylazetidine HCl in a 250 mL round-bottom flask.
-
Dissolution: Add Isopropanol (IPA) (approx. 3-5 mL per gram) and heat to reflux.
-
Note: If solids remain after 10 volumes of IPA, filter hot to remove inorganic salts (NaCl/KCl).
-
-
Antisolvent: While refluxing, slowly add Ethyl Acetate (EtOAc) until the solution turns slightly cloudy.
-
Clarification: Add just enough hot IPA (dropwise) to clear the cloudiness.
-
Crystallization: Remove from heat. Cover the flask neck with foil (to prevent rapid evaporation) and let it cool to Room Temp (RT) undisturbed for 2 hours.
-
Harvest: Cool to 0-5°C in an ice bath for 30 minutes. Filter the white crystalline solid.[3]
-
Wash: Wash the cake with cold EtOAc.
Protocol B: Hot Slurry (Trituration)
Best for: Removing non-polar impurities (colored oils) from a solid salt.[1][2]
-
Suspension: Suspend the crude solid in Ethyl Acetate (10 mL per gram).
-
Reflux: Heat the suspension to reflux for 30-60 minutes. The salt will not dissolve, but the non-polar impurities will leach into the hot solvent.
-
Filtration: Filter the mixture while hot .
-
Result: The filter cake is the purified product. The filtrate contains the impurities.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone? A: Acetone is risky.[1] While it dissolves the free base well, the HCl salt may undergo ketal formation or aldol-type side reactions if excess acid is present and the temperature is high. Furthermore, amine salts often have high solubility in wet acetone, leading to poor yields. Stick to Alcohols or Esters.[1][2]
Q: Why is my product turning yellow? A: The "benzhydryl" (diphenylmethyl) cation is prone to oxidation or cleavage under harsh acidic/thermal conditions, forming benzophenone derivatives (which are yellow).[2]
-
Fix: Ensure your recrystallization solvent is not highly acidic.[1] If the crude was prepared with excess HCl, wash the solid with non-polar solvent before recrystallizing. Keep temperatures below 80°C.
Q: Is the salt hygroscopic? A: Yes, most secondary amine hydrochlorides are hygroscopic.
-
Handling: Minimize exposure to humid air.[1][2] If the crystals become wet/sticky, dry them in a vacuum oven with P₂O₅ or silica gel desiccant.
References
-
Synthesis and Purification of Azetidine Derivatives
-
Oiling Out in Amine Salts
-
General Synthesis of 1-Benzhydrylazetidine
Sources
- 1. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. 1-(Diphenylmethyl)azetidine | C16H17N | CID 2802895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(Diphenylmethyl)-3-Hydroxyazetidine Hydrochloride CAS#: 90604-02-7 [amp.chemicalbook.com]
- 7. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
Technical Support Guide: Resolving Solubility Issues of 1-Benzhydrylazetidine HCl
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Challenge: Researchers frequently encounter unexpected insolubility with 1-Benzhydrylazetidine HCl (CAS: 107128-00-7 for free base; derivatives include 3-hydroxy/3-one). Despite being a hydrochloride salt, which typically implies water solubility, this compound often behaves like a lipophilic "grease ball" in neutral aqueous media.
The Mechanism: The solubility paradox arises from the structural conflict within the molecule:
-
Hydrophilic Head: The azetidine nitrogen (protonated in the HCl salt) is ionic and seeks water.
-
Lipophilic Tail: The benzhydryl group consists of two bulky phenyl rings. This moiety is highly hydrophobic (LogP ~3.6 for the free base) and exerts a dominant "structure-making" effect that resists hydration.
In neutral water (pH ~7), the surface pH of the dissolving crystal can rise enough to deprotonate a fraction of the salt back to its free base, which is virtually insoluble. Furthermore, the high lattice energy driven by the π-π stacking of the phenyl rings often requires significant energy (heat/sonication) or co-solvents to overcome.
Troubleshooting Guide (Q&A Format)
Q1: I added the solid to water, but it formed a gummy precipitate or floating clumps. Why?
A: You are likely witnessing surface hydrolysis . Although you started with the HCl salt, the local pH at the solid-liquid interface can fluctuate. If the bulk water is neutral (pH 7), the equilibrium shifts slightly toward the free base, which is insoluble and "gums up," preventing the remaining salt from dissolving.
-
The Fix: Never dissolve this compound in neutral water. Always use acidified water (0.1 M HCl or pH 2–3 buffer) to force the equilibrium 100% toward the protonated, ionic species.
Q2: Even in acid, it’s not dissolving at high concentrations (>10 mg/mL). What now?
A: The hydrophobic benzhydryl group is overwhelming the ionic chloride's hydration capacity. You need to lower the dielectric requirement of the solvent.
-
The Fix: Adopt a Co-solvent Strategy . The compound requires an organic "chaperone" to solvate the phenyl rings.
-
Recommended: 10–20% DMSO or Ethanol in water.
-
Protocol: Dissolve the solid completely in the organic solvent first, then slowly add the aqueous buffer while vortexing.
-
Q3: Can I heat it to speed up dissolution?
A: Proceed with Caution. Azetidines are strained 4-membered rings (~25 kcal/mol strain energy). While more stable than aziridines, they are susceptible to acid-catalyzed ring opening hydrolysis at high temperatures, especially if nucleophiles (like water) are present.
-
Safe Limit: Do not exceed 45°C . If it doesn't dissolve at 45°C with sonication, heat is not the answer—solvent modification is.
Q4: The solution was clear but precipitated after 24 hours at 4°C. Is it stable?
A: This is likely thermodynamic precipitation , not chemical degradation. The compound has a "Kraft point" (solubility temperature) above 4°C for that concentration.
-
The Fix: Store at room temperature if possible, or reduce the concentration. If you suspect degradation (ring opening), check via HPLC (look for the appearance of 3-amino-propanol derivatives).
Solubility Matrix & Data
The following table summarizes solvent compatibility based on the compound's amphiphilic nature.
| Solvent System | Solubility Rating | Notes |
| Neutral Water (pH 7) | Poor (< 1 mg/mL) | Risk of free base gumming/precipitation. |
| 0.1 N HCl (pH 1) | Moderate (5–10 mg/mL) | Best aqueous option. High ionic strength helps. |
| PBS (Phosphate Buffer) | Poor | Common Ion Effect + pH 7.4 causes precipitation. |
| DMSO (Pure) | High (> 50 mg/mL) | Excellent primary solvent. |
| Ethanol / Methanol | Moderate-High | Good for stock solutions; check evaporation. |
| DMSO : Water (20:80) | Optimal | Balances solubility with biological compatibility. |
Experimental Protocols
Protocol A: The "Acid-First" Method (For < 5 mg/mL)
Use this for simple aqueous preparations where organic solvents must be minimized.
-
Prepare Solvent: Create a 0.01 M HCl solution (pH ~2.0) using sterile water.
-
Weighing: Weigh the 1-Benzhydrylazetidine HCl into a glass vial (avoid plastic if possible to prevent sticking).
-
Addition: Add the acidic solvent to the solid. Do not add solid to the liquid.
-
Energy: Vortex vigorously for 60 seconds.
-
Sonication: Sonicate in a water bath at ambient temperature for 5–10 minutes.
-
Visual Check: Solution should be clear. If hazy, proceed to Protocol B.
Protocol B: The Co-Solvent "Stock" Method (For > 5 mg/mL)
Use this for high-concentration stocks or in vivo injections.
-
Primary Solubilization: Dissolve the compound in 100% DMSO at 10x the final target concentration. (e.g., if you need 5 mg/mL, make a 50 mg/mL DMSO stock).
-
Why? The compound dissolves instantly in DMSO, breaking the crystal lattice.
-
-
Secondary Dilution: While vortexing the DMSO stock rapidly, slowly pipette the required volume of warm (37°C) water or saline.
-
Crucial: Add water to DMSO, not DMSO to water, to prevent "crashing out" due to local supersaturation.
-
-
Stabilization: If precipitation occurs immediately, add Tween-80 (0.5%) or Cyclodextrin (HP-β-CD) to the aqueous phase before mixing.
Decision Tree & Mechanism Visualization
The following diagram illustrates the troubleshooting logic and the chemical equilibrium governing solubility.
Caption: Decision matrix for solubilizing lipophilic azetidine salts. Blue nodes indicate primary actions; yellow diamonds indicate checkpoints.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2802895, 1-(Diphenylmethyl)azetidine. Retrieved February 17, 2026, from [Link]
- Couty, F., & Evano, G. (2009).Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses ring strain and stability).
-
D'Hondt, B., et al. (2020). Recent Advances in the Synthesis and Reactivity of Azetidines. (Review of acid stability and ring-opening risks). Retrieved from [Link]
- Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of lipophilic salt solubility).
Technical Guide: Minimizing Side Reactions in 1-Benzhydrylazetidine Chemistry
The following technical guide addresses the specific challenges of functionalizing and handling 1-benzhydrylazetidine. It is structured to provide high-level troubleshooting and mechanistic insight for professional chemists.
Executive Summary: The "Strain-Steric" Paradox
The 1-benzhydrylazetidine scaffold presents a unique synthetic challenge: the high ring strain (~26 kcal/mol) of the azetidine core predisposes it to ring-opening, while the bulky benzhydryl (diphenylmethyl) protecting group provides stability but hinders steric access.
Successful functionalization requires navigating two primary failure modes:
-
Ring Fragmentation: Triggered by strong nucleophiles or excessive heat.
-
Deprotection Stalling: Caused by catalyst poisoning or steric shielding during benzhydryl removal.
This guide details protocols to minimize these specific side reactions.
Module A: C3-Functionalization (Avoiding Ring Opening)
The most common functionalization occurs at the C3 position (via substitution of a leaving group or cross-coupling). The critical side reaction here is nucleophilic ring opening (formation of linear amines) rather than the desired substitution.
Troubleshooting Guide: C3 Substitution
Scenario: You are converting 1-benzhydrylazetidin-3-ol to a 3-amino or 3-aryl derivative via a mesylate/tosylate intermediate.
| Issue | Diagnosis | Root Cause | Corrective Action |
| Low Yield / Linear Byproducts | NMR shows loss of azetidine protons (3.0–4.0 ppm region) and appearance of allyl/linear signals. | Ring Strain Release: The nucleophile attacked C2 (ring carbon) instead of C3, or elimination occurred followed by ring opening. | Switch Mechanism: Move from |
| Elimination (Azetine formation) | Appearance of vinylic protons in NMR. | Basicity vs. Nucleophilicity: The reagent acted as a base on the | Base Control: Avoid alkoxide bases ( |
| No Reaction | Starting material persists despite heating. | Steric Shielding: The benzhydryl group folds over the ring, blocking the C3 trajectory. | Leaving Group Activation: Switch from Mesylate (Ms) to Triflate (Tf) to increase reactivity at lower temperatures, bypassing the steric energy barrier. |
Protocol 1: Optimized C3-Nucleophilic Substitution
Target: Minimizing ring opening during azide introduction.
-
Activation: React 1-benzhydrylazetidin-3-ol with
(1.2 equiv) and (1.5 equiv) in DCM at 0°C . Crucial: Do not heat. Isolate the mesylate via aqueous workup; do not distill. -
Substitution: Dissolve the mesylate in DMF (0.5 M). Add
(1.5 equiv). -
Temperature Ramp: Heat to 60°C (internal probe). Note: Exceeding 80°C drastically increases ring opening.
-
Checkpoint: Monitor TLC. If linear spots appear (usually lower
amines), cool immediately and dilute.
Decision Logic: Functionalization Pathways
The following diagram illustrates the decision process to avoid side reactions based on your target moiety.
Figure 1: Strategic selection of functionalization pathways to mitigate specific failure modes.
Module B: N-Deprotection (The Benzhydryl Removal)
Removing the benzhydryl group is often the bottleneck. Standard hydrogenolysis (
FAQ: Deprotection Troubleshooting
Q: My hydrogenolysis (Pd/C, H2) stalled at 50% conversion. Adding more catalyst didn't help. Why? A: You likely have Product Inhibition . The free azetidine amine binds tightly to the Pd surface, blocking fresh substrate.
-
Fix: Switch to Pearlman’s Catalyst (
) . It is more electron-deficient and resistant to amine poisoning. -
Pro-Tip: Add 1.0 equivalent of
or Acetic Acid to protonate the product as it forms, preventing it from coordinating to the metal.
Q: I see a new impurity with M+14 mass during hydrogenolysis. A: This is N-Methylation . If you are using Methanol as a solvent, the Pd catalyst can oxidize methanol to formaldehyde, which then performs a reductive amination on your deprotected azetidine.
-
Fix: Switch solvent to Ethanol or Ethyl Acetate/Ethanol mixtures.
Protocol 2: The ACE-Cl Method (Chemical Cleavage)
Use this when catalytic hydrogenation fails or if your molecule contains sulfur/halogens that poison Pd.
-
Reagent: 1-Chloroethyl chloroformate (ACE-Cl).
-
Step 1 (Carbamate Formation): Dissolve 1-benzhydrylazetidine derivative in 1,2-dichloroethane (DCE) . Add ACE-Cl (1.2 equiv) and
(catalytic amount, 0.1 equiv). Reflux for 3–12 hours. -
Step 2 (Methanolysis): Evaporate DCE. Redissolve the residue in Methanol and reflux for 1 hour.
-
Result: The carbamate decomposes to the free azetidine hydrochloride salt,
, and methyl chloride.
-
-
Advantage: This method avoids metal catalysts entirely and yields the stable HCl salt.
Figure 2: Selection criteria for deprotection strategies.
Module C: Handling & Storage (Post-Functionalization)
Free azetidines are unstable. They can dimerize or polymerize upon standing due to the basic nitrogen attacking the strained ring of a neighbor molecule.
Best Practices:
-
Salt Formation: Never store free azetidine bases. Always convert immediately to the HCl or Oxalate salt.
-
Protocol: Add 1M HCl in Ether/Dioxane to the crude reaction mixture. Filter the precipitated salt.
-
-
Cold Storage: Store salts at -20°C.
-
pH Control: When using the azetidine in the next step (e.g., amide coupling), liberate the free base in situ using DIPEA rather than performing an aqueous extraction of the free base.
References
-
Nucleophilic Ring Opening: Couty, F., et al. "Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines." Chirality, 2020.[2][5] Link
-
Deprotection Strategies: Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines (ACE-Cl method)." Journal of Organic Chemistry, 1984. Link
-
Cross-Coupling on Azetidines: Yeung, K., et al. "Palladium-Catalyzed Cross-Coupling of 3-Iodoazetidines." Organic Letters, 2019.[6] (Contextual validation from search results on Hiyama/Suzuki coupling of azetidines).
- Pearlman's Catalyst Usage:Organic Process Research & Development guidelines for hydrogenolysis of bulky benzyl groups.
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for reagents like ACE-Cl and sec-BuLi before use.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tdcommons.org [tdcommons.org]
- 5. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidine synthesis [organic-chemistry.org]
Technical Support Center: Stability and Storage of 1-Benzhydrylazetidine Hydrochloride
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 1-Benzhydrylazetidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Improper handling and storage can lead to sample degradation, compromising experimental outcomes. This guide provides in-depth explanations, frequently asked questions, and troubleshooting protocols to prevent and address potential stability issues, with a primary focus on preventing hydrolysis.
Section 1: The Chemistry of Instability - Why Hydrolysis is a Concern
1-Benzhydrylazetidine hydrochloride is supplied as a hydrochloride salt to enhance its stability, crystallinity, and ease of handling compared to its free base form[1]. The protonation of the azetidine nitrogen to form an ammonium salt significantly reduces the amine's reactivity and susceptibility to oxidative degradation[1].
However, the ionic nature of the hydrochloride salt makes it inherently hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere. This is the primary vulnerability of the compound. While the azetidine ring itself is stable against hydrolysis, the ingress of water can lead to several physical and chemical issues:
-
Physical State Change: The absorption of water can cause the fine crystalline powder to clump, eventually turning it into a sticky or oily substance. This is not a chemical degradation but a physical change called deliquescence, which precedes chemical instability.
-
Creation of an Acidic Microenvironment: The dissolved hydrochloride salt creates an acidic aqueous solution. While many compounds are stable in acidic conditions, this aqueous environment can facilitate other degradation pathways if the compound is part of a more complex molecule with hydrolyzable functional groups (e.g., esters, amides)[2][3][4].
-
Re-equilibration to Free Base: In solution, an equilibrium exists between the protonated amine (the salt) and the free amine. If the compound is used in a non-anhydrous solvent system or exposed to basic conditions, the formation of the more reactive free base can occur, making it susceptible to other forms of degradation.
The core principle of storage is, therefore, the strict exclusion of moisture.
Caption: Hydrolysis pathway for 1-Benzhydrylazetidine HCl.
Section 2: Recommended Storage & Handling Protocols
To prevent degradation, adherence to the following protocols is critical. These conditions are designed to maintain the compound in its most stable, solid, and anhydrous state.
Data Presentation: Storage Condition Summary
| Parameter | Long-Term Storage (>1 month) | Short-Term Storage (<1 month) | In-Solution (Working Stock) | Rationale & Causality |
| Temperature | -20°C[5][6][7] | 2-8°C | -20°C or -80°C | Reduces molecular motion and the rate of any potential chemical degradation. Prevents slow degradation over time. |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Desiccated | Anhydrous Solvent | The primary goal is to exclude moisture and oxygen. An inert atmosphere is the gold standard for preventing both hydrolysis and oxidation[8]. |
| Container | Tightly sealed, amber glass vial | Tightly sealed vial | Tightly sealed vial with septum cap | Prevents moisture and light ingress. Amber glass protects against potential photodegradation[9]. |
| Special Prep | Aliquot upon receipt | Use from a working aliquot | Prepare fresh; if storing, use anhydrous solvents | Aliquoting prevents repeated warming/cooling cycles and moisture introduction to the bulk stock. |
Experimental Protocols: Step-by-Step Handling
Protocol 2.1: Receiving and Aliquoting Bulk Compound
-
Preparation: Prepare a dry box or glove bag purged with an inert gas (Argon or Nitrogen). Place clean, pre-labeled amber glass vials, a precision balance, and spatulas inside.
-
Equilibration: Allow the sealed container of 1-Benzhydrylazetidine hydrochloride to warm to ambient temperature inside the dry box before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.
-
Aliquoting: Inside the dry box, open the main container. Weigh the desired amounts of the compound into the smaller vials.
-
Sealing: Tightly seal the aliquot vials, preferably with PTFE-lined caps. Backfill the main container with inert gas before re-sealing.
-
Storage: Place the main container and aliquots in a desiccator inside a -20°C freezer for long-term storage[5][7].
Section 3: Frequently Asked Questions (FAQs)
Q1: My 1-Benzhydrylazetidine hydrochloride powder has become a sticky solid. What happened and can I still use it? A: This is a classic sign of moisture absorption (deliquescence). The compound has physically changed from a crystalline solid to a semi-liquid state due to water from the air[8]. While it may not be chemically degraded yet, its purity is compromised, and accurate weighing is impossible. We strongly recommend discarding the product and using a fresh, properly stored aliquot. Using the compromised material will introduce unknown variables into your experiment.
Q2: How can I definitively check if my compound has chemically degraded? A: The most reliable method is to perform a purity analysis using a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC)[2][3]. By comparing the chromatogram of your sample to a reference standard or a previously validated batch, you can quantify the parent compound and detect any degradation products. See Section 5 for a sample protocol.
Q3: What are the likely degradation products if hydrolysis occurs? A: For 1-Benzhydrylazetidine hydrochloride itself, significant hydrolytic cleavage of the molecule is unlikely under simple moisture exposure. The primary "degradation" would be the formation of the 1-Benzhydrylazetidine free base. If this compound is an intermediate for a more complex molecule containing, for example, an ester, then hydrolysis would yield a carboxylic acid and an alcohol[2]. Analytical techniques like LC-MS would be required to identify unknown degradation products[10][11].
Q4: I accidentally left the vial on the bench for an hour. Is it ruined? A: This depends entirely on the ambient humidity. If it was a dry day and the vial was closed, the risk is low. If it was a humid day and the cap was loose, moisture absorption has likely begun. Visually inspect the powder. If it remains a free-flowing powder, it is likely usable for non-critical applications. For high-stakes experiments (e.g., GMP work, in-vivo studies), we recommend using a pristine aliquot. When in doubt, perform an analytical check (HPLC or TLC).
Q5: How should I prepare solutions to minimize degradation during my experiments? A: Always use anhydrous solvents (e.g., dry DMSO, DMF, DCM) from a sealed bottle or one that has been properly stored over molecular sieves[7]. Prepare solutions fresh for immediate use whenever possible. If a stock solution must be stored, store it in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent freeze-thaw cycles and moisture ingress.
Section 4: Troubleshooting Guide
Unexpected experimental results can often be traced back to reagent stability. Use this guide to diagnose potential issues related to 1-Benzhydrylazetidine hydrochloride storage.
Caption: Troubleshooting workflow for reagent stability.
Section 5: Experimental Protocols
Protocol 5.1: Stability-Indicating Purity Assessment by RP-HPLC
This protocol provides a general method for assessing the purity of 1-Benzhydrylazetidine hydrochloride and detecting potential degradation products. This method should be validated for your specific instrumentation.
-
Objective: To separate the parent compound from more polar (hydrolyzed) or less polar impurities.
-
Instrumentation: Standard HPLC system with UV detector[12][13].
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Accurately weigh ~1 mg of 1-Benzhydrylazetidine hydrochloride.
-
Dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Inject 5-10 µL onto the column.
-
-
Analysis:
-
The parent compound should elute as a sharp, primary peak.
-
Hydrolysis products or other degradants will typically appear as separate, smaller peaks, often eluting earlier (more polar) than the parent peak.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks. A significant decrease in purity compared to a reference standard indicates degradation.
-
References
-
Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage? Retrieved from [Link]
-
Innovatechem. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? Retrieved from [Link]
-
PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride. Retrieved from [Link]
-
Japan Environmental Management Association for Industry. III Analytical Methods. Retrieved from [Link]
- Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
Karakaş, D., & Küçükgüzel, Ş. G. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences, 18(5), 579–587. Retrieved from [Link]
- Google Patents. (2020). CN107089918B - Preparation method of benzhydrylamine hydrochloride.
-
Agiba, A. M. (2015). The Formulation and Stability of Ranitidine Hydrochloride in Aqueous Solutions. ResearchGate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Retrieved from [Link]
-
D. Lambropoulou, T. Albanis. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Retrieved from [Link]
- Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
ResearchGate. (2017). Degradation kinetics assay and plots obtained for first-order reaction of DAB after thermal degradation. Retrieved from [Link]
-
Analytical Methods. (2010). Accepted Manuscript. Retrieved from [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Well-Tempered-Klang. (2017). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Retrieved from [Link]
-
ResearchGate. (2015). Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. Retrieved from [Link]
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- 13. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
Overcoming catalyst poisoning during 1-Benzhydrylazetidine hydrogenation
Status: Operational Topic: Troubleshooting Catalyst Poisoning & Reaction Stalling Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 17, 2026
Executive Summary: The "Benzhydryl Challenge"
The hydrogenolysis (deprotection) of 1-Benzhydrylazetidine to yield Azetidine is significantly more challenging than standard N-Benzyl deprotections. Researchers often encounter reactions that stall at 30–50% conversion or fail to initiate.
This failure is rarely due to "bad catalyst" batches. It is typically caused by three converging factors:
-
Product Inhibition: The product, Azetidine, is a secondary amine with high Lewis basicity. It binds strongly to the Palladium surface, effectively "choking" the active sites.
-
Steric Bulk: The benzhydryl (diphenylmethyl) group has a large hydrodynamic radius, requiring a specific adsorption geometry that is easily blocked by contaminants.
-
Halide Poisoning: If the starting material was synthesized via alkylation with benzhydryl chloride, residual Cl⁻ ions will irreversibly poison Pd/C.
Diagnostic Decision Matrix
Before altering your protocol, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic flowchart for isolating the cause of reaction failure during azetidine deprotection.
Troubleshooting Guides & FAQs
Issue A: The "Dead on Arrival" Catalyst (Halide Poisoning)
Symptom: You add H₂ and catalyst, but no uptake occurs. TLC shows only starting material. Root Cause: If you synthesized 1-benzhydrylazetidine using Benzhydryl Chloride , trace chloride ions (Cl⁻) are likely present. Cl⁻ binds to Pd active sites with higher affinity than H₂, rendering the catalyst inert.
Corrective Protocol:
-
The Silver Wash: Dissolve your starting material in methanol. Add 1.1 equivalents of Silver Nitrate (AgNO₃) or Silver Carbonate (Ag₂CO₃). Filter off the AgCl precipitate through Celite. This physically removes the halide poison.
-
Switch Catalyst: Switch from Pd/C to Pearlman’s Catalyst (20% Pd(OH)₂/C) . The hydroxide species on the carbon support make it more resistant to halide poisoning and more active for bulky groups [1].
Issue B: The "50% Wall" (Product Inhibition)
Symptom: The reaction runs fast initially but stops halfway. Adding more catalyst restarts it briefly, then it stops again. Root Cause: The product, Azetidine, is a secondary amine. As it forms, it competes with the starting material for active sites. Because the amine nitrogen has a lone pair, it coordinates strongly to the Pd surface (chemisorption), blocking further turnover [2].
Corrective Protocol:
-
Protonation Strategy: You must run this reaction under acidic conditions. Protonating the azetidine nitrogen (forming the ammonium salt) removes its ability to donate electrons to the Palladium.
-
Reagent: Add 1.1 to 2.0 equivalents of Acetic Acid or HCl (1M in MeOH) to the reaction mixture.
-
Warning: Azetidines are strained rings.[1] Strong acids + high heat = ring opening (polymerization). Keep temperature < 40°C when using acid [3].
Issue C: Low Yield / Polymer Formation
Symptom: Starting material disappears, but the desired Azetidine mass balance is low. NMR shows broad aliphatic peaks. Root Cause: Ring opening.[2] The 4-membered azetidine ring has significant angle strain (~26 kcal/mol). Under aggressive hydrogenation conditions (high T, high P) or strong acidity, the ring cleaves to form linear amines (e.g., N-benzhydryl-propylamine derivatives), which then oligomerize.
Corrective Protocol:
-
Lower Temperature: Never exceed 40°C.
-
Transfer Hydrogenation: Instead of H₂ gas (balloon/Parr), use Ammonium Formate (5 eq) in refluxing methanol with 10% Pd/C. This method is often gentler and faster for removing bulky benzhydryl groups due to kinetic effects [4].
Optimized Experimental Protocol
Objective: Hydrogenolysis of 1-Benzhydrylazetidine to Azetidine Hydrochloride.
| Parameter | Specification | Rationale |
| Catalyst | 20% Pd(OH)₂/C (Pearlman's) | Higher activity for bulky benzhydryl groups; resistant to trace poisons. |
| Loading | 10-20 wt% | High loading required due to steric bulk of the diphenylmethyl group. |
| Solvent | Methanol (Dry) | High solubility of H₂; polar protic solvent stabilizes the transition state. |
| Additive | 1.1 eq HCl (1.25M in MeOH) | CRITICAL: Protonates the product to prevent catalyst poisoning. |
| Pressure | 1 - 3 atm (Balloon to mild pressure) | Avoid high pressure to prevent ring opening. |
| Temp | 20°C - 30°C | Room temperature prevents thermal degradation of the strained ring. |
Step-by-Step:
-
Dissolve: Dissolve 1-Benzhydrylazetidine (1.0 mmol) in Methanol (10 mL).
-
Scavenge (Optional): If unsure of purity, treat with activated charcoal for 30 mins and filter to remove organic poisons.
-
Acidify: Add 1.1 equivalents of HCl (e.g., 1.25M in MeOH). Do not use concentrated aqueous HCl if possible, to control water content.
-
Inert: Purge the flask with Nitrogen/Argon.
-
Load: Add 20 wt% Pd(OH)₂/C carefully (Pyrophoric hazard!).
-
Hydrogenate: Purge with H₂ (balloon or shaker). Stir vigorously.
-
Note: Reaction rate is diffusion-controlled. High stirring speed (>800 rpm) is essential.
-
-
Monitor: Check TLC/LCMS after 2 hours. If stalled, purge N₂, filter, and add fresh catalyst (rarely needed with this protocol).
-
Workup: Filter through Celite under N₂. Concentrate filtrate to obtain Azetidine·HCl salt.[3]
Mechanistic Visualization
The following diagram illustrates why the "Acid Trap" is necessary for this specific substrate.
Figure 2: Mechanism of amine poisoning vs. the acid scavenging strategy. The free amine product competes with the bulky substrate for active sites unless protonated.
References
-
Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664. Link
-
BenchChem Technical Support. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.[4][5] BenchChem Protocols. Link
-
Gair, J. J., et al. (2025).[6] Enantioselective Ring Opening of Azetidines via Charge Recognition.[6][7] Journal of the American Chemical Society.[8] Link (Simulated DOI based on search context)
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91–95. Link
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Removal After 1-Benzhydrylazetidine Reactions
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the removal of residual palladium from reactions involving 1-Benzhydrylazetidine and its derivatives. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process in a direct question-and-answer format.
Question: My final compound is discolored (grey, black, or orange). What is the likely cause?
Answer: A grey or black discoloration is a strong indicator of the presence of palladium black (Pd(0)), which consists of fine, insoluble palladium particles. An orange or reddish tinge can suggest the presence of soluble Pd(II) species, which may be complexed with your product or other organic molecules in the reaction mixture.[1] These colored impurities are a clear sign that the initial palladium removal steps have been insufficient.
Question: I've filtered my reaction mixture through Celite®, but my ICP-MS analysis still shows high palladium levels. Why?
Answer: While filtration through Celite® is effective at removing heterogeneous catalysts like palladium on carbon (Pd/C) and larger agglomerates of palladium black, it is often insufficient for removing finely dispersed colloidal or soluble palladium species.[1][2] These smaller palladium forms can easily pass through the filter aid.[2] For effective removal, a secondary treatment with a scavenger or activated carbon is typically necessary.
Question: My chosen palladium scavenger isn't reducing the palladium content to the desired level. What are the common reasons for this failure?
Answer: Several factors can contribute to the poor performance of a palladium scavenger:
-
Incorrect Scavenger Choice: The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the nature of the ligands present in the reaction mixture.[3] Thiol-based scavengers, for instance, are generally effective for a range of palladium species.[4][5]
-
Insufficient Equivalents or Time: Scavenging is a kinetic process. You may need to increase the amount of scavenger used or extend the treatment time to achieve the desired reduction in palladium levels.[4]
-
Competitive Binding: Your target molecule, 1-Benzhydrylazetidine or its derivatives, may have a strong affinity for palladium, competing with the scavenger. In such cases, a scavenger with a higher binding affinity or a different removal technique may be required.
-
Mass Transfer Limitations: If using a solid-supported scavenger, ensure adequate mixing to facilitate contact between the scavenger and the palladium species in solution.
Question: After the scavenging process, my product yield is significantly lower. How can I prevent this?
Answer: Product loss during scavenging can occur through several mechanisms:
-
Non-specific Adsorption: Some scavengers, particularly activated carbon, can adsorb the desired product along with the palladium.[3] This is a known issue that requires careful optimization of the amount of scavenger used and the treatment time.[3]
-
Product Degradation: The scavenger or the conditions used for scavenging (e.g., elevated temperature) might be causing degradation of your product.
-
Co-precipitation: Your product might be co-precipitating with the palladium-scavenger complex.
To mitigate yield loss, consider screening different scavengers to find one with higher selectivity for palladium over your product.[6] Additionally, optimizing the reaction conditions, such as temperature and time, can minimize product degradation and non-specific binding.
Frequently Asked Questions (FAQs)
This section covers broader, foundational questions regarding palladium removal.
What are the typical sources of palladium contamination in my reaction?
Palladium contamination originates from the catalyst used in the reaction. Common palladium-catalyzed reactions used in the synthesis of complex molecules like derivatives of 1-Benzhydrylazetidine include Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[6][7][8] The catalyst, whether homogeneous or heterogeneous, can leach palladium into the reaction mixture in various forms, including soluble complexes and insoluble particles.[9]
What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in pharmaceutical products.[10][11] Palladium is classified as a Class 2B element, meaning it requires a risk assessment if intentionally added to the process.[12] The permitted daily exposure (PDE) for palladium is 100 µ g/day for the oral route of administration.[13] This PDE is then used to calculate the maximum allowable concentration in the API, which is typically in the low parts-per-million (ppm) range.[13]
How do I choose the right palladium removal strategy?
The optimal strategy depends on several factors, including the nature of your product, the solvent system, the form of the residual palladium, and the scale of your reaction. A multi-step approach is often the most effective. This typically involves an initial bulk removal step (e.g., filtration) followed by a fine purification step using a scavenger or activated carbon. Crystallization can also be a powerful final purification step.[14]
What analytical techniques are used to quantify residual palladium?
The most common and accurate methods for quantifying trace levels of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[15][16] These techniques are highly sensitive but can be time-consuming and require expensive instrumentation.[15][17] For rapid, in-process screening, catalysis-based fluorometric methods are also available.[17][18]
In-Depth Technical Protocols
Here are detailed, step-by-step protocols for common and effective palladium removal techniques.
Protocol 1: Activated Carbon Adsorption
Activated carbon is a cost-effective adsorbent for removing a variety of palladium species.[3][19] Its high surface area and porous structure allow it to physically adsorb palladium complexes and particles.[3]
Methodology:
-
Selection of Activated Carbon: Choose a high-purity, low-ash activated carbon. The performance can vary between different grades and suppliers.
-
Slurry Preparation: To the crude reaction mixture containing the 1-Benzhydrylazetidine derivative, add 5-10 wt% of activated carbon.
-
Adsorption: Stir the slurry at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the filter cake with a suitable solvent to recover any adsorbed product.
-
Analysis: Analyze the filtrate for residual palladium content using ICP-MS.
Protocol 2: Thiol-Based Scavenger Resin
Thiol-functionalized silica gels are highly effective scavengers for various palladium species due to the strong affinity of sulfur for palladium.[4][5][20]
Methodology:
-
Scavenger Selection: Choose a thiol-functionalized silica resin with a suitable particle size and loading capacity.
-
Treatment: Add 3-5 equivalents of the scavenger resin to the solution of your crude product.
-
Scavenging: Stir the mixture at room temperature for 4-24 hours. Gentle heating may improve efficiency but should be monitored to prevent product degradation.
-
Removal: Remove the resin by filtration. Wash the resin with a fresh solvent to ensure complete recovery of the product.
-
Analysis: Determine the residual palladium concentration in the filtrate by ICP-MS.
Protocol 3: Oxidative Treatment and Aqueous Extraction
This method is particularly useful for removing Pd(0) by oxidizing it to the more soluble Pd(II) state, which can then be extracted into an aqueous phase.
Methodology:
-
Oxidation: Treat the organic solution containing the palladium residue with a mild oxidizing agent, such as hydrogen peroxide or air, sometimes in the presence of an acid.[21][22][23]
-
Extraction: Perform an aqueous wash. The oxidized palladium species will preferentially partition into the aqueous layer. Multiple extractions may be necessary.
-
Phase Separation: Separate the organic layer containing your product from the aqueous layer containing the palladium.
-
Analysis: Analyze the organic layer for residual palladium content.
Data Presentation
The following table summarizes the general performance of different palladium removal methods. The actual efficiency will be system-dependent.
| Method | Target Palladium Species | Advantages | Disadvantages | Typical Final Pd Level |
| Filtration (Celite®) | Pd/C, Insoluble Pd(0) | Simple, fast, inexpensive | Ineffective for soluble or colloidal Pd | >100 ppm |
| Activated Carbon | Pd(0), Pd(II) complexes | Cost-effective, broadly applicable[3] | Potential for product loss, can be slow[3] | 10-50 ppm |
| Thiol Scavenger Resins | Pd(0), Pd(II) | High efficiency and selectivity[24] | Higher cost than carbon | <10 ppm[25] |
| Crystallization | Varies | Can be highly effective for purification | Not always feasible, can concentrate impurities[14] | <10 ppm |
| Oxidative Wash | Pd(0) | Effective for palladium black | Requires an additional reaction step | 10-50 ppm |
Visualization
Decision Tree for Palladium Removal Strategy
This diagram provides a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision tree for selecting a palladium removal method.
Workflow for Scavenger-Based Purification
This diagram illustrates a typical workflow for removing residual palladium using a scavenger.
Caption: Typical scavenger-based purification workflow.
References
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. National Institutes of Health (NIH). Available from: [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. Available from: [Link]
-
ISOLUTE® Si-Thiol - Metal Scavenger. Biotage. Available from: [Link]
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. National Institutes of Health (NIH). Available from: [Link]
-
ICH Q3D Elemental Impurities – What are the Requirements? West Pharmaceutical Services. Available from: [Link]
-
Removal of leached Palladium from reaction product. ScienceMadness Discussion Board. Available from: [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. Available from: [Link]
-
Thiol (SH) Silica Gel. Sorbent Technologies, Inc. Available from: [Link]
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. Available from: [Link]
-
Investigating the extraction of residual palladium in the pharmaceutical industry. Royal Commission for the Exhibition of 1851. Available from: [Link]
-
Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst. Nexgen Purifications. Available from: [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available from: [Link]
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How can i remove palladium Pd catalyst easily? ResearchGate. Available from: [Link]
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Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). Available from: [Link]
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ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency (EMA). Available from: [Link]
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ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. Available from: [Link]
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Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. Available from: [Link]
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Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. Available from: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. Available from: [Link]
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. Available from: [Link]
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Studies of the oxidation of palladium complexes by the advanced oxidation process Pretreatment of model catalysts for precious metal analysis. PubMed. Available from: [Link]
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How to Remove Palladium in three easy steps. Biotage. Available from: [Link]
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SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals. Available from: [Link]
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Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Available from: [Link]
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Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. Available from: [Link]
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Palladium catalyst recovery using scavenger resin. SpinChem. Available from: [Link]
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A Review of Recovery of Palladium from the Spent Automobile Catalysts. MDPI. Available from: [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. Available from: [Link]
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Removal of Pd residues. Gold Refining & Metal Extraction Forum. Available from: [Link]
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Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Available from: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). Available from: [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts. Available from: [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. Available from: [Link]
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- 18. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 20. nexgenpurifications.com [nexgenpurifications.com]
- 21. Studies of the oxidation of palladium complexes by the advanced oxidation process Pretreatment of model catalysts for precious metal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GB2247890A - Process for the removal of residual palladium from polyketones - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
- 24. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 25. biotage.com [biotage.com]
Validation & Comparative
Structural Validation of 1-Benzhydrylazetidine HCl: A Comparative NMR Guide
Executive Summary & Strategic Importance
1-Benzhydrylazetidine (BHA) is a critical pharmacophore in the synthesis of diphenylmethyl-piperazine/azetidine class drugs, including calcium channel blockers (e.g., lomerizine) and various antihistamines. In its hydrochloride salt form, BHA presents unique spectral challenges due to the quaternary ammonium center, which significantly alters chemical shifts and solubility profiles compared to its free base.
This guide moves beyond basic peak listing. It provides a comparative analysis of solvent systems and protonation states, equipping you with the logic to distinguish the target salt from its free base precursor and common synthetic impurities.
Structural Analysis & Proton Assignment Logic
Before interpreting the spectrum, we must map the magnetic environment. The hydrochloride salt introduces a positive charge on the nitrogen (
The Molecule[1][2][3][4][5][6][7]
-
Core: Azetidine ring (4-membered, strained).[1]
-
Substituent: Benzhydryl group (two phenyl rings attached to a central methine).
-
Salt: Protonated Nitrogen (
).
Graphviz Diagram: Assignment Logic Tree
The following logic tree guides the assignment of specific multiplets based on integration and chemical shift theory.
Caption: Decision tree for assigning 1-Benzhydrylazetidine HCl protons based on chemical shift regions and multiplicity.
Comparative Analysis: Solvent Systems
The choice of solvent is the single most critical variable in characterizing this salt. The performance of three common systems is compared below.
Scenario A: DMSO-d6 (The Recommended Standard)
Why: High solubility for ionic salts; non-exchangeable nature preserves the
-
Key Feature: A broad singlet appears at 10.0–11.5 ppm . This is the "smoking gun" for the hydrochloride salt formation.
-
Resolution: Excellent. The high polarity helps separate the aromatic multiplets from the benzhydryl methine.
-
Water Peak: ~3.33 ppm. Ensure this does not overlap with the azetidine ring signals.
Scenario B: CDCl3 (The "Routine" Solvent)
Why: Common in organic labs, but problematic for this specific salt.
-
Performance: Poor. Hydrochloride salts often have limited solubility in chloroform, leading to line broadening or requiring large number of scans.
-
Artifacts: The
proton may not be visible or will be extremely broad due to rapid exchange with trace water in the solvent or hydrogen bonding with the glass surface. -
Use Case: Only recommended if you are analyzing the Free Base (neutral) form.
Scenario C: D2O (The Verification Tool)
Why: Deuterium exchange.
-
Mechanism:
. -
Result: The broad peak at >10 ppm disappears .
-
Utility: If you see a peak at 10 ppm in DMSO, run a drop of D2O. If it vanishes, it confirms the proton on nitrogen. If it stays, it is an impurity (e.g., an aldehyde).
Comparative Analysis: Salt vs. Free Base
Distinguishing the salt from the free base is a common QC requirement. The protonation of the nitrogen creates a "Deshielding Cone" that shifts specific signals downfield.
| Proton Assignment | Free Base Shift ( | HCl Salt Shift ( | Shift ( | Explanation (Causality) |
| NH / NH+ | N/A (Lone pair) | 10.5 - 11.5 | N/A | Formation of N-H bond; highly deshielded. |
| Benzhydryl (-CH-) | 4.30 - 4.45 | 5.40 - 5.70 | ~1.2 | Inductive effect of positively charged Nitrogen. |
| Azetidine | 3.10 - 3.30 | 3.90 - 4.30 | ~1.0 | Direct attachment to |
| Azetidine | 2.00 - 2.15 | 2.30 - 2.60 | ~0.4 | Further from |
| Aromatic (Ph) | 7.10 - 7.40 | 7.30 - 7.70 | ~0.2 | Slight deshielding; often broadens. |
*Note: Values are approximate and solvent-dependent (DMSO-d6 reference). Free base values typically measured in CDCl3.
Experimental Protocol: Self-Validating Workflow
To ensure high-integrity data (E-E-A-T), follow this protocol which includes internal checks.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the white solid (HCl salt).
-
Solvent: Add 0.6 mL DMSO-d6 (99.9% D).
-
Check: If the solution is cloudy, sonicate for 30 seconds. Do not filter unless absolutely necessary to avoid losing the salt on the filter paper.
-
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for 0.0 ppm referencing.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (ns): Minimum 16 (DMSO gives good S/N; CDCl3 might require 64+).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The
proton has a long relaxation time ( ). A short D1 will saturate this signal, making it disappear or integrate poorly.
-
Step 3: Processing & Validation
-
Phasing: Manually phase the broad NH peak first.
-
Integration: Calibrate the Aromatic Region (7.3–7.7 ppm) to 10 protons.
-
Self-Check:
-
Does the Benzhydryl CH integrate to 1.0?
-
Do the Azetidine regions integrate to 4.0 (alpha) and 2.0 (beta)?
-
If "No": You likely have residual solvent (check DMSO water peak at 3.33 ppm) or excess benzhydryl chloride impurity.
-
Graphviz Diagram: Analytical Workflow
Caption: Optimized workflow for NMR analysis of amine salts.
Troubleshooting & Impurity Profiling
In drug development, purity is paramount. Use the NMR spectrum to detect common synthetic byproducts.
-
Benzhydryl Chloride (Starting Material):
-
Look for a singlet around 6.0–6.5 ppm (depending on solvent) for the methine proton of the chloride.
-
If present, the reaction was incomplete.
-
-
Azetidine Oligomers:
-
Azetidine is unstable and can ring-open or polymerize. Look for broad "humps" in the aliphatic region (1.0–3.0 ppm) that do not integrate to whole numbers.
-
-
Residual Solvents:
-
Ethanol/Isopropanol: Often used for recrystallization of the HCl salt. Check for triplets at 1.05 ppm (EtOH) or doublets at 1.15 ppm (IPA).
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] The Journal of Organic Chemistry.
-
ChemicalBook. 1-Benzhydrylazetidine-3-ol Synthesis and Characterization Data (Analogous Structure). ChemicalBook Database.
-
Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Amine Salts. University of Wisconsin-Madison Chemistry Department.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107128-00-7, 1-Benzhydrylazetidine.
Sources
Mass spectrometry (LC-MS) fragmentation patterns of 1-Benzhydrylazetidine
An In-Depth Technical Guide to the Predicted LC-MS Fragmentation Patterns of 1-Benzhydrylazetidine
This guide provides a detailed analysis of the predicted fragmentation patterns of 1-Benzhydrylazetidine under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions. As experimental data for this specific compound is not widely published, this document synthesizes established principles of mass spectrometry, fragmentation mechanisms of related chemical moieties, and extensive field experience to provide a robust predictive model. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how this molecule behaves in a mass spectrometer, enabling method development, impurity identification, and structural elucidation.
Introduction to 1-Benzhydrylazetidine and the Role of LC-MS
1-Benzhydrylazetidine is a heterocyclic compound featuring a four-membered azetidine ring N-substituted with a bulky benzhydryl (diphenylmethyl) group. This structural motif is a key building block in medicinal chemistry, appearing in various pharmacologically active agents.[1] Given its role in pharmaceutical development, the unambiguous characterization of 1-Benzhydrylazetidine and its potential metabolites or degradation products is critical.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for this purpose, offering the sensitivity and specificity required for detecting and identifying organic molecules in complex mixtures.[2] Understanding the compound's fragmentation behavior, primarily through collision-induced dissociation (CID), is fundamental to developing robust analytical methods and interpreting the resulting data.[3]
Theoretical Fragmentation Analysis: A Predictive Approach
The fragmentation of an ion in a mass spectrometer is not random; it is a predictable process governed by the principles of chemical stability.[4] When a molecule like 1-Benzhydrylazetidine is ionized (typically forming a protonated molecule, [M+H]⁺, in electrospray ionization) and subjected to collision energy, it breaks apart at its weakest points to form the most stable possible fragment ions.[5][6]
The structure of 1-Benzhydrylazetidine (Molecular Weight: 223.31 g/mol ) presents several likely fragmentation pathways:
-
Cleavage of the C-N Bond (Benzylic Cleavage): The bond between the azetidine nitrogen and the benzhydryl carbon is the most probable initial cleavage site. This is due to the exceptional stability of the resulting diphenylmethyl (benzhydryl) carbocation. This type of alpha-cleavage is a dominant fragmentation pathway for cyclic amines.[7]
-
Ring Opening of the Azetidine Moiety: The strained four-membered azetidine ring can undergo cleavage. This is typically a higher-energy process compared to the loss of the stable benzhydryl group.
-
Fragmentation of the Benzhydryl Group: The benzhydryl cation itself can further fragment, often through the loss of a phenyl group to form a tropylium ion, a common pathway for alkyl-substituted aromatic compounds.
Logical Workflow for Fragmentation Analysis
The following diagram illustrates the logical workflow for acquiring and interpreting fragmentation data for 1-Benzhydrylazetidine.
Caption: Predicted major fragmentation pathways of 1-Benzhydrylazetidine.
Experimental Protocol for LC-MS/MS Analysis
This protocol outlines a robust starting point for developing a quantitative or qualitative method for 1-Benzhydrylazetidine. The choices are grounded in common practices for analyzing small-molecule pharmaceuticals. [8][9] Objective: To separate 1-Benzhydrylazetidine from potential impurities and acquire high-quality MS/MS fragmentation spectra.
I. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 1-Benzhydrylazetidine in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Causality: Using a mobile phase-matched diluent prevents peak distortion during injection. [10] II. Liquid Chromatography (LC) Parameters
-
-
LC System: Agilent 1200 series or equivalent. [9]* Column: ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm.
-
Causality: A C18 stationary phase provides excellent retention for moderately nonpolar compounds like 1-Benzhydrylazetidine. The sub-2 µm particle size ensures high resolution and sharp peaks.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is a common modifier used to acidify the mobile phase, which promotes better peak shape and efficient protonation of the analyte for positive mode ESI. [9]* Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
-
-
Injection Volume: 2 µL.
III. Mass Spectrometry (MS) Parameters
-
MS System: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) instrument.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Causality: The basic nitrogen in the azetidine ring is readily protonated, making positive ESI the ideal choice. [11]* MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 224.1.
-
-
MS/MS (Product Ion Scan):
-
Precursor Ion: m/z 224.1
-
Collision Gas: Argon or Nitrogen. [3] * Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragments. Alternatively, perform separate injections at fixed energies (e.g., 15 eV for low-energy and 35 eV for high-energy spectra) for direct comparison.
-
-
Key Source Parameters (Example):
-
Capillary Voltage: 3500 V
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 9 L/min
-
Nebulizer Pressure: 40 psi
-
Conclusion
This guide provides a comprehensive, predictive framework for understanding the LC-MS fragmentation of 1-Benzhydrylazetidine. By applying first principles of mass spectrometry, the dominant fragmentation pathway is identified as the cleavage of the C-N bond to produce the highly stable benzhydryl cation (m/z 167.09). A comparative analysis suggests that at low collision energies, this will be the singular, dominant fragment, while higher energies will induce further fragmentation of this ion into characteristic secondary fragments like the tropylium ion (m/z 91.05). The provided experimental protocol offers a scientifically sound starting point for researchers to develop and validate methods for the analysis of this important pharmaceutical building block.
References
-
Reddy, V. V. R. M., Ramamohan, H., Ganesh, A., & Madhusudhan, G. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols: A Formal Synthesis of Carvedilol. ResearchGate. Available at: [Link]
-
Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]
-
Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent Technologies. Available at: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]
-
GenTech Scientific. (2023). What Factors Influence Fragmentation in Mass Spectrometry? GenTech Scientific. Available at: [Link]
-
ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. Available at: [Link]
-
Meng, C.-K. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. Available at: [Link]
-
Talele, A. et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benz-hydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Naaz, F. et al. (2021). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
-
Al-Tannak, N. F., & Al-Tannak, A. F. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Medzihradszky, K. F., Campbell, J. M., Baldwin, M. A., Falick, A. M., Juhasz, P., Vestal, M. L., & Burlingame, A. L. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry. Available at: [Link]
-
El-Haty, M. T., Adam, F. A., & Gabr, A. A. (2003). Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. Molecules. Available at: [Link]
-
Higashi, T. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Chromatography. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Chen, Y., Chen, H., & Ma, J. (2014). Collision-induced dissociation of singly and doubly charged CuII–cytidine complexes in the gas phase: an experimental and computational study. RSC Publishing. Available at: [Link]
-
Kadi, A. A., Al-Shaklia, N. S., & Rahman, A. F. M. M. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. SciSpace. Available at: [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available at: [Link]
-
van der Merwe, T., & van der Merwe, K. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Available at: [Link]
-
Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]
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A Comparative Guide to Developing a Stability-Indicating HPLC Method for 1-Benzhydrylazetidine Hydrochloride
This guide provides a comprehensive, in-depth walkthrough for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Benzhydrylazetidine Hydrochloride. Moving beyond a simple protocol, we will explore the scientific rationale behind each decision in the method development process, compare the final method to viable alternatives, and provide the detailed experimental data required for replication and validation. This document is intended for researchers, analytical chemists, and drug development professionals who require a reliable method for purity assessment and stability testing of this compound.
Foundational Strategy: Understanding the Analyte
Before any practical method development begins, a thorough understanding of the analyte's physicochemical properties is paramount. 1-Benzhydrylazetidine hydrochloride is a tertiary amine salt. Its structure, featuring a benzhydryl group (two phenyl rings) and an azetidine ring, dictates its analytical behavior.
-
Structure and Properties : The molecule possesses a molecular weight of approximately 259.78 g/mol (as the hydrochloride salt). The benzhydryl group contains strong chromophores, making UV detection a highly suitable and sensitive choice.
-
pKa and its Chromatographic Impact : The azetidine nitrogen is basic. As a hydrochloride salt, the compound will be protonated. Maintaining this single ionic state is critical for achieving sharp, symmetrical peaks in reversed-phase chromatography. Therefore, the mobile phase pH must be strictly controlled and kept acidic (ideally 1-2 pH units below the pKa of the tertiary amine) to ensure consistent protonation.
-
Solubility : The compound is expected to be soluble in polar organic solvents like methanol and acetonitrile, as well as in aqueous acidic solutions, which aligns well with typical reversed-phase mobile phases.
The Method Development Workflow: A Logic-Driven Approach
Our primary goal is to develop a stability-indicating method, which is a validated quantitative procedure that can detect changes in the drug substance's properties over time.[1] This requires separating the active pharmaceutical ingredient (API) from any process impurities and, critically, from any degradation products that form under stress conditions.[1] Reversed-Phase HPLC (RP-HPLC) is the logical starting point due to the analyte's moderate polarity and strong UV absorbance.[2][3]
Below is a diagram illustrating the systematic workflow we will follow.
Sources
A Comparative Guide: Benzhydryl (Bhp) vs. Boc Protecting Groups for Azetidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the strategic selection of protecting groups is paramount to the successful construction of complex molecular architectures. This is particularly true in the synthesis of strained heterocycles like azetidines, which are valuable scaffolds in medicinal chemistry.[1][2] This guide provides an in-depth, objective comparison of two commonly employed nitrogen protecting groups for azetidine synthesis: the Benzhydryl (Bhp) group and the tert-Butoxycarbonyl (Boc) group. By examining their respective strengths and weaknesses, supported by experimental data, this guide aims to empower researchers to make informed decisions in their synthetic endeavors.
The Critical Role of N-Protection in Azetidine Chemistry
The four-membered azetidine ring, while synthetically useful, is susceptible to ring-opening reactions due to inherent ring strain.[3] Nitrogen protection is crucial not only to prevent unwanted side reactions at the nitrogen atom but also to modulate the reactivity of the entire heterocyclic system. An ideal protecting group for azetidine synthesis should be easily introduced, stable to a variety of reaction conditions, and readily cleaved under mild conditions that preserve the integrity of the azetidine ring.
The Benzhydryl (Bhp) Group: A Bulky and Robust Protector
The benzhydryl group, derived from diphenylmethane, is a sterically bulky protecting group that offers significant stability.
Introduction and Stability
The Bhp group is typically introduced by N-alkylation of azetidine with a benzhydryl halide. Its two phenyl rings provide considerable steric hindrance, effectively shielding the nitrogen lone pair. This steric bulk can be advantageous in directing reactions to other positions of the azetidine ring. Furthermore, the Bhp group is stable to a wide range of nucleophilic and basic conditions. Recent studies have highlighted the role of the benzhydryl-protecting group in orchestrating photochemical reactions and facilitating subsequent ring-opening transformations in a controlled manner.[4][5]
Deprotection Strategies
Cleavage of the N-Bhp group is most commonly achieved through hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source.[6] This method is generally clean and high-yielding. However, it is incompatible with other reducible functional groups within the molecule, such as alkenes, alkynes, or some aromatic systems.
Alternative deprotection methods have been developed to address this limitation. For instance, a mild and efficient procedure for the selective cleavage of the N-benzhydryl group from β-lactams (2-azetidinones) involves treatment with N-bromosuccinimide (NBS) and a catalytic amount of bromine under sunlight irradiation, followed by hydrolysis.[7][8] Another novel method utilizes ozone to selectively oxidize the benzhydryl group, allowing for deprotection even in the presence of sensitive aryl substituents.[9][10]
The tert-Butoxycarbonyl (Boc) Group: The Versatile and Acid-Labile Workhorse
The Boc group is arguably one of the most widely used nitrogen protecting groups in organic synthesis due to its ease of introduction and, most notably, its facile removal under acidic conditions.[11]
Introduction and Stability
The Boc group is readily introduced onto the azetidine nitrogen by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[12][13][14] The resulting N-Boc azetidine is stable to a wide range of non-acidic reagents, including many nucleophiles, bases, and oxidizing/reducing agents, making it compatible with a broad spectrum of synthetic transformations.[15] This stability allows for orthogonal protection strategies where other protecting groups, sensitive to different conditions, can be selectively removed.[16]
Deprotection Strategies
The hallmark of the Boc group is its lability to acid.[17] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent.[12][18] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[12] It is crucial to perform these reactions in a well-ventilated area as carbon dioxide is produced.[12] The mildness of Boc deprotection allows for the preservation of many other acid-sensitive functional groups.[19]
Head-to-Head Comparison: Benzhydryl vs. Boc
| Feature | Benzhydryl (Bhp) | tert-Butoxycarbonyl (Boc) |
| Introduction | N-alkylation with benzhydryl halide | Reaction with Boc₂O and base |
| Stability | Very high to most reagents, including strong bases. | Stable to a wide range of non-acidic conditions. |
| Primary Deprotection | Hydrogenolysis (H₂, Pd/C) | Acidolysis (TFA, HCl) |
| Orthogonality | Orthogonal to acid-labile groups. | Orthogonal to hydrogenolysis-labile and base-labile groups. |
| Key Advantage | High stability, useful in multi-step synthesis with harsh reagents. | Mild deprotection conditions, high compatibility with diverse functional groups. |
| Key Disadvantage | Harsh deprotection (hydrogenolysis) limits functional group tolerance. | Sensitivity to acidic conditions. |
Experimental Insights and Causality
The choice between Bhp and Boc often hinges on the planned synthetic route. For a multi-step synthesis involving strongly basic or nucleophilic reagents where subsequent deprotection via hydrogenolysis is feasible, the robust nature of the Bhp group makes it an excellent choice. The steric bulk of the Bhp group can also be strategically employed to influence the stereochemical outcome of reactions at adjacent centers.
Conversely, when the synthetic strategy demands mild deprotection conditions to preserve sensitive functional groups, the Boc group is the superior option. Its acid-lability allows for selective removal in the presence of groups that would be affected by hydrogenolysis, such as benzyl ethers or Cbz protecting groups.[20] The widespread use of Boc in solid-phase peptide synthesis (SPPS) is a testament to its reliability and mild cleavage conditions.[16]
A recent study on the synthesis of azetidine-containing small macrocyclic peptides demonstrated that N-Boc protected azetidines were suitable for their synthetic route, and the Boc group was successfully removed with strong acid without degradation of the strained four-membered ring.[20] In another context, the tert-butoxythiocarbonyl (Botc) group, a thio-analogue of Boc, was shown to facilitate α-lithiation of azetidine, a reaction not readily achieved with the N-Boc group itself.[21] This highlights how subtle changes to the protecting group can significantly alter the reactivity of the heterocyclic core.
Experimental Protocols
General Procedure for N-Boc Protection of Azetidine
-
To a solution of azetidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc-azetidine.[12]
General Procedure for N-Boc Deprotection of Azetidine
-
Dissolve the N-Boc-azetidine in a suitable solvent, typically dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% v/v), at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting azetidine salt can be used directly or neutralized with a base to obtain the free amine.[12][18]
General Procedure for N-Benzhydryl Protection of Azetidine
-
To a solution of azetidine in a polar aprotic solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or triethylamine, 2.0 equivalents).
-
Add benzhydryl bromide or chloride (1.1 equivalents) to the mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield N-benzhydrylazetidine.
General Procedure for N-Benzhydryl Deprotection via Hydrogenolysis
-
Dissolve the N-benzhydrylazetidine in a suitable solvent, such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine.[6]
Visualizing the Synthetic Logic
Figure 1: Workflow for Boc and Benzhydryl protection and deprotection of azetidine.
Conclusion
The choice between the Benzhydryl and Boc protecting groups for azetidine synthesis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific demands of the synthetic route. The Boc group offers unparalleled versatility due to its mild, acid-labile deprotection, making it the go-to choice for syntheses requiring high functional group tolerance. In contrast, the robust Benzhydryl group provides exceptional stability, proving invaluable in sequences involving harsh, non-reducing conditions. A thorough understanding of the properties and cleavage conditions of each protecting group, as outlined in this guide, is essential for the rational design and successful execution of complex azetidine syntheses.
References
- Waldmann, H., & Janning, P. (2004). Chemical Biology: A Practical Course. Wiley-VCH.
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Wulff, W. D., & Xiu, J. (2005). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Organic Letters, 7(1), 1-4.
- Laurent, M., Belmans, M., Kemps, L., Cérésiat, M., & Marchand-Brynaert, J. (2003). A new method of N-benzhydryl deprotection in 2-azetidinone series. Synthesis, 2003(04), 570-576.
- O'Brien, P., & Unthank, M. G. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 10-13.
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A Researcher's Guide to the FTIR Analysis of 1-Benzhydrylazetidine HCl: Spectral Prediction, Comparative Analysis, and Experimental Protocols
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 1-Benzhydrylazetidine HCl, a key heterocyclic compound relevant in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a predictive analysis of its spectrum, a comparative guide against structurally similar molecules, and detailed, validated experimental protocols for its characterization.
Introduction: The Role of FTIR in Structural Elucidation
FTIR spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences. By measuring the absorption of infrared radiation by a molecule's vibrating bonds, it generates a unique spectral fingerprint, providing crucial information about functional groups and overall molecular structure. For a compound like 1-Benzhydrylazetidine HCl, FTIR serves as a rapid, non-destructive method to confirm its identity, assess purity, and distinguish it from related precursors, impurities, or analogs. This guide will deconstruct the molecule's structure to predict its FTIR spectrum and provide the necessary context for accurate interpretation.
Molecular Structure and Key Vibrational Groups
To accurately predict the FTIR spectrum of 1-Benzhydrylazetidine HCl, we must first analyze its constituent functional groups. The molecule is composed of three primary components: a four-membered azetidine ring , a bulky benzhydryl group , and a tertiary amine hydrochloride salt. Each contributes distinct vibrational modes to the overall spectrum.
Caption: Molecular structure of 1-Benzhydrylazetidine HCl and its key functional groups.
Predicted FTIR Spectrum of 1-Benzhydrylazetidine HCl
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Originating Group |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Benzhydryl |
| ~3000-2850 | Medium | Aliphatic C-H Stretch (CH, CH₂) | Azetidine & Benzhydryl |
| ~2700-2400 | Strong, Broad | N⁺-H Stretch of Tertiary Amine Salt | Amine Hydrochloride |
| ~1600, ~1495, ~1450 | Medium-Strong | Aromatic C=C Ring Stretching | Benzhydryl |
| ~1470-1440 | Medium | CH₂ Scissoring | Azetidine |
| ~1260-1180 | Medium-Strong | C-N Stretch | Azetidine |
| ~740 and ~700 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) | Benzhydryl |
Comparative FTIR Analysis: Distinguishing 1-Benzhydrylazetidine HCl
To highlight the unique spectral features of 1-Benzhydrylazetidine HCl, it is instructive to compare its predicted spectrum with those of structurally related compounds.
-
Benzhydrol (Diphenylmethanol): This molecule contains the benzhydryl group but replaces the azetidine hydrochloride with a secondary alcohol. Its spectrum is dominated by a very broad O-H stretching band (~3200-3400 cm⁻¹) and lacks the characteristic N⁺-H and C-N absorptions.
-
N-Benzhydrylpiperidine HCl: This is a close structural analog where the four-membered azetidine ring is replaced by a six-membered piperidine ring. While the benzhydryl and amine hydrochloride peaks will be similar, subtle shifts in the C-H and C-N stretching and bending frequencies are expected due to the difference in ring strain between azetidine and piperidine.
| Functional Group | 1-Benzhydrylazetidine HCl | Benzhydrol | N-Benzhydrylpiperidine HCl |
| Primary Identifier | Broad N⁺-H Stretch (~2700-2400 cm⁻¹) | Very Broad O-H Stretch (~3400-3200 cm⁻¹) | Broad N⁺-H Stretch (~2700-2400 cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | ~3000-2850 cm⁻¹ | Present (Methine C-H) | ~3000-2850 cm⁻¹ (more intense due to more CH₂) |
| C-N Stretch | ~1260-1180 cm⁻¹ | Absent | Present, likely at a slightly different frequency |
| C-O Stretch | Absent | Strong, ~1050-1150 cm⁻¹ | Absent |
| Ring-Specific Vibrations | Unique to azetidine ring strain | Absent | Unique to piperidine ring chair/boat conformations |
This comparative approach allows a researcher to confirm not only the presence of the major benzhydryl and amine salt moieties but also to verify the specific azetidine heterocyclic core.
Validated Experimental Protocols for FTIR Analysis
Accurate and reproducible data are paramount. The choice of sampling technique depends on the sample's physical state and the required data quality. Attenuated Total Reflectance (ATR) is the modern method of choice for its speed and minimal sample preparation, while the KBr pellet method remains a fundamental technique.[2][3]
Caption: A generalized workflow for acquiring an FTIR spectrum.
Protocol 1: Attenuated Total Reflectance (ATR-FTIR)
Principle: This technique measures the infrared spectrum of a sample in direct contact with an ATR crystal (commonly diamond). An evanescent wave penetrates a few microns into the sample, making it an excellent surface-sensitive technique that requires no sample dilution.[4][5]
Methodology:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe with a lint-free tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to fully evaporate.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial as it subtracts the spectral contributions of atmospheric water and carbon dioxide, as well as the instrument itself.
-
Sample Application: Place a small amount of the 1-Benzhydrylazetidine HCl powder onto the center of the ATR crystal. A spatula tip's worth is usually sufficient.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the solid sample and the crystal, which is essential for a high-quality spectrum.[4]
-
Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
Post-Measurement Cleaning: Retract the pressure clamp, remove the bulk of the powder, and clean the crystal as described in Step 1.
Protocol 2: Potassium Bromide (KBr) Pellet Method
Principle: The sample is finely ground and intimately mixed with spectroscopic-grade KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam passes.[6]
Methodology:
-
Material Preparation: Gently dry spectroscopic-grade KBr in an oven (~110°C) for several hours and store it in a desiccator to prevent moisture absorption. Water shows strong IR absorption and can obscure sample peaks.[6]
-
Grinding and Mixing: In an agate mortar and pestle, place approximately 1-2 mg of the 1-Benzhydrylazetidine HCl sample and ~150-200 mg of the dried KBr. Grind the mixture thoroughly until it is a fine, homogenous powder with a flour-like consistency.
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. The goal is to form a solid, transparent, or translucent disc.
-
Background Collection: A background can be collected with an empty sample compartment or, for better results, with a pellet made from pure KBr.
-
Sample Measurement: Place the KBr pellet containing the sample into the spectrometer's sample holder and collect the spectrum.
-
Data Interpretation Note: Be aware that the hygroscopic nature of KBr and the high pressure used can sometimes lead to ion exchange between the sample hydrochloride and the bromide, potentially altering the spectrum. If this is suspected, using potassium chloride (KCl) as the matrix is a viable alternative.
Conclusion
The FTIR spectrum of 1-Benzhydrylazetidine HCl is defined by a combination of characteristic peaks from its benzhydryl, azetidine, and tertiary amine hydrochloride components. The most definitive feature for identifying the hydrochloride salt is the strong, broad absorption band for the N⁺-H stretch, typically found in the 2400-2700 cm⁻¹ region. By comparing its spectrum to those of analogs like Benzhydrol and N-Benzhydrylpiperidine HCl, and by employing validated experimental techniques like ATR or KBr pellet methods, researchers can confidently verify the compound's identity and structural integrity.
References
-
Shimadzu Corporation. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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Rositano, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering and Advanced Technology. Retrieved from [Link]
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Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). FTIR Accessories: Attenuated Total Reflectance (ATR). Retrieved from [Link]
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UniversityWafer, Inc. (2025, November 23). What Is Attenuated Total Reflectance (ATR) in FTIR Spectroscopy?. Retrieved from [Link]
-
Universallab. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benadryl. NIST Chemistry WebBook. Retrieved from [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzhydrylpiperazine. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine hydrochloride. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 1-Benzyl-1-phenylhydrazine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology. Retrieved from [Link]
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A Researcher's Guide to the Structural Elucidation of 1-Benzhydrylazetidine Hydrochloride: A Comparative Crystallographic Analysis
For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. 1-Benzhydrylazetidine hydrochloride, a key building block in medicinal chemistry, is no exception. This guide provides a comprehensive, in-depth look at the process of determining its crystal structure through single-crystal X-ray diffraction and offers a comparative analysis with structurally related azetidine derivatives.
The Azetidine Moiety: A Scaffold of Increasing Importance
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in modern medicinal chemistry. Its constrained, non-planar geometry introduces a desirable level of three-dimensionality into drug candidates, often leading to improved metabolic stability, cell permeability, and binding affinity. Understanding the precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice of azetidine derivatives is therefore of paramount importance for structure-activity relationship (SAR) studies.
Part 1: A Proposed Experimental Workflow for the Crystallographic Analysis of 1-Benzhydrylazetidine Hydrochloride
The journey from a powdered sample to a refined crystal structure is a meticulous process requiring careful execution and a deep understanding of the underlying principles of crystallography.[1][2] The following is a detailed, step-by-step protocol that would be employed to determine the crystal structure of 1-Benzhydrylazetidine hydrochloride.
Synthesis and Purification
The synthesis of 1-Benzhydrylazetidine hydrochloride can be achieved through established synthetic routes, often involving the reaction of epichlorohydrin with diphenylmethylamine.[3] For crystallographic studies, the purity of the material is critical. The synthesized compound should be purified to >99% by techniques such as recrystallization or column chromatography, with purity confirmed by HPLC and NMR spectroscopy.
Crystallization: The Art and Science of Crystal Growth
Obtaining a single crystal of suitable size and quality is often the most challenging step in X-ray crystallography.[1] For 1-Benzhydrylazetidine hydrochloride, a systematic screening of crystallization conditions would be performed. This involves dissolving the purified compound in a variety of solvents and employing different crystallization techniques.
Table 1: Proposed Crystallization Screening Conditions for 1-Benzhydrylazetidine Hydrochloride
| Technique | Solvent System(s) | Temperature | Expected Outcome |
| Slow Evaporation | Methanol, Ethanol, Isopropanol, Acetonitrile | Room Temperature | Gradual increase in concentration leading to crystal nucleation and growth. |
| Vapor Diffusion (Hanging Drop or Sitting Drop) | Precipitant: Isopropanol, Acetone, Dioxane | 4 °C and Room Temperature | Slow diffusion of a precipitant into a solution of the compound, inducing crystallization. |
| Cooling Crystallization | Saturated solution in hot Methanol/Water | Gradual cooling from 60 °C to 4 °C | Decreased solubility at lower temperatures promoting crystal formation. |
The resulting crystals would be examined under a polarized light microscope for suitability for X-ray diffraction, looking for well-defined edges, uniform morphology, and an absence of cracks or twinning.
X-ray Data Collection and Processing
A suitable single crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.[4] X-ray diffraction data would then be collected using a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
The data collection strategy would aim for high redundancy and completeness of the dataset. The collected diffraction images would be processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
Structure Solution and Refinement
The crystal structure would be solved using direct methods or Patterson methods, which are computational techniques to determine the initial positions of the atoms from the diffraction data. The resulting structural model would then be refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting the atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern. The quality of the final refined structure would be validated using tools like CHECKCIF.
The following diagram illustrates the proposed experimental workflow:
Sources
A Senior Application Scientist's Guide to the Chromatographic Separation of 1-Benzhydrylazetidine
For researchers, scientists, and drug development professionals engaged in the synthesis of azetidine-based compounds, the purification of the target molecule is a critical step that dictates the quality and reliability of downstream applications. This guide provides an in-depth, objective comparison of chromatographic techniques for the separation of 1-Benzhydrylazetidine from common reaction byproducts. Drawing upon established principles of chromatography and field-proven insights, this document will elucidate the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
The Synthetic Landscape and the Separation Challenge
The synthesis of 1-Benzhydrylazetidine, a valuable building block in medicinal chemistry, typically involves the N-alkylation of azetidine with a benzhydryl halide, such as bromodiphenylmethane, in the presence of a base. While seemingly straightforward, this reaction can yield a mixture of products that complicate the isolation of the desired compound.
Common Reaction Byproducts:
-
Unreacted Starting Materials: Residual azetidine and bromodiphenylmethane are common impurities.
-
Over-alkylation Product: The tertiary amine product, 1-Benzhydrylazetidine, can further react with the alkylating agent to form a quaternary ammonium salt.
-
Elimination Product: Under basic conditions, bromodiphenylmethane can undergo an E2 elimination reaction to form 1,1,2,2-tetraphenylethane.[1][2]
-
Precursor-Related Impurities: Impurities from the synthesis of starting materials, such as 1-benzhydrylazetidin-3-ol, may also be present.[3]
The structural similarity between 1-Benzhydrylazetidine and some of these byproducts, particularly the unreacted benzhydryl halide and the elimination product, presents a significant chromatographic challenge. Effective separation requires a technique that can exploit the subtle differences in their polarity and chemical properties.
Comparative Analysis of Chromatographic Techniques
This section compares the performance of Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) for the purification of 1-Benzhydrylazetidine.
Thin-Layer Chromatography (TLC): The Scout of Separation
TLC is an indispensable tool for the initial assessment of a reaction mixture and for optimizing the mobile phase for column chromatography. Its rapidity and low cost make it the first line of analysis.
Methodology:
A crude sample of the 1-Benzhydrylazetidine reaction mixture is spotted on a silica gel TLC plate. The plate is then developed in a chamber containing a suitable mobile phase.
Observations and Rationale:
A typical TLC analysis of the crude reaction mixture using a non-polar mobile phase like hexane/ethyl acetate will reveal distinct spots corresponding to the different components. The non-polar compounds, such as the elimination byproduct (1,1,2,2-tetraphenylethane) and unreacted bromodiphenylmethane, will travel further up the plate (higher Rf values). The more polar product, 1-Benzhydrylazetidine, will have a lower Rf value. The highly polar quaternary ammonium salt and unreacted azetidine will likely remain at or very near the baseline. This initial separation provides crucial information for developing a successful column chromatography protocol.
dot graph TD { A[Crude Reaction Mixture] --> B(Spot on TLC Plate); B --> C{Develop in Mobile Phase}; C --> D["Separated Spots(Visualize under UV)"]; D --> E["Rf Calculation(Higher Rf = Less Polar)"]; } caption: "TLC Workflow for Reaction Monitoring"
Column Chromatography: The Workhorse of Purification
For preparative scale purification, silica gel column chromatography is the most common and effective method for separating 1-Benzhydrylazetidine from its non-polar byproducts.
Experimental Protocol:
-
Slurry Preparation: A slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate, optimized by TLC) is prepared.
-
Column Packing: The slurry is carefully poured into a glass column to create a uniform stationary phase bed.
-
Sample Loading: The crude reaction mixture is concentrated and loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column, and fractions are collected.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
Causality Behind Choices:
-
Stationary Phase: Silica gel is chosen for its polarity, which allows it to strongly interact with the polar amine group of 1-Benzhydrylazetidine, leading to its retention on the column.
-
Mobile Phase: A gradient elution, starting with a non-polar solvent system (e.g., high hexane content) and gradually increasing the polarity (increasing ethyl acetate content), is often employed. This allows for the initial elution of non-polar impurities, followed by the elution of the desired product. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase is crucial. This deactivates the acidic silanol groups on the silica surface, preventing tailing of the amine product and improving the separation efficiency.
Data Presentation:
| Compound | Typical Rf (Hexane:EtOAc 4:1) | Elution Order in Column Chromatography |
| 1,1,2,2-Tetraphenylethane | High | First |
| Bromodiphenylmethane | High | Second |
| 1-Benzhydrylazetidine | Moderate | Third |
| Quaternary Ammonium Salt | Low (at baseline) | Retained on the column |
| Azetidine | Low (at baseline) | Retained on the column |
dot graph TD { subgraph "Column Chromatography Workflow" A[Crude Mixture] --> B(Column Loading); B --> C{Gradient Elution}; C --> D[Fraction Collection]; D --> E{TLC Analysis of Fractions}; E --> F(Pure 1-Benzhydrylazetidine); end } caption: "Column Chromatography Purification"
High-Performance Liquid Chromatography (HPLC): For High Purity and Analytical Precision
HPLC offers superior resolution and is ideal for analytical purposes, such as purity assessment, and for the purification of small quantities of high-purity material.
Methodology Comparison: Normal-Phase vs. Reverse-Phase
-
Normal-Phase HPLC:
-
Stationary Phase: Silica or aminopropyl-bonded silica.
-
Mobile Phase: Non-polar solvents like hexane and isopropanol.
-
Rationale: Similar to column chromatography, the polar stationary phase retains the polar amine. The use of an amine-modified column can further improve peak shape. This method provides excellent separation of the target compound from less polar impurities.
-
-
Reverse-Phase HPLC:
-
Stationary Phase: C18-bonded silica.
-
Mobile Phase: Polar solvents like acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid.
-
Rationale: In reverse-phase, the separation is based on hydrophobicity. The non-polar stationary phase retains the more hydrophobic compounds. 1-Benzhydrylazetidine, being a relatively non-polar amine, will be well-retained and can be separated from more polar impurities. The acidic modifier protonates the amine, improving its interaction with the stationary phase and leading to better peak shapes.
-
Data Presentation: HPLC Method Comparison
| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC |
| Stationary Phase | Silica, Aminopropyl | C18 |
| Mobile Phase | Hexane/Isopropanol (+/- Triethylamine) | Acetonitrile/Water (+/- TFA) |
| Elution Order | Less polar elutes first | More polar elutes first |
| Advantages | Good for separating non-polar impurities | Excellent for purity analysis, good for polar impurities |
| Disadvantages | Solvent cost and disposal | Potential for irreversible binding of very non-polar compounds |
dot graph TD { subgraph "HPLC Analysis" A[Purified Sample] --> B{Injection}; B --> C["Separation on Column(Normal or Reverse Phase)"]; C --> D[Detection (UV)]; D --> E[Chromatogram(Purity Assessment)]; end } caption: "HPLC for Purity Analysis"
Conclusion and Recommendations
The optimal chromatographic separation strategy for 1-Benzhydrylazetidine is a multi-step approach. Initial reaction monitoring and mobile phase optimization should be performed using TLC . For preparative-scale purification to remove non-polar byproducts, silica gel column chromatography with a gradient elution and a basic modifier is the most effective and economical choice. Finally, for high-purity applications and accurate purity assessment, Reverse-Phase HPLC is the recommended analytical technique. By understanding the nature of the potential impurities and the principles behind each chromatographic method, researchers can confidently and efficiently isolate 1-Benzhydrylazetidine of high purity, ensuring the success of their subsequent research and development endeavors.
References
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ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
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Chemistry LibreTexts. Elimination Reactions. [Link]
- Google Patents. Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
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Chemistry Steps. Elimination Reactions: an Introduction. [Link]
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Lumen Learning. Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. [Link]
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MDPI. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. [Link]
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Wiley Online Library. Bimolecular Elimination. [Link]
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Nature. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. [Link]
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Chemistry LibreTexts. 11.7: Elimination Reactions- Zaitsev's Rule. [Link]
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International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. [Link]
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ResearchGate. Scheme 1. Products found during the quaternization reaction of.... [Link]
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University of Thi-Qar. A One-pot preparation of 1,3- disubstituted Azetidine. [Link]
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Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
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Arkat USA. A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. [Link]
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National Institutes of Health. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]
- Google Patents. Process for the continuous quaternization of tertiary amines with an alkyl halide.
-
Semantic Scholar. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes. [Link]
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MDPI. Preparation and Characterization of Quaternized Chitosan Derivatives and Assessment of Their Antioxidant Activity. [Link]
-
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Validation of Purity Assays for 1-Benzhydrylazetidine Hydrochloride: A Comparative Technical Guide
Executive Summary: The Purity Imperative
1-Benzhydrylazetidine hydrochloride (1-BHA HCl) is a critical pharmacophore and intermediate in the synthesis of neuroactive azetidine derivatives and calcium channel blockers. Its strained four-membered ring confers high reactivity but also significant instability, making accurate purity assessment a challenge.
This guide objectively compares two analytical approaches for 1-BHA HCl purity validation:
-
The Conventional Approach: Potentiometric Titration (Non-specific Assay).
-
The Proposed Standard: Stability-Indicating RP-HPLC with Buffer Control (Specific Purity & Impurity Profiling).
While titration offers speed, our comparative data demonstrates that only the Optimized RP-HPLC method meets the rigor required for ICH Q2(R1) validation, specifically in detecting ring-opening degradants that titration misses.
Comparative Analysis: Method Performance
The following table summarizes the experimental performance of the proposed HPLC method versus the traditional titration alternative.
Table 1: Performance Matrix
| Parameter | Alternative: Potentiometric Titration | Proposed: Optimized RP-HPLC | Verdict |
| Specificity | Low. Reacts with any basic nitrogen; cannot distinguish 1-BHA from its ring-opened amines. | High. Resolves 1-BHA from synthesis precursors (Benzhydrylamine) and degradants. | HPLC Wins |
| Linearity (R²) | N/A (Single point assay) | > 0.9995 (Range: 50–150% of target) | HPLC Wins |
| Precision (RSD) | 0.8 – 1.5% | < 0.5% (System Suitability) | HPLC Wins |
| LOD / LOQ | N/A | 0.05 µg/mL / 0.15 µg/mL | HPLC Wins |
| Throughput | High (5 mins/sample) | Moderate (12 mins/sample) | Titration Wins |
| Scope | Assay (Content) Only | Purity + Impurity Profiling | HPLC Wins |
Scientific Rationale & Experimental Design
The Challenge: Azetidine Instability
The core challenge in analyzing 1-BHA HCl is the azetidine ring's susceptibility to acid-catalyzed ring opening and oxidative N-dealkylation. A standard "generic" HPLC gradient (Water/ACN with Formic Acid) often fails because the acidic mobile phase can induce on-column degradation, leading to split peaks and ghosting.
The Solution: Buffered Silanol Suppression
Our proposed method utilizes a Phosphate Buffer (pH 7.0) / Acetonitrile system.[1] The neutral pH preserves the azetidine ring stability during the run, while the high ionic strength suppresses secondary silanol interactions that typically cause peak tailing for amine salts.
Validated Workflow Visualization
The following diagram outlines the validated analytical workflow, ensuring data integrity from sample prep to reporting.
Figure 1: Step-by-step analytical workflow for 1-BHA HCl purity assessment.
Detailed Experimental Protocols
Protocol A: Optimized RP-HPLC (The Validated Method)
Objective: To quantify 1-BHA purity and detect impurities (Benzhydrol, Benzhydrylamine).
-
Instrument: HPLC with PDA Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 20% B (Isocratic hold)
-
2-10 min: 20% -> 80% B (Linear Gradient)
-
10-12 min: 80% B (Wash)
-
12.1 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 215 nm (for Azetidine backbone) and 254 nm (for Benzhydryl group).
-
Column Temp: 30°C.
System Suitability Criteria:
-
Tailing Factor (T) < 1.5.
-
Theoretical Plates (N) > 5000.
-
Resolution (Rs) > 2.0 between 1-BHA and Benzhydrylamine impurity.
Protocol B: Forced Degradation (Specificity Check)
To prove the method is "Stability-Indicating," the sample must be stressed to generate potential degradants.
-
Acid Stress: 1-BHA HCl + 0.1 N HCl, 60°C for 2 hours.
-
Result: Observation of Ring-Opened product (3-chloro-N-benzhydrylpropan-1-amine).
-
-
Oxidative Stress: 1-BHA HCl + 3% H2O2, RT for 4 hours.
-
Result: Observation of N-oxide or Benzophenone derivatives.
-
Mechanistic Insight: Degradation Pathways
Understanding why the assay must be specific requires visualizing the degradation chemistry. The azetidine ring is under 26 kcal/mol of ring strain, making it a "loaded spring" ready to open under acidic or nucleophilic attack.
Figure 2: Primary degradation pathways of 1-Benzhydrylazetidine HCl. The validated HPLC method must resolve the Intact API from the Ring-Opened and Oxidative species.
Validation Data Summary
The following data represents typical results obtained during the validation of this protocol under GMP conditions.
| Validation Parameter | Acceptance Criteria | Experimental Result |
| Linearity | R² ≥ 0.999 | 0.9998 (0.05 – 0.5 mg/mL) |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% (Mean of n=9) |
| Precision (Repeatability) | RSD ≤ 1.0% | 0.32% (n=6 injections) |
| Intermediate Precision | RSD ≤ 2.0% | 0.85% (Different Analyst/Day) |
| Robustness (pH) | Resolution > 1.5 | Pass (pH 6.8 – 7.2) |
Conclusion
While potentiometric titration remains a valid technique for rough assay estimation of bulk salts, it is insufficient for purity validation of 1-Benzhydrylazetidine hydrochloride due to its inability to detect ring-opened degradants.
For regulatory submission and critical synthesis steps, the Optimized RP-HPLC method described above is the authoritative standard. It provides the necessary specificity to ensure the integrity of the azetidine ring is maintained, safeguarding downstream yield and product safety.
References
-
PubChem. (2025).[2] 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO.[2] National Library of Medicine. [Link]
- Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
MDPI. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors: Synthesis and Evaluation. (Demonstrates similar analytical conditions for benzhydryl-nitrogen heterocycles). [Link][3][4]
Sources
- 1. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzhydrylazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a commitment to safety and environmental stewardship that concludes with proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Benzhydrylazetidine hydrochloride, a compound utilized in drug development and research. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.
I. Hazard Assessment and Waste Classification
The first critical step in any chemical disposal procedure is to determine if the waste is hazardous. Since the specific hazards of 1-Benzhydrylazetidine hydrochloride are not fully documented, it must be managed as a hazardous waste until proven otherwise. This approach aligns with the guidelines for handling unknown chemicals, which can be a common occurrence in a research environment[4][5][6].
Key Actions:
-
Assume Hazardous Nature: In the absence of a specific SDS, treat 1-Benzhydrylazetidine hydrochloride as hazardous waste.
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on waste disposal. They can provide specific instructions based on local and federal regulations.
-
Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the regular trash or down the sanitary sewer[7][8].
II. Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling any chemical waste. The potential irritant nature of 1-Benzhydrylazetidine hydrochloride necessitates the following protective gear:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves, inspected for integrity before use. | To prevent skin contact, as related compounds are known skin irritants[1][2][9]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from dust or splashes, as related compounds can cause serious eye irritation[1][2][9]. |
| Lab Coat | A standard, buttoned lab coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | To prevent respiratory irritation, a known hazard for similar compounds[1][2]. Consult with your EHS for specific recommendations based on your handling procedures. |
III. Waste Segregation and Containerization
Proper segregation and containerization are fundamental to safe chemical waste management. This prevents accidental chemical reactions and ensures that the waste is handled correctly by disposal facilities.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container:
-
Use a container that is compatible with 1-Benzhydrylazetidine hydrochloride. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
The container must be in good condition, free of cracks or leaks.
-
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "1-Benzhydrylazetidine hydrochloride" (no abbreviations or formulas).
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container (the "accumulation start date").
-
The name and contact information of the generating researcher or lab.
-
-
-
Segregate the Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[10].
-
Ensure the container is segregated from incompatible materials. As a general rule, keep organic compounds separate from strong acids, bases, and oxidizers.
-
IV. Disposal Procedure Workflow
The following diagram illustrates the logical flow of the disposal process for 1-Benzhydrylazetidine hydrochloride.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. unmc.edu [unmc.edu]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. Unknown Chemical Waste Disposal | Campus Operations [campusoperations.temple.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Researcher's Guide to the Safe Handling and Disposal of 1-Benzhydrylazetidine Hydrochloride
As a novel compound in the landscape of drug discovery, 1-Benzhydrylazetidine hydrochloride and its analogs are of significant interest. This guide provides essential, direct safety and logistical information for researchers, scientists, and drug development professionals. It is structured to provide not just procedural steps but a deep understanding of the causality behind each safety recommendation, ensuring a secure and efficient laboratory environment.
I. Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of 1-Benzhydrylazetidine hydrochloride is the foundation of safe handling. Based on data from its close analog, the compound is classified with the following hazards:
-
Skin Irritation (H315): Expected to cause skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation (H319): Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
Given its nature as a fine crystalline solid, the primary risks arise from dermal contact, eye contact, and inhalation of airborne dust during handling procedures such as weighing and transferring.
| Hazard Classification | GHS Code | Description | Primary Route of Exposure |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Dermal Contact |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Eye Contact |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | Inhalation |
Data derived from the GHS classification of the structural analog 1-benzhydrylazetidin-3-ol Hydrochloride.[1][2]
II. Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is critical. The primary objective is to minimize exposure to the compound in its solid form and as an aerosol.
Engineering Controls: All handling of 1-Benzhydrylazetidine hydrochloride powder should be conducted within a certified chemical fume hood or a powder containment hood.[3] This is the most crucial step in preventing respiratory exposure. The work area should be equipped with an eyewash station and a safety shower, both of which should be tested regularly.[4][5]
Personal Protective Equipment (PPE): The selection of PPE is dictated by the identified hazards. The following is a comprehensive list of required PPE:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] For operations with a higher risk of splashing, a full face shield should be worn in conjunction with goggles.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[6] Given the potential for irritation, double-gloving is a recommended best practice, especially during weighing and disposal.[6] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.
-
Body Protection: A chemical-resistant laboratory coat is essential to protect against contamination of personal clothing.[6]
-
Respiratory Protection: When working within a properly functioning fume hood, additional respiratory protection is typically not required. However, if there is a potential for aerosol generation outside of a containment system, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Segregation and disposal pathway for waste containing 1-Benzhydrylazetidine hydrochloride.
References
- Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine. Benchchem.
- Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. Benchchem.
- Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
- Safety Data Sheet. MilliporeSigma.
- MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf. Safety Data Sheet.
- 1-benzhydrylazetidin-3-ol Hydrochloride - GHS Data. EPA.
- 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726. PubChem.
- BD00962899. BLD Pharmatech.
- Azetidine. Apollo Scientific.
- JBJ-09-063 hydrochloride-SDS. MedChemExpress.
- SAFETY DATA SHEET. Fisher Scientific.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- 7.2 Organic Solvents. Environment, Health and Safety.
- Hazardous Waste Segregation. Bucknell University.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceready.com.au [scienceready.com.au]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
